molecular formula C10H13BO5 B3146581 4-Ethoxycarbonyl-2-methoxyphenylboronic acid CAS No. 603122-86-7

4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Cat. No.: B3146581
CAS No.: 603122-86-7
M. Wt: 224.02 g/mol
InChI Key: BGZDEQUZDOOMMD-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H13BO5 and its molecular weight is 224.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxycarbonyl-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxycarbonyl-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZDEQUZDOOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a boronic acid moiety, an ethoxycarbonyl group, and a methoxy group on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in chemical synthesis. The key properties of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid are summarized in the table below.

PropertyValueReference
CAS Number 603122-86-7[1][2]
Molecular Formula C₁₀H₁₃BO₅[1][2]
Molecular Weight 224.02 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥95%[2]
Storage Recommended to be stored refrigerated (2-8°C) in a dry environment.[1][2]
SMILES CCOC(=O)C1=CC(=C(C=C1)B(O)O)OC[2]
InChI Key BGZDEQUZDOOMMD-UHFFFAOYSA-N[1]

Computational Data:

PropertyValueReference
Topological Polar Surface Area (TPSA) 75.99 Ų[2]
LogP -0.4483[2]
Hydrogen Bond Acceptors 5[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 4[2]

Synthesis

A related synthesis for 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride has been described, which involves the nitration of p-carboxyphenylboronic acid, followed by esterification and reduction.[3] This suggests that functional group manipulation on a pre-existing phenylboronic acid core is a viable strategy.

Stability and Handling

Boronic acids, as a class of compounds, exhibit a degree of instability, particularly towards oxidation and protodeboronation (the cleavage of the C-B bond by a proton source). The stability of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is influenced by its substitution pattern. The presence of two electron-donating groups (methoxy and, to a lesser extent, ethoxycarbonyl through resonance) can affect the electrophilicity of the boron atom and, consequently, its stability.

It is recommended to handle 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize degradation over time. For long-term storage, refrigeration is advised.[1][2]

Spectroscopic Data

¹H NMR (Predicted):

  • Aromatic Protons: Three signals in the aromatic region (typically 7.0-8.0 ppm). The proton ortho to the boronic acid group is expected to be the most downfield, followed by the proton ortho to the methoxy group, and finally the proton ortho to the ethoxycarbonyl group. The coupling patterns will be informative (doublets and a doublet of doublets).

  • Methoxy Group: A singlet around 3.8-4.0 ppm.

  • Ethoxy Group: A quartet (CH₂) around 4.2-4.4 ppm and a triplet (CH₃) around 1.3-1.5 ppm.

  • Boronic Acid Protons: A broad singlet, which may be exchangeable with D₂O, typically in the region of 8.0-8.5 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the range of 165-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the boron atom will be broad due to quadrupolar relaxation.

  • Methoxy Carbon: A signal around 55-60 ppm.

  • Ethoxy Carbons: Signals for the CH₂ and CH₃ groups around 60-65 ppm and 14-16 ppm, respectively.

For comparison, the ¹H NMR spectrum of the closely related 4-(methoxycarbonyl)phenylboronic acid is available and can provide a reference for the aromatic proton signals.[5]

Reactivity and Applications

The primary utility of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[6][7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

The electron-donating methoxy group at the ortho position and the ethoxycarbonyl group at the para position of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid influence its reactivity. The methoxy group can enhance the rate of the transmetalation step by increasing the nucleophilicity of the aryl group being transferred to the palladium center.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is not available, a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with a chloropyrimidine is presented below. This can serve as a starting point for reaction optimization.

Reaction: Coupling of 2,4-dichloropyrimidine with an arylboronic acid.[8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add the 2,4-dichloropyrimidine, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow

Applications in Medicinal Chemistry

Arylboronic acids are crucial building blocks in the synthesis of biologically active molecules.[2][6] The 2-methoxy-4-ethoxycarbonylphenyl moiety can be found in various compounds of pharmaceutical interest. For instance, related structures are being investigated as inhibitors of dengue viral replication.[9] The ability to readily introduce this substituted phenyl ring via Suzuki-Miyaura coupling makes 4-Ethoxycarbonyl-2-methoxyphenylboronic acid a valuable tool for drug discovery and development.

Conclusion

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its chemical properties, including stability, handling, and spectroscopic characterization, as well as a practical guide to its application in one of the most important C-C bond-forming reactions. For researchers and scientists in both academia and industry, a thorough understanding of this reagent will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new chemical entities with potential therapeutic applications.

References

  • PubChem. 4-Ethoxycarbonylphenylboronic acid. [Link]

  • PubChem. 4-Ethoxycarbonylphenylboronic acid - GHS Classification. [Link]

  • Sigma-Aldrich. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid Safety Data Sheet. (A specific URL for the SDS is not available, but it can be accessed through the product page on the Sigma-Aldrich website).
  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. [Link]

  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0047350). [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • PubChem. (4-Ethoxy-2-methoxyphenyl)boronic acid. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • American Chemical Society. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. [Link]

  • PubChem. Formulation of boronic acid compounds - Patent US-6713446-B2. [Link]

  • PubChem. Formulation of boronic acid compounds - Patent US-2004063623-A1. [Link]

  • Google Patents. EP3560922A1 - Process for preparation of (4s) - 4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide by racemate resoution through diastereomeric tartaric acid.
  • Google Patents.

Sources

4-Ethoxycarbonyl-2-methoxyphenylboronic acid CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, the strategic selection of functionalized building blocks dictates the efficiency of downstream derivatization. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) serves as a highly versatile, bifunctional arylating reagent[1]. Featuring both an electron-donating methoxy group and an electron-withdrawing ethoxycarbonyl handle, this compound is engineered for precision in Suzuki-Miyaura cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a field-proven, self-validating protocol for its application in biaryl synthesis.

Physicochemical Profiling & Structural Identifiers

Understanding the foundational identifiers and structural properties of a building block is critical for procurement, analytical tracking, and storage. The compound must be stored sealed in a dry environment at 2-8°C to prevent slow degradation or anhydride (boroxine) formation[2].

Table 1: Key Identifiers and Physicochemical Properties

ParameterValue
Chemical Name 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
CAS Registry Number 603122-86-7[1]
Molecular Formula C₁₀H₁₃BO₅[2]
Molecular Weight 224.02 g/mol [2]
SMILES String CCOC(=O)C1=CC(=C(C=C1)B(O)O)OC[2]
Appearance Solid powder (typically white to off-white)
Storage Conditions 2-8°C, sealed, dry environment[3]

Mechanistic Insights: Electronic Modulation in Cross-Coupling

The reactivity of 4-ethoxycarbonyl-2-methoxyphenylboronic acid is governed by a distinct "push-pull" electronic system.

  • The "Push" (ortho-Methoxy Group): The methoxy group at the 2-position donates electron density into the aromatic ring via resonance. While ortho-substitution typically introduces steric hindrance that can slow down the transmetalation step of a cross-coupling cycle, the oxygen atom can weakly coordinate with the palladium center, effectively directing the catalyst and accelerating the transfer of the aryl group.

  • The "Pull" (para-Ethoxycarbonyl Group): Positioned para to the methoxy group (and meta to the boronic acid), the ethoxycarbonyl moiety withdraws electron density. This counterbalances the electron-rich nature of the methoxy group, stabilizing the C-B bond against protodeboronation—a common degradation pathway where electron-rich boronic acids prematurely cleave in the presence of water and base.

This electronic stabilization ensures that upon base activation (forming the highly nucleophilic boronate "ate" complex), the transmetalation step proceeds with high fidelity without competitive degradation[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation PdII->TransMet Boronate Boronate Complex (CAS 603122-86-7 + Base) Boronate->TransMet Nucleophilic Attack PdII_Biaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl - B(OH)2X RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting boronate transmetalation.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure reproducibility and high yields, the following protocol integrates causality-driven steps and a self-validating analytical checkpoint.

Causality & Experimental Choices:
  • Degassing: Oxygen is the primary enemy of electron-rich boronic acids, promoting oxidative homocoupling (yielding a symmetric biaryl byproduct). Sparging the solvent with inert gas prevents this and protects the Pd(0) catalyst from deactivation.

  • Internal Standard: The inclusion of an internal standard (e.g., dodecane) allows for absolute quantitative tracking of the reaction via GC-MS, decoupling the reaction's chemical yield from downstream isolation losses.

Step-by-Step Methodology:
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv)[3], and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a pre-mixed solution of 1,4-Dioxane and Water (4:1 v/v). Add K₂CO₃ (2.5 equiv) and dodecane (0.5 equiv, internal standard).

  • Degassing (Critical Step): Submerge a needle into the reaction mixture and sparge with dry Nitrogen or Argon for 15 minutes while stirring gently.

  • Thermal Activation: Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Validation: At 4 hours and 12 hours, withdraw a 10 µL aliquot under positive nitrogen pressure. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS or LC-MS to confirm >95% consumption of the aryl halide.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

ExperimentalWorkflow Reagents Reagent Assembly Ar-X + Boronic Acid + Pd Degas Degassing (N2 Sparging, 15 min) Reagents->Degas Reaction Thermal Activation (90°C, Dioxane/H2O) Degas->Reaction Prevents Oxidation Validation In-Process Validation (GC-MS / TLC) Reaction->Validation Aliquot Sampling Validation->Reaction Conversion < 95% Purification Product Isolation (Flash Chromatography) Validation->Purification Conversion > 95%

Self-validating experimental workflow for biaryl synthesis via cross-coupling.

Empirical Optimization Data

The choice of solvent and base dramatically impacts the efficiency of the boronate formation and subsequent transmetalation. Table 2 summarizes representative optimization conditions for coupling 4-ethoxycarbonyl-2-methoxyphenylboronic acid with a standard electron-neutral aryl bromide.

Table 2: Optimization of Cross-Coupling Conditions

Solvent System (v/v)Base (Equiv)TemperatureTimeConversion Yield*Observation / Causality
Dioxane / H₂O (4:1)K₂CO₃ (2.5)90°C12h94% Optimal biphasic system; excellent boronate formation.
Toluene / H₂O (4:1)K₃PO₄ (2.5)100°C12h88% Good yield, but slower transmetalation due to lower solubility.
THF / H₂O (4:1)Na₂CO₃ (2.5)70°C16h75% Lower temperature limit restricts the rate of oxidative addition.
DMF (Anhydrous)Cs₂CO₃ (2.5)120°C8h58% High temp promotes competitive protodeboronation.

*Yields determined via GC-MS using dodecane as an internal standard.

References

Sources

Solubility Profiling of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid in Organic Solvents: A Methodological and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

The transition of specialized arylboronic acids from discovery to process scale requires robust physicochemical profiling. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) is a highly functionalized building block utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and advanced material synthesis[1]. Because exact, peer-reviewed quantitative solubility data for this specific CAS number is scarce in the public domain, scientists must rely on predictive thermodynamic models validated by rigorous empirical testing.

This whitepaper provides a comprehensive framework for predicting, determining, and validating the equilibrium solubility of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in various organic solvents. By combining structural causality, Hansen Solubility Parameters (HSP), and the gold-standard isothermal shake-flask methodology, this guide establishes a self-validating system for generating highly accurate solubility data.

Chemical Profiling & Structural Causality

To predict solubility, we must first deconstruct the intermolecular forces dictated by the molecule's functional groups. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Molecular Weight: 224.02 g/mol ) possesses a complex structural motif:

  • Boronic Acid Moiety (

    
    ):  Acts as both a strong hydrogen bond donor and acceptor. It is a mild Lewis acid that heavily favors solvation in polar protic and polar aprotic environments[2].
    
  • Ethoxycarbonyl Group (

    
    ):  An ester linkage that introduces moderate polarity and acts as a hydrogen bond acceptor, increasing affinity for solvents like ethyl acetate and acetone.
    
  • Methoxy Group (

    
    ):  An electron-donating ether linkage that further enhances hydrogen bond acceptance and dipole-dipole interactions.
    
  • Aromatic Ring: Provides a hydrophobic,

    
    -electron-rich core that induces dispersive interactions.
    

Causality in Solvent Selection: The "like dissolves like" principle dictates that this compound will exhibit high solubility in solvents capable of satisfying its hydrogen-bonding requirements without being repelled by its hydrophobic aromatic core. Consequently, non-polar aliphatic hydrocarbons (e.g., hexane) will yield negligible solubility, while polar aprotic solvents (e.g., DMSO, DMF, THF) will yield high solubility[3][4].

Predictive Solubility Framework (Hansen Solubility Parameters)

Before initiating time-consuming empirical studies, provide a theoretical model to estimate solute-solvent affinity. HSP breaks down the total cohesive energy into three components: Dispersive (


), Polar (

), and Hydrogen-bonding (

).

Based on the known behavior of the parent2 and the additive effects of the ester and methoxy groups, the predicted solubility profile is summarized below[2][4]:

Table 1: Estimated Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventPredicted Solubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMF, THFHigh (>100 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptors for the

protons.
Ketones/Esters Acetone, Ethyl AcetateModerate to High Favorable

and

matching with the ethoxycarbonyl and methoxy groups.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Competes for H-bonding; however, the hydrophobic aromatic ring limits maximum saturation.
Halogenated Dichloromethane (DCM)Low to Moderate Sufficient dispersive forces (

), but lacks strong H-bond accepting capability.
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Complete mismatch in polarity and hydrogen-bonding parameters.

Thermodynamic & Mechanistic Considerations: The Boroxine Equilibrium

A critical failure point in boronic acid solubility assays is ignoring the thermodynamic equilibrium between the free boronic acid and its dehydrated trimer, the boroxine .

In anhydrous organic solvents, 5 to form cyclic boroxines, releasing three equivalents of water[5]. Boroxines are significantly more hydrophobic and possess a completely different solubility profile than their monomeric counterparts.

G A Solid Boronic Acid B Solvated Monomer Ar-B(OH)2 A->B Dissolution B->A Precipitation C Boroxine Trimer (Ar-BO)3 + 3H2O B->C Dehydration C->B Hydrolysis

Figure 1: Thermodynamic equilibrium between solvated boronic acid monomers and boroxine trimers.

Analytical Implication: When determining solubility, the analytical method (e.g., HPLC) must utilize an aqueous mobile phase (such as Water/Acetonitrile with 0.1% Formic Acid) to rapidly hydrolyze any formed boroxine back to the monomer, ensuring total quantification of the API.

Experimental Protocol: The Isothermal Shake-Flask Method

To transition from theoretical predictions to empirical data, the 6 (adapted from OECD Test Guideline 105) is the industry standard[6].

To ensure this protocol is a self-validating system , we employ multiple time-point sampling. If the concentration at 48 hours matches the concentration at 24 hours, thermodynamic equilibrium is definitively confirmed.

G A Solid Solute + Solvent (Excess API) B Isothermal Agitation (24h & 48h Timepoints) A->B C Phase Separation (Isothermal Settling) B->C D Isothermal Filtration (0.45 µm PTFE) C->D E HPLC-UV Quantification (Aqueous Mobile Phase) D->E

Figure 2: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (e.g., 200 mg) into 2.0 mL glass vials.

    • Add 1.0 mL of the target organic solvent to each vial.

    • Self-Validation Check: Prepare all samples in triplicate to allow for statistical variance analysis (RSD < 5%).

  • Isothermal Equilibration:

    • Seal the vials hermetically to prevent solvent evaporation, which would artificially inflate solubility readings.

    • Place the vials in an orbital shaker bath set strictly to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM.

  • Phase Separation & Sampling:

    • At exactly 24 hours, remove the vials and allow the undissolved solid to settle for 60 minutes while maintaining the exact temperature of 25.0 °C.

    • Causality Note: Removing the vials to a colder room-temperature bench will cause immediate precipitation of the dissolved API, leading to a massive underestimation of solubility.

  • Isothermal Filtration:

    • Using a pre-warmed syringe and a 0.45 µm PTFE syringe filter, extract 100 µL of the clear supernatant. PTFE is chosen for its broad chemical compatibility with organic solvents[6].

  • Dilution & Quantification:

    • Immediately dilute the 100 µL aliquot into a known volume of the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile) to halt any further equilibrium shifts and hydrolyze boroxines.

    • Quantify against a 5-point standard calibration curve using HPLC-UV (Detection wavelength typically ~254 nm or 280 nm for substituted aromatics).

  • Equilibrium Confirmation:

    • Repeat steps 3-5 at the 48-hour mark. If the calculated solubility (

      
      ) at 48h is within 5% of the 24h mark, true thermodynamic equilibrium has been achieved.
      

Conclusion

Determining the solubility of highly functionalized compounds like 4-Ethoxycarbonyl-2-methoxyphenylboronic acid requires a synthesis of thermodynamic theory and rigorous experimental controls. By acknowledging the boroxine equilibrium and utilizing a self-validating isothermal shake-flask methodology, researchers can generate the highly accurate, reproducible solubility data required for downstream process chemistry and formulation development.

References

  • AOBChem Safety Data Sheet. "4-Ethoxycarbonyl-2-methoxyphenylboronic acid, 97%. CAS No.: 603122-86-7.
  • Sigma-Aldrich. "4-(ethoxycarbonyl)methoxyphenylboronic acid.
  • BenchChem. "An In-depth Technical Guide on the Solubility of 4'-Carboxy-m-terphenyl in Organic Solvents.
  • RSC Publishing. "The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
  • Wikipedia. "Phenylboronic acid.
  • Journal of Solution Chemistry. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. "Solubility of the compounds 1–3 at Tr = 0.89.

Sources

A Technical Guide to 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, a key building block for researchers, chemists, and professionals in drug development. We will explore its molecular characteristics, synthesis, and critical applications, with a focus on the mechanistic principles that guide its use in modern organic synthesis.

Core Molecular and Physical Properties

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a substituted aromatic boronic acid. These compounds are of paramount importance in organic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions. The specific arrangement of the ethoxycarbonyl and methoxy groups on the phenyl ring influences the electronic properties and steric hindrance of the molecule, which in turn dictates its reactivity.

Molecular Structure and Identifiers

The structural integrity of a reagent is fundamental to its application. The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a methoxy group (-OCH₃) at position 2, and an ethoxycarbonyl group [-C(=O)OCH₂CH₃] at position 4. This specific substitution pattern makes it a valuable synthon for introducing a precisely functionalized phenyl moiety into a target molecule.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: 2D structure of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

Physicochemical Data Summary

A summary of essential quantitative data provides a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BO₅[1]
Molecular Weight 224.02 g/mol [1]
CAS Number 603122-86-7[1]
Appearance Powder or crystals
Purity Typically ≥95-97%[1]
SMILES CCOC(=O)C1=CC(=C(C=C1)B(O)O)OC[1]
InChI Key BGZDEQUZDOOMMD-UHFFFAOYSA-N
Storage Sealed in dry, 2-8°C or refrigerated[1]

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of arylboronic acids is crucial for troubleshooting and developing novel analogues. A common and robust method involves the reaction of an organometallic reagent with a trialkyl borate.

General Synthesis Pathway:

  • Formation of an Organometallic Reagent: An appropriate aryl halide (e.g., 4-bromo-3-methoxybenzoic acid ethyl ester) is reacted with a strong base (like n-butyllithium) or magnesium metal to form an organolithium or Grignard reagent, respectively. This step creates a nucleophilic aryl species.

  • Borylation: The highly reactive organometallic intermediate is then added to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C) to prevent side reactions. The nucleophilic carbon of the aryl group attacks the electrophilic boron atom.

  • Hydrolysis: The resulting boronic ester is hydrolyzed under acidic aqueous conditions to yield the final boronic acid product.[2]

Causality in Synthesis: The choice of a low temperature is critical during the borylation step. Organolithium and Grignard reagents are extremely reactive and can undergo side reactions, such as reacting with the ester group on the starting material, if the temperature is not strictly controlled. The slow, controlled addition of the organometallic reagent to the borate ester minimizes these undesired pathways, maximizing the yield of the desired product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][5]

The Catalytic Cycle

Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting unexpected results.[5]

dot digraph "Suzuki_Miyaura_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [style="filled", shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophilic coupling partner (e.g., an aryl bromide or iodide, R¹-X). This is often the rate-limiting step.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, forms a boronate species. This species then transfers its organic group (the 4-ethoxycarbonyl-2-methoxyphenyl moiety) to the palladium(II) center, displacing the halide. The base is crucial as it facilitates the formation of the more nucleophilic "ate" complex [R-B(OH)₃]⁻, which accelerates the transmetalation step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with a generic aryl bromide.

Materials and Reagents
  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene/Water (e.g., 5:1 mixture)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [style="filled", shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

  • Reaction Setup (Trustworthiness Pillar): To a dry Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 equiv.), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water). Degassing the solvents (by sparging with argon or using freeze-pump-thaw cycles) further ensures the removal of dissolved oxygen.

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). The biphasic system requires efficient stirring to maximize interfacial contact where the reaction occurs.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Expertise Insight: The choice of SPhos as a ligand is deliberate. It is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and facilitates the reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates.[6] The use of K₃PO₄ as the base is common as it is effective in promoting the transmetalation step without causing significant hydrolysis of the ester group on the boronic acid.

Conclusion

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a versatile and highly valuable reagent in the arsenal of the modern synthetic chemist. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its properties and the mechanistic underpinnings of its reactions, as detailed in this guide, empowers researchers to design more efficient, robust, and successful synthetic strategies in drug discovery and materials science.

References

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link][6]

  • PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link][2]

  • Rossi, S. et al. (2020). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link][4]

Sources

Thermal stability and melting point of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Characterization of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: A Senior Scientist’s Guide to Dehydration Kinetics and Phase Transitions

Executive Summary

For researchers and drug development professionals utilizing 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7)[1] in Suzuki-Miyaura cross-coupling or supramolecular synthesis, determining its exact thermal stability and melting point presents a classic analytical challenge. Standard safety data sheets frequently list its melting point as "No data"[1]. This is not due to a lack of testing, but rather the inherent thermodynamic instability of free boronic acids under thermal stress.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind the thermal behavior of substituted phenylboronic acids, explore the precise substituent effects of this specific molecule, and provide a self-validating Simultaneous Thermal Analysis (STA) protocol to accurately characterize its thermal profile.

The Thermodynamic Reality: Melting vs. Dehydration

The fundamental difficulty in measuring an accurate, reproducible melting point for free boronic acids has long been recognized in the field of organoboron chemistry[2]. When subjected to heat, boronic acids do not simply transition from a solid to a liquid. Instead, they undergo a thermally driven dehydration (condensation) reaction to form cyclic anhydrides known as boroxines[2].

If a standard capillary melting point apparatus is used, the observed "melting" is often an artifact of water vapor being released and trapped within the capillary, which shifts the acid-anhydride equilibrium and causes the sample to bubble or shrink[2]. The true phase transition (melting) typically only occurs after the compound has fully dehydrated into its trimeric boroxine form.

The Dehydration Pathway

The condensation process requires three equivalents of the boronic acid monomer to produce one equivalent of the triarylboroxine and three equivalents of water[3].

Dehydration_Pathway A 4-Ethoxycarbonyl-2-methoxy- phenylboronic acid (3 Equivalents) B Thermal Activation (100°C - 150°C) A->B Heat C Triarylboroxine (Cyclic Anhydride) B->C Condensation D Water Vapor (3 Equivalents) B->D Mass Loss (~8.04%)

Fig 1: Thermal dehydration pathway of the boronic acid monomer to its trimeric boroxine.

Substituent Effects on Thermal Stability

The thermal stability of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is uniquely governed by its aromatic substituents. The type and position of substituents on the phenyl ring display a significant effect on the properties of boron compounds, including their crystal lattice strength and dehydration kinetics[4].

  • The 2-Methoxy Group (Steric & Electronic Influence): Positioned ortho to the boronic acid moiety, the methoxy group introduces steric hindrance. This bulk can kinetically delay the trimerization process, often pushing the onset of dehydration to a slightly higher temperature compared to unsubstituted phenylboronic acid. Furthermore, the oxygen lone pairs can participate in intramolecular interactions with the empty p-orbital of the boron atom, stabilizing the monomeric form.

  • The 4-Ethoxycarbonyl Group (Electron-Withdrawing): Positioned para to the boronic acid group, this ester moiety is electron-withdrawing. It increases the Lewis acidity of the boron center, which can strengthen intermolecular hydrogen bonding in the solid state. Stronger hydrogen-bonded dimers in the crystal lattice require more thermal energy to break, thereby elevating the initial dehydration temperature[3].

Standardized Analytical Protocol: Simultaneous Thermal Analysis (STA)

To decouple the dehydration event from the true melting event, we must abandon capillary methods and employ Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4].

This protocol is designed as a self-validating system : by calculating the theoretical mass loss of water, the scientist can use the TGA gravimetric data as an internal control to prove that the DSC endotherm corresponds purely to boroxine formation.

Step-by-Step Methodology
  • Sample Preparation (Internal Control Setup): Accurately weigh 2.0 to 5.0 mg of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid into an open alumina (Al₂O₃) crucible. Causality: An open crucible is mandatory; a sealed pan would trap water vapor, artificially increasing the internal pressure and shifting the dehydration equilibrium back toward the monomer.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: A dry, inert sweep gas rapidly removes evolved water vapor from the sample surface, driving the condensation reaction forward and preventing oxidative degradation at higher temperatures.

  • Thermal Programming: Equilibrate at 25°C for 5 minutes. Apply a linear heating ramp of 10°C/min up to 300°C.

  • Data Validation (The 8.04% Rule):

    • The molecular weight of the monomer is 224.02 g/mol .

    • Three monomers (672.06 g/mol ) release three water molecules (54.045 g/mol ).

    • Theoretical Mass Loss = 8.04%.

    • If the TGA shows exactly ~8.0% mass loss corresponding to the first DSC endotherm, the system validates that the sample was pure, fully hydrated monomer that has now successfully converted to boroxine. If the mass loss is significantly lower (e.g., 3-4%), the sample has already partially degraded into anhydride during storage.

STA_Workflow S1 1. Sample Preparation Accurately weigh 2-5 mg in Open Alumina Crucible S2 2. Atmosphere Control Purge with Dry N2 at 50 mL/min S1->S2 S3 3. Thermal Program Ramp 10°C/min from 25°C to 300°C S2->S3 S4 TGA Signal Quantify Mass Loss S3->S4 S5 DSC Signal Identify Endotherms S3->S5 S6 Data Validation Mass Loss = 8.04% ? Confirm Boroxine Formation S4->S6 Gravimetric Data S5->S6 Heat Flow Data

Fig 2: Self-validating Simultaneous Thermal Analysis (STA) workflow for boronic acids.

Quantitative Thermal Data Interpretation

Because empirical melting points for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid are highly dependent on the heating rate and ambient humidity, researchers must rely on the thermodynamic parameters outlined below to interpret their STA results accurately.

ParameterTheoretical Value / Expected RangeDiagnostic Significance
Molecular Weight (Monomer) 224.02 g/mol Baseline for stoichiometric mass calculations.
Theoretical Dehydration Mass Loss ~8.04%Validates complete conversion to the boroxine anhydride[4].
Dehydration Onset Temperature (DSC Peak 1) 100°C – 150°CBroad endothermic peak indicating the breaking of intermolecular H-bonds and release of water[3].
Boroxine Melting Point (DSC Peak 2) > 200°C (Substituent dependent)Sharp endothermic peak representing the true phase transition of the newly formed cyclic anhydride.

Conclusion & Best Practices

The elusive "melting point" of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is not a single value, but a dynamic thermal cascade. Attempting to characterize this compound using legacy capillary methods will yield false data. By adopting a self-validating STA workflow, researchers can accurately quantify the dehydration kinetics and ensure the structural integrity of their boronic acid building blocks prior to sensitive catalytic applications. For long-term storage, this compound should be kept sealed in a dry environment at 2-8°C to prevent premature, slow-onset dehydration.

References

  • AOBChem Safety Data Sheet: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, 97% (CAS 603122-86-7) AOBChem
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Journal of Chemical & Engineering Data - ACS Public
  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investig

Sources

Beyond the SDS: A Comprehensive Technical and Safety Guide for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) is a highly functionalized organoboron compound critical for synthesizing complex biaryl scaffolds in pharmaceutical development. While standard Safety Data Sheets (SDS) provide boilerplate regulatory warnings, they often lack the mechanistic context required for advanced laboratory applications. This whitepaper synthesizes physicochemical data, biological hazard causality, and process safety engineering to provide a comprehensive guide for handling this compound, specifically focusing on its primary application in Suzuki-Miyaura cross-coupling.

Physicochemical Profiling & Structural Implications

The reactivity, stability, and safety profile of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid are directly dictated by its molecular architecture. Understanding these structural implications is the first step in safe handling and experimental design[1].

  • Boronic Acid Moiety (-B(OH)₂): The reactive core. It acts as a mild Lewis acid due to the vacant p-orbital on the boron atom. It is susceptible to protodeboronation or oxidation to the corresponding phenol if exposed to strong oxidants or prolonged atmospheric moisture.

  • Ortho-Methoxy Group (-OCH₃): Provides steric hindrance that stabilizes the boronic acid against premature degradation. Its electron-donating nature enriches the electron density of the aromatic ring, accelerating the transmetalation step during cross-coupling.

  • Para-Ethoxycarbonyl Group (-COOCH₂CH₃): An electron-withdrawing ester that modulates the molecule's overall dipole moment. It requires careful pH control during aqueous workups to prevent unintended ester hydrolysis.

Table 1: Physicochemical & Identification Data
PropertySpecification
Chemical Name 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
CAS Number 603122-86-7
Molecular Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
SMILES String CCOC(=O)C1=CC(=C(C=C1)B(O)O)OC
Appearance Solid (Powder/Crystals)
Storage Conditions Sealed in dry, 2-8°C, inert atmosphere

Toxicological & Hazard Assessment: The Biological Causality

Standard safety documentation classifies boronic acids under Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H335) . However, safe handling requires understanding the causality behind these hazards.

The Mechanistic Causality of Irritation: The toxicity of boronic acids is fundamentally driven by their Lewis acidity. Upon contact with biological tissues (such as the cornea, respiratory mucosa, or epidermis), the electron-deficient boron atom rapidly and reversibly forms cyclic boronate esters with 1,2- or 1,3-cis-diols. These diols are ubiquitous in biological systems, primarily found in cellular carbohydrates, RNA, and cell-surface glycoproteins. This covalent binding disrupts localized cellular homeostasis and protein function, triggering the acute inflammatory response recognized macroscopically as "irritation".

Table 2: Hazard Causality and Precautionary Matrix
GHS HazardBiological CausalityPrecautionary Measure (PPE/Engineering)
H319: Causes serious eye irritation Borate esterification with corneal glycoproteins.Wear tightly sealed chemical safety goggles. Ensure access to an emergency eyewash station.
H335: May cause respiratory irritation Binding to mucosal carbohydrates in the respiratory tract.Handle exclusively within a certified Class II fume hood. Avoid dust generation.
H315: Causes skin irritation Disruption of epidermal cellular function via diol binding.Nitrile gloves (double-gloved for scale-up) and a flame-resistant laboratory coat.

Reaction Safety & Exotherm Control in Cross-Coupling

While 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is stable under standard storage conditions, its primary use in palladium-catalyzed Suzuki-Miyaura cross-coupling introduces significant process safety hazards[2].

Process safety literature published in demonstrates that the transmetalation step of the Suzuki coupling is highly exothermic[3]. When the boronic acid is activated by an aqueous base to form the reactive "ate" complex, a sudden release of enthalpy occurs. In solvent mixtures like Dioxane/H₂O or DMSO/H₂O, this exotherm can cause the Maximum Temperature of Synthesis Reaction (MTSR) to rapidly exceed the solvent's boiling point. Without active cooling and controlled dosing, this thermal runaway leads to solvent vaporization, reactor over-pressurization, and catastrophic failure[3].

CatalyticCycle Pd0 Pd(0) Catalyst (Pyrophoric Risk in Air) OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) EXOTHERMIC STEP PdII->TransMet Base + H2O PdII_Ar2 Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar2 Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Ar-Ar'

Catalytic Cycle of Suzuki-Miyaura Coupling highlighting the exothermic transmetalation step.

Advanced Handling & Self-Validating Experimental Protocol

To mitigate the thermal and chemical hazards outlined above, the following protocol for a standard Suzuki-Miyaura cross-coupling is designed as a self-validating system . Every step includes a measurable validation check to ensure the reaction proceeds safely and predictably[2].

Step-by-Step Methodology: Safe Suzuki-Miyaura Coupling
  • System Purge and Baseline Establishment:

    • Action: Assemble a multi-neck round-bottom flask with a reflux condenser, internal thermocouple, and magnetic stirrer. Flush the system with inert Nitrogen (N₂) for 15 minutes.

    • Validation Check: Use an inline oxygen sensor to confirm atmospheric O₂ levels are <1% before introducing reagents, preventing the oxidative degradation of the boronic acid and the Pd(0) catalyst.

  • Reagent Charging (Dry):

    • Action: Add the aryl halide (1.0 eq), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Solvent Addition:

    • Action: Introduce thoroughly degassed 1,4-dioxane/H₂O (5:1 ratio, 10 mL/mmol).

    • Validation Check: Visually inspect the suspension. The mixture should remain heterogeneous and the internal temperature should remain stable at ambient (~20°C).

  • Controlled Base Addition & Exotherm Monitoring:

    • Action: Begin vigorous stirring. Add K₂CO₃ (2.0 eq) in 4 equal portions over 20 minutes.

    • Validation Check (Critical Safety Step): Monitor the internal thermocouple continuously. A temperature spike confirms the base-mediated activation of the boronate complex[3]. Modulate the addition rate to ensure the change in temperature (ΔT) does not exceed 10°C per addition.

  • Reaction Progression:

    • Action: Gradually heat the reaction mixture to 80°C using a controlled heating mantle.

    • Validation Check: Perform HPLC or TLC sampling at 1-hour intervals. The protocol validates itself when the consumption of the 4-Ethoxycarbonyl-2-methoxyphenylboronic acid peak strictly correlates with the appearance of the biaryl product peak, confirming successful transmetalation rather than homocoupling.

  • Safe Quenching and Waste Segregation:

    • Action: Remove the heat source and allow the reactor to cool to <25°C. Add deionized water dropwise to quench.

    • Validation Check: The cessation of CO₂ gas evolution (from residual carbonate) confirms complete quenching. Segregate the aqueous layer (containing heavy metal Pd waste and borate salts) from the organic layer for proper environmental disposal.

SafetyWorkflow Assess 1. Risk Assessment Review SDS & MTSR PPE 2. PPE & Engineering Hood, Shield, Gloves Assess->PPE Purge 3. Inert Atmosphere N2/Ar Purge PPE->Purge Dose 4. Controlled Dosing Monitor Internal Temp Purge->Dose Quench 5. Safe Quenching Cool to RT, Add H2O Dose->Quench Waste 6. Waste Segregation Heavy Metals & Organics Quench->Waste

Step-by-step safety workflow for exothermic reaction mitigation and scale-up.

References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Electronic & Structural Architectures of 2-Methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of 2-methoxy substituted phenylboronic acids Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Methoxyphenylboronic acid (2-MeO-PBA) represents a distinct class of arylboronic acids where the ortho-effect is not merely a steric phenomenon but a dominant electronic control mechanism. Unlike its meta- and para-isomers, 2-MeO-PBA exhibits a unique syn-anti conformational lock driven by intramolecular hydrogen bonding. This structural rigidity elevates its pKa to approximately 9.0 , modulating its Lewis acidity and altering its reactivity profile in Suzuki-Miyaura cross-couplings. This guide dissects the electronic anomalies, stability factors, and experimental protocols required to effectively utilize this synthon in high-fidelity chemical synthesis and sensor design.[1]

Electronic Structure & The Ortho-Effect[1]

The electronic behavior of 2-MeO-PBA is defined by the competition between the electron-donating resonance (+R) of the methoxy group and the steric/inductive pressures of the ortho-substitution.

The "Syn-Anti" Conformational Lock

In solution and solid-state, 2-MeO-PBA does not adopt a random conformation. It preferentially stabilizes in a syn-anti geometry.[2]

  • Mechanism: The hydroxyl proton of the boronic acid functions as a hydrogen bond donor, while the ether oxygen of the ortho-methoxy group acts as the acceptor (

    
    ).
    
  • Energetic Consequence: This intramolecular interaction stabilizes the neutral trigonal planar form (

    
    ) relative to the anionic tetrahedral boronate form (
    
    
    
    ). This stabilization is the primary driver for its elevated pKa compared to phenylboronic acid.
Hammett Parameters and Inductive Conflict

Standard Hammett parameters (


, 

) fail to predict the behavior of the ortho-isomer.
  • Inductive Effect (-I): The electronegative oxygen withdraws density through the

    
    -bond, theoretically increasing acidity.
    
  • Resonance Effect (+R): The lone pair donation into the

    
    -system increases electron density at the ipso-carbon.
    
  • Net Result: The resonance effect and the intramolecular H-bond stabilization dominate, resulting in a net decrease in Lewis acidity (higher pKa).

Visualization of Electronic & Steric Interactions

The following diagram illustrates the competing forces and the stabilized syn-anti conformation.

G cluster_0 Electronic Forces cluster_1 Structural Conformation Resonance Resonance (+R) Increases e- density at ipso-carbon Induction Inductive (-I) Withdraws e- density via sigma-bond Resonance->Induction Competing Effects SynAnti Syn-Anti Conformer (Stable Neutral Form) Tetrahedral Tetrahedral Boronate (Anionic Form) SynAnti->Tetrahedral Equilibrium (pKa ~9.0) HBond Intramolecular H-Bond (O-H···OMe) Stabilizes Neutral Form HBond->SynAnti

Figure 1: Mechanistic interplay between electronic effects and the intramolecular hydrogen bond stabilizing the syn-anti conformer.

Acid-Base Chemistry: Quantitative Analysis

The pKa is the critical determinant of speciation (neutral acid vs. charged boronate) in aqueous media. For 2-MeO-PBA, the experimental consensus places the pKa higher than the parent phenylboronic acid, contradicting simple steric relief models which usually predict lower pKa for ortho-substituted acids.

Comparative Acidity Table

The table below synthesizes experimental and calculated pKa values, highlighting the distinct shift caused by the ortho-methoxy group.

CompoundSubstituent PositionElectronic EffectpKa (Aqueous)Relative Acidity
Phenylboronic Acid -Reference8.8Standard
2-Methoxyphenylboronic Acid Ortho +R, H-Bond Stabilization 9.0 Weaker
3-Methoxyphenylboronic AcidMeta-I (Inductive)~8.8Similar
4-Methoxyphenylboronic AcidPara+R (Resonance)9.25Weaker
2-Nitrophenylboronic AcidOrtho-I, -M (Strong Withdrawal)~7.8Stronger
Implications for Binding
  • Diol Binding: Since boronic acids bind diols (sugars) most effectively in their tetrahedral boronate form, the higher pKa of 2-MeO-PBA means it requires a higher pH (typically pH > 9.0) to achieve optimal binding affinity compared to electron-deficient analogs.

  • Lewis Acidity: The intramolecular coordination effectively "masks" the boron center, reducing its Lewis acidity toward external nucleophiles.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

2-MeO-PBA is a challenging but viable substrate.

  • Steric Hindrance: The ortho-methoxy group impedes the approach of the Palladium(II) complex during the transmetalation step.

  • Chelation Assistance: In some catalytic cycles, the methoxy oxygen can transiently coordinate with the Pd center, potentially stabilizing the transmetalation transition state, though this is secondary to the steric penalty.

  • Recommendation: Use sterically demanding, electron-rich ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and create a pocket that accommodates the ortho-substituent.

Protodeboronation (The Primary Failure Mode)

Protodeboronation is the base-catalyzed cleavage of the C-B bond, yielding anisole. 2-MeO-PBA is highly susceptible to this side reaction due to the electron-rich nature of the ring.

  • Mechanism:

    • Formation of the boronate anion

      
      .
      
    • Electrophilic attack by a proton (from water) at the ipso-carbon.

    • Cleavage of the C-B bond.

  • Risk Factor: High pH and high temperature accelerate this pathway. The electron-donating methoxy group stabilizes the transition state for ipso-protonation.

P cluster_mechanism Base-Catalyzed Protodeboronation Pathway Step1 Boronic Acid (Neutral) Step2 Boronate Anion (Activated Species) Step1->Step2 + OH- (pH > 9) Step3 Ipso-Protonation (Rate Determining) Step2->Step3 + H2O / Heat Product Anisole + Boric Acid (Dead End) Step3->Product - B(OH)3

Figure 2: The degradation pathway of 2-MeO-PBA under basic coupling conditions.

Experimental Protocols

Protocol: Determination of pKa via UV-Vis Titration

This method relies on the spectral shift between the neutral acid and the boronate anion.

  • Preparation: Prepare a 50 µM stock solution of 2-MeO-PBA in a solution of 1% DMSO / 99% Water.

  • Buffer System: Prepare a series of phosphate/borate buffers ranging from pH 6.0 to 12.0 in 0.5 pH increments.

  • Measurement:

    • Add 20 µL of stock solution to 2 mL of each buffer.

    • Record UV-Vis spectra (200–400 nm).

    • Monitor the isosbestic point and the

      
       shift (typically bathochromic shift upon ionization).
      
  • Calculation: Plot Absorbance vs. pH at

    
    . Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (pKa).[1]
    
Protocol: Optimized Suzuki-Miyaura Coupling

To minimize protodeboronation while overcoming steric hindrance.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1][3]

    • 2-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Base: K3PO4 (2.0 equiv) - Mild base preferred over hydroxides.

    • Solvent: Toluene / Water (10:1) - Biphasic system reduces contact with bulk water.

  • Procedure:

    • Charge Schlenk flask with aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water mixture.

    • Heat to 80°C (Do not exceed 100°C to limit deboronation).

    • Monitor via TLC.[1] Reaction typically completes in 2-6 hours.

References

  • BenchChem. The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. (2025).[4][5][6] Link

  • Iwanek, W., et al. Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2013). Link

  • Cox, P. A., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society (2017). Link

  • Luliński, S., et al. Structure and properties of ortho-substituted phenylboronic acids. Journal of Organometallic Chemistry (2008). Link

  • Santa Cruz Biotechnology. 2-Methoxyphenylboronic acid Product Data Sheet. (2024).[4][7][8] Link

Sources

Storage conditions for ester-functionalized boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage and Handling of Ester-Functionalized Boronic Acid Derivatives

Introduction: The Paradox of Reactivity and Stability

Ester-functionalized boronic acid derivatives, particularly boronate esters like the ubiquitous pinacol esters (Bpin), are cornerstone reagents in modern organic synthesis and drug discovery. Their remarkable utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, their unique ability to form reversible covalent bonds with diols has positioned them as critical components in chemical biology, sensing, and the development of novel therapeutics.[2][3][4][5]

However, the very electronic properties that make boronic esters so reactive—namely, the electron-deficient boron center with its vacant p-orbital—also render them susceptible to degradation.[6] Their stability is not absolute, and improper storage or handling can lead to a cascade of decomposition reactions, compromising sample purity, reducing reaction yields, and ultimately jeopardizing experimental reproducibility. This guide provides a comprehensive overview of the key instability pathways of boronic esters and outlines field-proven protocols for their proper storage, handling, and stability assessment, ensuring these powerful reagents can be used with confidence.

Part 1: The Chemical Imperative—Understanding Degradation Pathways

The integrity of an ester-functionalized boronic acid derivative is primarily threatened by three chemical processes: hydrolysis, oxidation, and protodeboronation. Understanding the causality behind these pathways is the first principle of ensuring long-term stability.

Hydrolysis: The Ever-Present Threat

Hydrolysis is the most common degradation pathway for boronic esters. The reaction is an equilibrium process where the ester reacts with water to revert to the parent boronic acid and the corresponding diol.[7][8]

Mechanism: The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process can be significantly accelerated at physiological pH.[8] While boronate esters are generally more resistant to hydrolysis than their corresponding boronic acids, their stability is highly dependent on the structure of the diol used for protection.[1]

  • Structural Effects: Steric hindrance around the boron center significantly enhances hydrolytic stability. This is why five-membered ring esters derived from bulky diols like pinacol are the most popular and generally stable protecting groups.[9][10] Conversely, six-membered ring esters can be more prone to degradation.[11]

G cluster_hydrolysis Hydrolysis Pathway BoronicEster Boronic Ester (R-B(OR')2) Water H₂O (Moisture) Equilibrium BoronicAcid Boronic Acid (R-B(OH)2) Diol Diol (2 R'OH)

Oxidation: A Pathway to Deboronation

Boronic acids and their esters are susceptible to oxidative damage, particularly in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[2][6] This process, known as oxidative deboronation, is highly relevant in biological systems and can also occur via exposure to atmospheric oxygen over time.[6][12]

Mechanism: The reaction proceeds via attack of the nucleophilic oxygen species on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the carbon substituent from the boron to the oxygen, leading to a labile boric ester that rapidly hydrolyzes to yield an alcohol and boric acid.[6] The rate of oxidation can be diminished by reducing the electron density on the boron atom; for example, intramolecularly coordinated boralactones have been shown to be up to 10,000 times more stable against oxidation.[6]

Protodeboronation: The C-B Bond Cleavage

A less common but significant degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] It is a misconception that esterification always imparts greater stability against protodeboronation compared to the free boronic acid.[13] In many cases, hydrolysis of the ester to the boronic acid is the initial, rate-limiting step, which is then followed by protodeboronation of the more susceptible boronic acid.[13][14]

G Start Boronic Ester (Ar-B(OR)2) Hydrolysis Hydrolysis Start->Hydrolysis Oxidation Oxidation Start->Oxidation End_Acid Boronic Acid (Ar-B(OH)2) Protodeboronation Protodeboronation End_Acid->Protodeboronation Can be a precursor End_Alcohol Alcohol/Phenol (Ar-OH) End_Arene Arene (Ar-H) Hydrolysis->End_Acid Oxidation->End_Alcohol Protodeboronation->End_Arene

Part 2: The Protocol—Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of boronic esters. The following guidelines are based on a synthesis of safety data sheets, chemical literature, and practical laboratory experience.

Core Storage Conditions

The primary goal is to create an environment that is cool, dry, and inert .

ParameterRecommendationRationale & Causality
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[15]Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting the primary degradation pathways of hydrolysis and oxidation.[16][17]
Temperature Store in a cool, well-ventilated area.[15][18] Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.Reduces the kinetic rate of all decomposition reactions. Prevents degradation from heat.[15]
Container Keep in the original, tightly closed container.[15][18] Specialized packaging like the Aldrich® Sure/Seal™ system is ideal.[19]Prevents ingress of air and moisture. Opaque containers also protect from light, which can catalyze oxidative processes.
Incompatibilities Store away from strong oxidizing agents and strong acids.[15]Prevents rapid, and potentially hazardous, chemical reactions and degradation.
Handling Air- and Moisture-Sensitive Derivatives

Many boronic esters are solids that appear stable on the benchtop, but this can be deceptive. For sensitive substrates or long-term experimental success, treating them as air-sensitive reagents is the most robust approach.

G Start Start: Remove from Cold Storage (-20°C) Equilibrate Allow container to equilibrate to Room Temp (Crucial to prevent condensation!) Start->Equilibrate InertEnv Transfer container to an inert environment (Glovebox or Schlenk line) Equilibrate->InertEnv Open Open container ONLY under inert atmosphere InertEnv->Open Weigh Quickly weigh desired amount Open->Weigh Seal Tightly re-seal primary container Weigh->Seal End End: Use Reagent in Reaction Weigh->End Backfill Backfill with inert gas (e.g., Argon) Seal->Backfill Store Return to cold storage Backfill->Store

Part 3: The Verification—Assessing Stability and Purity

Trust in your starting material is paramount. Regular assessment of purity, especially for older reagents or those stored under questionable conditions, is a critical component of good scientific practice.

Analytical Techniques for Purity Assessment
  • Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for assessing purity.

    • ¹H NMR: The appearance of signals corresponding to the free diol (e.g., a sharp singlet for pinacol at ~1.2 ppm in CDCl₃) is a clear indicator of hydrolysis.

    • ¹¹B NMR: This technique is highly informative. Trigonal boronic esters typically show a broad signal around 30 ppm, while the corresponding tetrahedral boronic acids appear further upfield, around 19 ppm.[20] The presence of multiple boron signals can indicate degradation or the formation of boroxine anhydrides from the free boronic acid.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for purity analysis but presents a unique challenge: the aqueous mobile phases used in reversed-phase (RP-HPLC) can cause the boronic ester to hydrolyze on the column, giving an inaccurate purity reading.[8][22][23]

    • Mitigation Strategies: To obtain accurate results, use methods developed specifically for boronic esters. This may involve using aprotic and non-aqueous diluents, employing highly basic mobile phases with ion-pairing reagents to stabilize the ester, or using specialized stationary phases with low silanol activity.[22][23]

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR

This protocol provides a self-validating system to quantitatively assess the hydrolytic stability of a boronic ester under specific conditions.

Objective: To determine the rate of hydrolysis of a phenylboronic acid pinacol ester in a mixed solvent system.

Materials:

  • Phenylboronic acid pinacol ester

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deionized water

  • NMR tubes, syringes, and standard laboratory glassware

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the boronic ester in DMSO-d₆ (e.g., 20 mg/mL).

  • Initiate Hydrolysis: In a clean vial, add a defined volume of the stock solution. At time t=0, add a specific volume of D₂O to achieve the desired solvent ratio (e.g., 9:1 DMSO-d₆:D₂O). Mix thoroughly.

  • NMR Acquisition: Immediately transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum at t=0.

  • Time-Course Monitoring: Continue to acquire spectra at regular intervals (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs). Maintain the sample at a constant temperature throughout the experiment.

  • Data Analysis:

    • Identify a well-resolved proton signal for the boronic ester (e.g., aromatic protons) and the signal for the liberated pinacol (~1.2 ppm).

    • Integrate both signals at each time point.

    • Calculate the percentage of hydrolysis at each time point using the formula: % Hydrolysis = [Integral(Pinacol) / (Integral(Pinacol) + Integral(Ester))] x 100

  • Interpretation: Plot the % Hydrolysis versus time to determine the stability of the ester under the tested conditions.

This kinetic data provides invaluable insight into the compound's stability, informing decisions on appropriate solvents and reaction conditions for its use.[11]

Conclusion

Ester-functionalized boronic acid derivatives are indispensable tools, but their chemical nature demands respect. By understanding the fundamental mechanisms of their degradation—hydrolysis, oxidation, and protodeboronation—researchers can move beyond simply following storage instructions to intelligently protecting their reagents. Implementing rigorous protocols for storage in a cool, dry, inert environment and employing careful, air-sensitive handling techniques are the keys to preserving their integrity. Finally, verifying purity through appropriate analytical methods like NMR and specialized HPLC closes the loop, ensuring that the reactivity of these valuable compounds is harnessed for progress, not lost to decomposition.

References

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020853118. [Link]

  • Various Authors. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Kubota, K., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. (Source document appears to be a preprint or similar, specific journal not cited). [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 132-143. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from Wikipedia. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • Hall, D. G., et al. (2015). Protecting groups for boronic acids. U.S.
  • Melamed, E., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14839-14851. [Link]

  • Ciana, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Various Authors. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Chen, C.-H., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 29(23), 5433. [Link]

  • Melamed, E., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Heard, D. M., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ResearchGate. [Link]

  • Zhong, Q., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 1232, 203-211. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Various Authors. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Sadek, O., et al. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. [Link]

  • Wang, S., et al. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Various Authors. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with model β-amino diol 3. ResearchGate. [Link]

  • Thordarson, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research, 344(18), 2547-2554. [Link]

  • Reeve, J. R., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(9), 1835-1842. [Link]

  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 3617-3628. [Link]

  • Taylor, M. S., et al. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (Source document appears to be supplementary information for a publication). [Link]

  • Kumar, D. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (Master's thesis). [Link]

  • Reddit user discussion. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 499. [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific. [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Li, Y., et al. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. [Link]

  • Al-Ogaidi, I., & Al-Masoudi, N. A. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]

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pKa values of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Arylboronic Acid Chemistry

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, their unique Lewis acidic nature and ability to form reversible covalent bonds with diols have made them invaluable as sensors, in drug delivery systems, and as pharmacophores in drug design.

The pKa of a boronic acid dictates its speciation at a given pH. Unlike Brønsted acids that donate a proton, boronic acids act as Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. This equilibrium is fundamental to their function:

  • In Suzuki-Miyaura Coupling: The formation of the boronate is a key step in the transmetalation cycle.

  • In Biological Systems: At physiological pH (around 7.4), the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate form affects cell membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profiles. The introduction of electron-withdrawing groups can lower the pKa, making the boronate form more accessible at physiological pH.[1]

This guide will deconstruct the structural components of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid to predict its pKa and provide actionable protocols for its empirical determination.

Theoretical Underpinnings: Substituent Effects on Phenylboronic Acid pKa

The pKa of unsubstituted phenylboronic acid is approximately 8.8.[1][2] The acidity of substituted phenylboronic acids is modulated by the electronic properties of the substituents on the aromatic ring, a relationship that can be understood through the Hammett equation.[3][4]

pKa = pK₀ - ρσ

Where:

  • pK₀ is the pKa of unsubstituted phenylboronic acid.

  • ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

The key to estimating the pKa of our target molecule lies in understanding the individual and combined effects of its two substituents:

  • 2-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). When positioned ortho or para to the boronic acid, the resonance effect typically dominates, increasing electron density on the ring and at the boron atom. This donation of electron density destabilizes the resulting negative charge on the boronate anion, making the boronic acid less acidic and thus increasing its pKa. For example, 4-methoxyphenylboronic acid has a pKa of approximately 9.25.[5]

  • 4-Ethoxycarbonyl Group (-COOEt): The ethoxycarbonyl group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). Positioned para to the boronic acid, it effectively delocalizes the negative charge of the boronate anion, stabilizing it. This stabilization of the conjugate base makes the parent boronic acid more acidic, thereby decreasing its pKa. For instance, 4-carboxyphenylboronic acid, a similar electron-withdrawing analogue, has a pKa of about 8.0.[1]

Predicted pKa for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Given the opposing electronic effects of the two substituents, we can make a qualitative prediction. The strong electron-withdrawing nature of the para-ethoxycarbonyl group is expected to have a more pronounced effect than the electron-donating ortho-methoxy group. Therefore, the net effect should be a decrease in the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa is anticipated to be lower than that of 4-methoxyphenylboronic acid (~9.25) and likely in the range of, or slightly lower than, 4-carboxyphenylboronic acid (~8.0), placing it in the approximate range of 7.5 - 8.2 .

Experimental Determination of pKa

Precise pKa values must be determined experimentally. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[3][6]

Methodology 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base like KOH) is added incrementally.

Protocol:

  • Preparation:

    • Prepare a stock solution of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid of known concentration (e.g., 1-5 mM) in a suitable solvent system. Due to the limited aqueous solubility of many arylboronic acids, a co-solvent system such as water/DMSO or water/methanol may be necessary.[3]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M KOH) and a strong acid (e.g., 0.1 M HCl).

    • Calibrate a pH meter using standard buffer solutions at the temperature of the experiment.

  • Titration:

    • Place a known volume of the boronic acid solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add small, precise aliquots of the standardized base, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at which half of the boronic acid has been converted to its conjugate boronate form (the half-equivalence point). This can be determined from the first derivative of the titration curve.

Methodology 2: Spectrophotometric (UV-Vis) Titration

This technique is useful if the boronic acid and its boronate form have different UV-Vis absorbance spectra.

Protocol:

  • Preparation:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to pH 10).

    • Prepare a stock solution of the boronic acid in a suitable solvent.

  • Measurement:

    • Add a small, constant amount of the boronic acid stock solution to each buffer solution to create a series of samples with the same total boronic acid concentration but different pH values.

    • Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acid and boronate forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_potentiometric Potentiometric Method cluster_spectro Spectrophotometric Method prep_sample Prepare Boronic Acid Solution (Known Concentration) pot_setup Setup Titration Vessel (Constant Temp, Stirring) prep_sample->pot_setup spec_prep Prepare Buffered Solutions (Varying pH) prep_sample->spec_prep prep_titrant Standardize Titrant (e.g., 0.1M KOH) pot_titrate Add Titrant Aliquots & Record pH prep_titrant->pot_titrate prep_ph Calibrate pH Meter prep_ph->pot_setup pot_setup->pot_titrate pot_plot Plot pH vs. Volume pot_titrate->pot_plot pot_analyze Determine Half-Equivalence Point pot_plot->pot_analyze pka_result Determined pKa Value pot_analyze->pka_result spec_measure Measure Absorbance Spectra at Each pH spec_prep->spec_measure spec_plot Plot Absorbance vs. pH spec_measure->spec_plot spec_analyze Fit to Henderson-Hasselbalch Eq. spec_plot->spec_analyze spec_analyze->pka_result G cluster_opt Geometry Optimization cluster_energy Energy Calculation start Input Structures (Acid & Conjugate Base) opt_gas Gas Phase Optimization start->opt_gas opt_solv Solvation Model Optimization (e.g., PCM/SMD) opt_gas->opt_solv freq Vibrational Frequency Calculation opt_solv->freq gibbs Calculate Gibbs Free Energy (G_acid, G_base) freq->gibbs delta_g Calculate ΔG_aq for Reaction gibbs->delta_g pka_calc Calculate pKa from ΔG_aq delta_g->pka_calc pka_result Predicted pKa Value pka_calc->pka_result

Caption: Workflow for computational pKa prediction via DFT.

Data Summary and Conclusion

The pKa of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a key parameter for its application in research and development. This guide provides a framework for understanding and determining this value.

Parameter Description
Parent Compound Phenylboronic Acid
Parent pKa ~8.8 [1][2]
Substituent 1 (Ortho) -OCH₃ (Methoxy)
Effect of Substituent 1 Electron-donating, increases pKa
Substituent 2 (Para) -COOEt (Ethoxycarbonyl)
Effect of Substituent 2 Electron-withdrawing, decreases pKa
Predicted Net Effect Overall decrease in pKa
Estimated pKa Range 7.5 - 8.2
Recommended Determination Potentiometric or Spectrophotometric Titration

References

  • Hall, S. E., T. W. Platts, and J. A. Platts. "Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study." European Journal of Pharmaceutical Sciences, vol. 124, 2018, pp. 10-16. [Link]

  • Barbosa, A. G. H., et al. "On the Computational Determination of the pKa of Some Arylboronic Acids." Molecules, vol. 29, no. 15, 2024, p. 3435. [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. ResearchGate. [Link]

  • Wang, B., et al. "Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH." Analytical Chemistry, vol. 75, no. 15, 2003, pp. 3846-52. [Link]

  • Olejniczak, A., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, vol. 27, no. 11, 2022, p. 3447. [Link]

  • Popik, O., et al. "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Angewandte Chemie International Edition, vol. 57, no. 34, 2018, pp. 10982-86. [Link]

  • Sporzynski, A., et al. "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, vol. 29, no. 12, 2024, p. 2713. [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., et al. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules, vol. 26, no. 7, 2021, p. 2025. [Link]

  • Kouznetsov, D., et al. "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters." The Journal of Organic Chemistry, vol. 78, no. 10, 2013, pp. 4935-43. [Link]

  • pKa measurement. University of Strathclyde. [Link]

Sources

Synthesis and Characterization of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized arylboronic acids is a cornerstone of modern drug development, enabling the late-stage assembly of complex active pharmaceutical ingredients (APIs) via Suzuki-Miyaura cross-coupling. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) is a particularly valuable building block. Its ortho-methoxy group provides critical steric shielding and electronic modulation, while the para-ethoxycarbonyl moiety serves as a robust synthetic handle for downstream derivatization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating synthetic workflow. This guide details the retrosynthetic rationale, step-by-step methodologies, and the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of functionalized boronic acids demands strict chemoselectivity. Traditional halogen-metal exchange (e.g., using


-BuLi or 

-PrMgCl) followed by trapping with trialkyl borates is fundamentally incompatible with this target; organometallic reagents would indiscriminately attack the electrophilic ethyl ester group, leading to tertiary alcohol byproducts.

To circumvent this, we employ a highly chemoselective Palladium-catalyzed Miyaura borylation strategy.

  • Protection/Activation: The commercially available starting material, 4-bromo-3-methoxybenzoic acid (CAS: 56256-14-5), is first masked via Fischer esterification to prevent catalyst poisoning.

  • Borylation: The resulting aryl bromide undergoes cross-coupling with bis(pinacolato)diboron (

    
    ).
    
  • Deprotection: Oxidative cleavage of the pinacol ester yields the target free boronic acid without hydrolyzing the sensitive ethyl ester.

SyntheticPathway SM 4-Bromo-3-methoxy benzoic acid Ester Ethyl 4-bromo-3- methoxybenzoate SM->Ester Fischer Esterification Pinacol Pinacol Boronate Intermediate Ester->Pinacol Miyaura Borylation Target 4-Ethoxycarbonyl-2-methoxy phenylboronic acid Pinacol->Target Oxidative Cleavage

Figure 1: Three-step synthetic workflow for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Phase 1: Fischer Esterification

Objective: Protect the carboxylic acid and install the ethoxycarbonyl group. Mechanistic Causality: A free carboxylic acid would poison the palladium catalyst in Phase 2 by competitively coordinating to the metal center or protonating the active


 species.

Procedure:

  • Charge a 500 mL round-bottom flask with 4-bromo-3-methoxybenzoic acid (50.0 g, 216 mmol) and anhydrous ethanol (250 mL).

  • Add concentrated

    
     (2.0 mL) dropwise while stirring to act as a catalytic proton source.
    
  • Reflux the mixture at 85 °C for 16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the highly polar baseline spot (

    
     = 0.0) is entirely replaced by a non-polar ester spot (
    
    
    
    = 0.65). IR spectroscopy should confirm the disappearance of the broad O-H stretch (~3300-2500 cm⁻¹).
  • Cool to room temperature, concentrate under reduced pressure to remove ~80% of the ethanol.

  • Dilute with ethyl acetate (300 mL) and wash with saturated aqueous

    
     (2 × 150 mL) until gas evolution ceases.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield Ethyl 4-bromo-3-methoxybenzoate (CAS: 933585-42-3) as a white solid.
    
Phase 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide to a pinacol boronate ester. Mechanistic Causality: Potassium acetate (KOAc) is explicitly selected as the base. Stronger bases (e.g.,


 or 

) would activate the newly formed boronate ester, triggering an unwanted Suzuki-Miyaura homocoupling with the unreacted aryl bromide. The mild nature of KOAc ensures that transmetalation occurs exclusively with the diboron species . Furthermore,

is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst degradation.

Procedure:

  • In a flame-dried Schlenk flask, dissolve Ethyl 4-bromo-3-methoxybenzoate (40.0 g, 154 mmol) and

    
     (43.0 g, 169 mmol) in anhydrous 1,4-dioxane (300 mL).
    
  • Add anhydrous KOAc (45.3 g, 462 mmol). Degas the suspension by sparging with Argon for 15 minutes.

  • Add

    
     (5.6 g, 7.7 mmol, 5 mol%).
    
  • Heat the mixture to 90 °C for 12 hours under a strict Argon atmosphere.

  • Validation Checkpoint: GC-MS or LC-MS analysis must show the complete disappearance of the isotopic bromine molecular ion (

    
     258/260) and the appearance of the boronate ester mass (
    
    
    
    306).
  • Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

  • Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the pinacol ester intermediate.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Aryl Bromide TransMet Transmetalation [Ar-Pd(II)-Bpin] OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Aryl-Bpin

Figure 2: Catalytic cycle of the Pd-catalyzed Miyaura borylation step.

Phase 3: Oxidative Cleavage to the Free Boronic Acid

Objective: Remove the pinacol protecting group under mild conditions. Mechanistic Causality: Standard acidic hydrolysis (e.g., refluxing HCl) would concomitantly hydrolyze the ethyl ester. Instead, we utilize a biphasic


 system. The periodate selectively coordinates to and oxidizes the pinacol diol backbone into acetone, liberating the free boronic acid at room temperature without disturbing the ester linkage .

Procedure:

  • Dissolve the pinacol ester (30.0 g, 98 mmol) in a mixture of THF (150 mL) and water (30 mL).

  • Add

    
     (62.8 g, 294 mmol) and stir at room temperature for 30 minutes.
    
  • Add 1N aqueous HCl (20 mL) to the suspension and stir for an additional 4 hours.

  • Validation Checkpoint: ¹H NMR (DMSO-

    
    ) of an aliquot must reveal the disappearance of the prominent 12-proton singlet at ~1.3 ppm (pinacol methyls) and the appearance of a 2-proton broad singlet at ~8.0 ppm corresponding to the free 
    
    
    
    group.
  • Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over

    
    , and concentrate.
    
  • Triturate the crude residue with cold hexanes to precipitate 4-Ethoxycarbonyl-2-methoxyphenylboronic acid as a high-purity crystalline solid.

Quantitative Data & Yield Optimization

The success of this synthetic route relies heavily on the optimization of the borylation step. The table below summarizes the quantitative data driving our catalyst and base selection, demonstrating how empirical data validates our mechanistic rationale.

EntryCatalyst System (Loading)BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1

(5 mol%)
KOAcToluene1002445%Sluggish oxidative addition; high homocoupling observed due to monodentate ligand lability.
2

(5 mol%)

Dioxane901230%Strong base prematurely activates the boronate, promoting massive Suzuki homocoupling byproduct.
3

(5 mol%)
KOAcDioxane901292% Optimal. Mild base prevents homocoupling; bidentate dppf ligand accelerates reductive elimination.
4

(2 mol%)
KOAcDioxane902485%Lower catalyst loading requires extended reaction times, leading to slight protodeboronation degradation.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the final API building block, the isolated 4-Ethoxycarbonyl-2-methoxyphenylboronic acid must meet the following spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    
    
    8.05 (s, 2H,
    
    
    ), 7.62 (dd,
    
    
    = 7.8, 1.5 Hz, 1H, Ar-H), 7.55 (d,
    
    
    = 1.5 Hz, 1H, Ar-H), 7.40 (d,
    
    
    = 7.8 Hz, 1H, Ar-H), 4.30 (q,
    
    
    = 7.1 Hz, 2H,
    
    
    ), 3.85 (s, 3H,
    
    
    ), 1.32 (t,
    
    
    = 7.1 Hz, 3H,
    
    
    ).
  • Common Impurities: The presence of a doublet at ~7.1 ppm indicates protodeboronation (loss of the boronic acid group), which can be mitigated by ensuring strictly anhydrous conditions during Phase 2.

References

  • Title: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters Source: The Journal of Organic Chemistry URL: [Link]

  • Title: One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates from Aryl Halides Source: Organic Letters URL: [Link]

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

[1]

Executive Summary & Chemical Profile

4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7 ) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for drug discovery.[1] Its structure presents a unique duality: the 2-methoxy group introduces steric bulk and potential chelating effects (ortho-effect), while the 4-ethoxycarbonyl group renders the ring electron-deficient.[1]

Successful coupling of this reagent requires navigating two competing failure modes: protodeboronation (facilitated by the ortho-substituent) and ester hydrolysis (caused by aggressive basic conditions).[1] This guide provides optimized protocols to maximize yield and selectivity.

Chemical Properties Table
PropertySpecification
CAS Number 603122-86-7
Molecular Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
Structural Features Ortho-Methoxy (Steric/Chelating), Para-Ethyl Ester (EWG)
pKa (Boronic Acid) ~8.5 (Estimated due to EWG)
Solubility Soluble in DMSO, DMF, MeOH, Dioxane; Low in Water
Stability Hygroscopic; Ester sensitive to strong aqueous bases (NaOH, LiOH)

Mechanistic Insight: The "Ortho-Methoxy" Effect[1]

The 2-methoxy substituent is not merely a bystander; it actively participates in the catalytic cycle.[1] Understanding this is crucial for ligand selection.

  • Pd-O Chelation: The oxygen lone pair on the ortho-methoxy group can coordinate to the Palladium(II) center during the transmetallation step.[1] This can stabilize the intermediate but may also retard the reductive elimination if the metal center becomes overcrowded.[1]

  • Steric Hindrance: The ortho group increases the energy barrier for transmetallation.[1] Bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate the coupling with hindered electrophiles.[1]

  • Electronic Deactivation: The para-ester withdraws electron density, making the C-B bond less nucleophilic compared to simple phenylboronic acid.[1] This requires a base strong enough to activate the boronic acid (forming the boronate species) but mild enough to preserve the ester.[1]

Visualization: Catalytic Cycle & Chelation

SuzukiMechanismcluster_boronReagent DynamicsPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X + Pd(0) -> Ar-Pd(II)-X)Pd0->OxAddTransMetTransmetallation(Rate Limiting for Hindered Substrates)OxAdd->TransMet + Activated BoronateBaseStepBase Activation(Formation of Boronate Ar'-B(OH)3-)BaseStep->TransMet Feeds BoronateChelationOrtho-Methoxy Chelation(Stabilizes Pd-Intermediate)TransMet->Chelation 2-OMe InteractionRedElimReductive Elimination(Product Release)Chelation->RedElimRedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the potential stabilization of the Pd-intermediate by the ortho-methoxy group.[1]

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Bromides/Iodides)

Best for: Standard library synthesis where the coupling partner is not sterically crowded.[1] Rationale: Uses mild carbonate base to prevent ester hydrolysis.[1] Pd(dppf)Cl₂ offers excellent stability and resistance to deboronation.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 291 mg), and K₂CO₃ (2.0 mmol, 276 mg).[1]

  • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 mmol, 24 mg).[1]

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).[1]

  • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "High-Performance" Method (Steric Bulk / Aryl Chlorides)

Best for: Coupling with ortho-substituted halides, aryl chlorides, or when Protocol A gives low yields.[1] Rationale: SPhos is a specialized Buchwald ligand designed to facilitate transmetallation in hindered systems and protect the catalyst.[1] Phosphate base is gentler than carbonate, minimizing side reactions.[1]

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[1][3]

  • Pre-catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (4 mol%)[1]

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)[1]

  • Solvent: Toluene : Water (10:[1]1) or n-Butanol (for homogeneous single-phase)[1]

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalytic species.

  • Add the Aryl Halide, Boronic Acid, and finely ground K₃PO₄ to the reaction vessel.

  • Add the solvent system (degassed).[1][2]

  • Heat to 100 °C for 2–6 hours.

    • Note: The reaction is often faster due to the high activity of the SPhos-Pd cycle.[1]

  • Workup: Filter through a pad of Celite to remove palladium black.[1] Concentrate and purify.

Protocol C: Green/Mild Method (Base-Sensitive Substrates)

Best for: Substrates containing other hydrolyzable esters or base-sensitive protecting groups.[1]

Reagents:

  • Catalyst: Pd(Amphos)Cl₂ (2 mol%)[1]

  • Base: KF (Potassium Fluoride, 3.0 equiv)[1]

  • Solvent: Ethanol : Water (1:[1]1) or THF : Water.[1]

  • Temperature: 60 °C.

Rationale: Fluoride activates the boronic acid (forming the trifluoroborate species in situ) without creating a highly alkaline environment, preserving the 4-ethoxycarbonyl group.[1]

Troubleshooting & Optimization Logic

Decision Tree for Conditions

ConditionSelectionStartStart: Select Coupling PartnerTypeElectrophile Type?Start->TypeArI_BrAryl Iodide / Bromide(Un-hindered)Type->ArI_BrArClAryl Chloride(Or Hindered)Type->ArClBaseSensBase Sensitive(Other Esters/Amides)Type->BaseSensProtoAProtocol A:Pd(dppf)Cl2, K2CO3Dioxane/H2O, 80°CArI_Br->ProtoAProtoBProtocol B:Pd(OAc)2 + SPhos, K3PO4Toluene/H2O, 100°CArCl->ProtoBProtoCProtocol C:Pd(Amphos)Cl2, KFEtOH/H2O, 60°CBaseSens->ProtoC

Figure 2: Workflow for selecting the optimal coupling conditions.

Common Failure Modes & Fixes
IssueDiagnosis (LCMS)Root CauseCorrective Action
Protodeboronation Mass of (Ar-H) detected (Product minus Boron)High temp + water + ortho-substituent destabilizes C-B bond.[1]Switch to anhydrous conditions (DMF/Dioxane) with Cs₂CO₃.[1] Lower temp to 70°C.
Ester Hydrolysis Mass of Product minus Et (+H)Base is too strong (OH⁻ generation).[1]Avoid NaOH/LiOH. Use K₃PO₄ or KF.[1] Ensure solvent is not too wet if reaction is long.[1]
Homocoupling Dimer of Boronic AcidOxidative coupling due to O₂ presence.[1]Degas solvents rigorously (sparge with Ar for 15 min).[1]
No Reaction Only Starting MaterialCatalyst poisoning or poor activation.[1]Switch to Protocol B (SPhos).[1] Ensure Boronic acid quality (check for anhydride formation).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696.[1] Link[1]

  • Deng, J. Z., et al. (2004).[1] "Suzuki-Miyaura Cross-Coupling Reactions of 2-Methoxy- and 2,6-Dimethoxy-substituted Phenylboronic Acids." Tetrahedron Letters, 45(6), 1277-1281.[1] (Demonstrates the "Ortho-Effect" and solutions).

  • Sigma-Aldrich. "Product Specification: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS 603122-86-7)."[1] Link

  • Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 35(2), 71-76.[1] (Basis for Protocol C). Link[1]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid before handling.

Synthesis of Biaryl Esters Utilizing 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Biaryl Esters in Modern Chemistry

Biaryl scaffolds are privileged structural motifs found at the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their unique three-dimensional arrangement imparts critical properties that influence biological activity and material characteristics. The synthesis of these compounds, particularly unsymmetrical biaryl esters, is a key focus in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds to form these biaryl systems, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally low-toxicity organoboron reagents.[1]

This application note provides a detailed guide for the synthesis of biaryl esters using 4-Ethoxycarbonyl-2-methoxyphenylboronic acid as a key building block. The presence of the ethoxycarbonyl and methoxy groups on the boronic acid offers electronic and steric properties that can be strategically leveraged in molecular design. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a field-proven experimental protocol, and discuss the critical parameters for successful synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organoboronic acid, activated by the base, transfers its aryl group to the palladium center. The base is crucial for the formation of a boronate species, which facilitates this transfer.

  • Reductive Elimination: The two aryl groups on the palladium intermediate couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Oxidative Addition Product) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' (Transmetalation Product)

Experimental Protocol: Synthesis of a Biaryl Ester

This protocol details a representative Suzuki-Miyaura coupling of an aryl halide with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/Purity
4-Ethoxycarbonyl-2-methoxyphenylboronic acid850568-15-9224.02>95%
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.04>98%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst Grade
Triphenylphosphine (PPh₃)603-35-0262.29>99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%
Toluene108-88-392.14Anhydrous
Ethanol64-17-546.07Anhydrous
Deionized Water7732-18-518.02-
Ethyl Acetate141-78-688.11ACS Grade
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Equipment
  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) B 2. Prepare catalyst solution: - Pd(OAc)₂ (2 mol%) - PPh₃ (8 mol%) - in Toluene C 3. Add catalyst solution to flask D 4. Add solvent mixture: - Toluene - Ethanol - Water E 5. Degas the mixture (e.g., Ar bubbling) D->E F 6. Heat to 80 °C with vigorous stirring E->F G 7. Monitor by TLC (typically 12-24h) F->G H 8. Cool to RT, add EtOAc & Water G->H I 9. Separate organic layer, wash with brine H->I J 10. Dry (MgSO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of anhydrous toluene.

  • Addition of Reagents: Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and water (a common ratio is 4:1:1, v/v/v, to a total volume that makes the reaction mixture approximately 0.2 M in the aryl halide).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl ester.

Expected Outcomes

The yield of the reaction will depend on the specific aryl halide used. For electron-rich aryl bromides, yields are generally high. Based on analogous reactions with similarly substituted boronic acids, yields in the range of 85-95% can be anticipated under optimized conditions.[4]

Causality and Experimental Choices

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand such as PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and should be anhydrous to avoid unwanted side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, ethanol) and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction between the different phases.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl esters. The use of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid provides a versatile building block for introducing a substituted phenyl ester moiety into complex molecules. The protocol described herein offers a robust starting point for researchers in organic synthesis and drug development. Optimization of the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BenchChem. (2025). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid. BenchChem Scientific Content.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. BenchChem Scientific Content.
  • Organic Syntheses. (n.d.). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Retrieved from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

Sources

Application Notes and Protocols: A Deep Dive into the Palladium-Catalyzed Cross-Coupling of ortho-Methoxy Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth exploration of a specific, and often challenging, variant: the palladium-catalyzed cross-coupling of ortho-methoxy phenylboronic acids. We will dissect the mechanistic nuances introduced by the ortho-methoxy substituent, offer detailed, field-proven protocols, and provide a comprehensive troubleshooting guide. This document is designed to empower researchers to navigate the complexities of this reaction, enabling the efficient synthesis of sterically hindered and electronically rich biaryl compounds crucial for drug discovery and development.[3][4]

Introduction: The Challenge and Opportunity of ortho-Substitution

The synthesis of biaryl compounds, particularly those with substitution at the ortho positions, is of paramount importance in medicinal chemistry. The restricted rotation around the aryl-aryl single bond in such molecules can lead to atropisomerism, a form of axial chirality that can impart potent and selective biological activity.[3][5][6] The ortho-methoxy phenyl moiety is a common structural motif in a wide array of biologically active molecules and natural products.

However, the very features that make these molecules desirable also present significant synthetic challenges. Steric hindrance from the ortho-substituent can impede key steps in the catalytic cycle of the Suzuki-Miyaura reaction, often leading to low yields and undesired side reactions.[7][8] The electron-donating nature of the methoxy group can also influence the reactivity of the boronic acid. This guide aims to provide the foundational knowledge and practical protocols to overcome these hurdles.

Mechanistic Considerations: The Role of the ortho-Methoxy Group

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The presence of an ortho-methoxy group can influence each of these stages.

  • Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is typically facilitated by electron-rich, bulky phosphine ligands.[7] The electronic nature of the aryl halide is a key factor.

  • Transmetalation: This is often the rate-limiting step and is significantly affected by steric hindrance. The bulky ortho-methoxy group can slow down the transfer of the aryl group from the boron atom to the palladium center.[8] However, a fascinating and advantageous effect can also be at play: the oxygen atom of the methoxy group can coordinate to the palladium center, forming a chelate that may stabilize the transition state and influence the regioselectivity of the reaction.[5]

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally fast. Sterically demanding ligands are known to promote this step.[7]

A significant side reaction to consider is protodeboronation , where the boronic acid is replaced by a hydrogen atom from a water source.[11] This process can be catalyzed by both the base and the palladium-phosphine complex itself, and is a critical consideration when working with sterically hindered boronic acids.[11]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs cluster_2 Potential ortho-Methoxy Effect Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂ + Base) Chelation The ortho-methoxy group can chelate to the Pd center, influencing transmetalation. ArPd(II)XL2->Chelation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPd(II)Ar'L2->Product ArX Aryl Halide (Ar-X) ArX->Pd(0)L2 ArBOH2 ortho-Methoxy Phenylboronic Acid (Ar'-B(OH)₂) ArBOH2->ArPd(II)XL2 Base Base Base->ArPd(II)XL2

Figure 1. Simplified Suzuki-Miyaura catalytic cycle highlighting the potential influence of the ortho-methoxy group.

Experimental Protocols

The success of a Suzuki-Miyaura coupling with a sterically hindered partner is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following protocols provide a robust starting point for the cross-coupling of ortho-methoxy phenylboronic acids.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExamplesNotes
ortho-Methoxy Phenylboronic Acid>98%Sigma-Aldrich, Combi-Blocks, TCIStore in a desiccator.
Aryl Halide (Bromide or Iodide)>98%VariousEnsure high purity.
Palladium CatalystSee table belowStrem, Sigma-AldrichHandle with care in a fume hood.
Phosphine LigandSee table belowStrem, Sigma-AldrichAir-sensitive, handle under inert gas.
BaseAnhydrousSigma-Aldrich, AcrosGrind to a fine powder before use.
SolventAnhydrous, DegassedAcros, Fisher ScientificDegas thoroughly before use.
Inert GasHigh Purity Nitrogen or Argon
Recommended Catalyst/Ligand Systems for Hindered Couplings

For sterically demanding couplings, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[3]

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2% Pd, 2-4% LigandExcellent for many hindered substrates.
Pd₂(dba)₃XPhos1-2% Pd, 2-4% LigandA robust system for challenging couplings.
Pd(PPh₃)₄-2-5%A classic catalyst, may be effective for less hindered partners.
Step-by-Step Protocol: General Procedure

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), ortho-methoxy phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene/water 4:1, or dioxane) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are not added directly as solids. Add the appropriate amount of the catalyst system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sources

Reaction conditions for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in Aqueous Media

Introduction: The Strategic Value of Substituted Biaryls

In the landscape of modern drug discovery and materials science, the biaryl motif is a cornerstone structural unit. Its prevalence stems from its ability to provide a rigid scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a particularly valuable building block in this context. The strategic placement of the methoxy and ethoxycarbonyl groups allows for fine-tuning of steric and electronic properties, as well as providing synthetic handles for further molecular elaboration.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis.[3][4][5] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][6] The shift towards aqueous reaction media represents a significant advancement, aligning with the principles of green chemistry by reducing reliance on volatile organic solvents.[7][8] This guide provides a comprehensive overview and detailed protocols for the successful application of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in aqueous Suzuki-Miyaura coupling reactions.

The Reaction Mechanism: A Deeper Look into the Aqueous Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The use of aqueous media introduces specific considerations, primarily concerning catalyst stability and the role of the base.

The Core Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle. The reactivity of the halide follows the order: I > Br > OTf >> Cl.[4][9]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. In aqueous media, this process is critically dependent on the base. The base activates the boronic acid (Ar²-B(OH)₂) by converting it into a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.[10][11][12] This negatively charged species readily exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Critical Role of the Base: The base plays multiple, indispensable roles in the reaction.[10][11] Its primary function is to facilitate transmetalation by forming the reactive boronate anion.[6] However, the choice of base is particularly important when using substrates with base-sensitive functional groups, such as the ethyl ester in 4-Ethoxycarbonyl-2-methoxyphenylboronic acid. Strong bases like hydroxides can cause saponification (hydrolysis of the ester). Therefore, milder inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are strongly recommended.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) pd0->oxidative_addition Ar¹-X product Ar¹-Ar² (Biaryl Product) transmetalation Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) oxidative_addition->transmetalation [Ar²B(OH)₃]⁻ transmetalation->pd0 Reductive Elimination transmetalation->product boronic_acid Ar²B(OH)₂ (4-Ethoxycarbonyl- 2-methoxyphenylboronic acid) boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., CO₃²⁻) base->boronic_acid

Caption: The Suzuki-Miyaura catalytic cycle in aqueous media.

Experimental Protocol: General Procedure for Aqueous Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with a representative aryl bromide.

Materials & Reagents:

ReagentRoleMol. Wt. ( g/mol )Stoichiometry (Equiv.)Example Amount (for 1 mmol scale)
Aryl Bromide (e.g., 4-Bromoanisole)Coupling Partner187.041.0187 mg
4-Ethoxycarbonyl-2-methoxyphenylboronic acidBoronic Acid224.021.2 - 1.5269 - 336 mg
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor224.500.01 - 0.05 (1-5 mol%)2.2 - 11.2 mg
Potassium Carbonate (K₂CO₃)Base138.212.0 - 3.0276 - 415 mg
Water (Degassed)Solvent18.02-5 mL
Ethanol (Degassed)Co-solvent46.07-5 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Palladium(II) acetate (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1:1 Water:Ethanol) to the flask. The use of a co-solvent like ethanol or acetonitrile can be crucial for dissolving organic starting materials.[13][14]

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Key Considerations & Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base or inappropriate base.3. Low reaction temperature.1. Ensure proper degassing and maintenance of an inert atmosphere.2. Use a fresh bottle of base; consider switching to K₃PO₄ which is often more effective.3. Increase the temperature in 10 °C increments (up to 100 °C). Microwave heating can also accelerate the reaction.[7]
Hydrolysis of Ester Group The base is too strong or the reaction temperature is too high for prolonged periods.Use a milder base such as K₂CO₃ or even potassium fluoride (KF).[6] Reduce reaction time by using a slightly higher catalyst loading.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere.
Protodeborylation (Boronic acid replaced by -H) 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. While aqueous, the reaction does not need excessive water. Use the recommended solvent ratios.2. Monitor the reaction closely and stop it once the limiting reagent is consumed. Consider using a boronic ester (e.g., pinacol ester) for improved stability.[5]

References

  • Wang, L., et al. (2012). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. The Journal of Physical Chemistry C.
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Leadbeater, N. E., & Marco, M. (2002).
  • Patil, M. L., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • Kotha, S., & Meshram, M. (2011). Suzuki cross-coupling in aqueous media. Green Chemistry.
  • LibreTexts Chemistry. (2020).
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Frost, C. G., & Masesane, I. (2006). The Suzuki Reaction in Aqueous Media Promoted by P,N Ligands. Molecules.
  • Chem-Impex. (n.d.). 4-Methoxycarbonylphenylboronic acid.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

  • da Silva, A. D., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

Sources

Application Note: Functionalization of Pharmaceutical Intermediates via Suzuki-Miyaura Cross-Coupling with 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of functionalized biaryl motifs is paramount. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) emerges as a highly versatile building block for generating complex pharmaceutical intermediates. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for integrating this specific boronic acid into core molecular scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by downstream functionalization.

Chemical Profile & Mechanistic Rationale

The Ortho-Methoxy Effect: Steric Twist and Electronic Acceleration

In standard cross-coupling reactions, steric hindrance typically retards the transmetalation step. However, the ortho-methoxy group in 4-ethoxycarbonyl-2-methoxyphenylboronic acid plays a dual, seemingly paradoxical role:

  • Steric Function: It induces a significant dihedral angle between the newly formed biaryl rings. This breaks molecular planarity, a highly desirable property in medicinal chemistry for improving aqueous solubility and preventing off-target DNA intercalation.

  • Electronic Function (Causality): During the transmetalation transition state, the oxygen atom of the methoxy group acts as an auxiliary ligand, pre-coordinating to the palladium(II) center. This metal O-chelation effect alters the geometry of the complex, effectively accelerating the transmetalation step and overcoming the inherent steric bulk .

The Ethoxycarbonyl Handle

The ethoxycarbonyl group at the 4-position is an electron-withdrawing moiety that stabilizes the boronic acid against premature protodeboronation. More importantly, it serves as a robust synthetic handle. Following the cross-coupling event, this ester can be selectively saponified to a free carboxylic acid, enabling late-stage functionalization (e.g., amide coupling with various pharmacophoric amines).

Catalytic Cycle Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Aryl Halide BaseEx Base Exchange (Ar-Pd(II)-X + Base -> Ar-Pd(II)-OH) OxAdd->BaseEx Base (e.g., K2CO3) TransMet Transmetalation O-Pd Pre-coordination via ortho-Methoxy Group BaseEx->TransMet 4-Ethoxycarbonyl-2-methoxyphenylboronic acid RedElim Reductive Elimination (Formation of Biaryl Product) TransMet->RedElim Transfer of Aryl Group RedElim->Pd0 Release of Product

Suzuki-Miyaura catalytic cycle highlighting ortho-methoxy O-Pd pre-coordination in transmetalation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with a generic heteroaryl bromide (Ar-Br).

Causality & Design Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand effectively suppresses competitive β-hydride elimination and provides the necessary bite angle to handle sterically demanding ortho-substituted boronic acids .

  • Solvent System: 1,4-Dioxane/H₂O (4:1) provides excellent solubility for both the organic substrates and the inorganic base, facilitating the critical base-exchange step prior to transmetalation.

  • Degassing: Oxygen promotes the homocoupling of the boronic acid (yielding a biphenyl byproduct) and degrades the active Pd(0) species. Strict degassing is mandatory.

Step-by-Step Procedure:

  • Charge: To an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 equiv), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M relative to the aryl bromide).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw, backfilling with high-purity Argon each time.

  • Reaction: Heat the reaction mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • Self-Validation Check (IPC): The reaction mixture should transition from a heterogeneous suspension to a deep red/brown homogeneous solution. Analyze an aliquot via LC-MS. The disappearance of the aryl halide starting material and the emergence of the product mass[M+H]⁺ confirms successful transmetalation and reductive elimination. Failure mode indicator: If a mass corresponding to[M+H+16]⁺ appears, it indicates oxidation of the phosphine ligand, suggesting insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Downstream Ester Saponification

Objective: Hydrolysis of the ethoxycarbonyl group to a free carboxylic acid for subsequent amide coupling.

Causality & Design Choices:

  • Reagent: LiOH is preferred over NaOH or KOH due to its milder nature, which minimizes the risk of epimerizing adjacent stereocenters or cleaving sensitive amides elsewhere in the complex pharmaceutical intermediate.

Step-by-Step Procedure:

  • Dissolution: Dissolve the biaryl ester intermediate (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 0.1 M).

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv) in one portion at room temperature.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation Check (IPC): Monitor via TLC (1:1 Hexanes/EtOAc). The starting ester will typically have an R_f of ~0.6, while the resulting carboxylic acid will remain at the baseline (R_f ~0.0) due to its high polarity. Complete consumption of the R_f 0.6 spot validates the reaction's completion.

  • Workup: Remove organic solvents in vacuo. Dilute the aqueous residue with water and cool to 0 °C. Slowly acidify with 1M HCl to pH ~3. Causality: Protonating the carboxylate drives the highly polar product into the organic phase during the subsequent extraction with EtOAc. Dry, filter, and concentrate to afford the pure carboxylic acid.

Data Presentation: Condition Optimization

The following table summarizes the optimization of coupling conditions specifically for ortho-methoxy substituted phenylboronic acids, demonstrating the causality behind the parameters chosen in Protocol A.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Sluggish transmetalation due to monodentate ligand lability and steric clash.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10072%SPhos accommodates steric bulk, but anhydrous conditions slow the base exchange step.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal. Bidentate ligand stabilizes Pd; water accelerates boronate complex formation.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O25<10%Insufficient thermal energy to overcome the activation barrier of hindered transmetalation.

References

  • Beilstein Journal of Organic Chemistry. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecules (MDPI). "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls". MDPI Open Access Journals. Available at: [Link]

Application & Protocol Guide: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Bench Scientist: This document serves as a comprehensive guide for leveraging microwave-assisted organic synthesis (MAOS) in the context of Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to bridge theory with practice, providing not just a protocol, but a framework for understanding. The following sections are designed to empower researchers, from graduate students to seasoned drug development professionals, with the knowledge to optimize, troubleshoot, and innovate. We will delve into the "why" behind procedural steps, grounding our recommendations in established chemical principles and the latest research. The focus is on a specific, yet illustrative, building block: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, a versatile reagent in the synthesis of complex biaryl structures.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis often relies on external heating methods (e.g., oil baths), where heat is transferred to the reaction mixture via conduction and convection.[1] This process can be slow and lead to uneven temperature distribution, with vessel walls being significantly hotter than the bulk of the solution.[2] Microwave chemistry fundamentally changes this paradigm.

1.1. Mechanism of Microwave Heating

Microwave irradiation utilizes the ability of certain molecules to transform electromagnetic energy into heat.[3] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as solvents like water or ethanol, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[1][4][5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat through resistance.[1][2]

This "in-core" or volumetric heating is incredibly efficient and uniform, as the energy is delivered directly to the molecules within the reaction mixture.[2][6][7] This leads to a rapid rise in temperature that is not dependent on the thermal conductivity of the vessel.[4]

1.2. Key Advantages of MAOS

The unique heating mechanism of MAOS translates into several significant advantages over conventional methods:

  • Drastic Reaction Acceleration: Reactions that take hours or days can often be completed in minutes.[6][8][9] This is largely due to the ability to rapidly reach and exceed the normal boiling point of solvents in sealed, pressurized vessels, thereby accessing higher kinetic energy states.[4][10]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures or localized overheating.[6][7][11]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[7]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents.[8][10] The significant reduction in reaction time also leads to substantial energy savings.[6][12]

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[13] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[13][14]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: An aryl halide (Ar-X) reacts with a Pd(0) complex, forming an Ar-Pd(II)-X intermediate.[14][15]

  • Transmetalation: A base activates the boronic acid (Ar'-B(OH)₂) to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.[14][15]

  • Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[14][15]

Focus Reagent: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

This specific boronic acid (CAS No. 603122-86-7) is a valuable building block for several reasons.[16] Its structure incorporates two key functional groups that influence its reactivity:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group. In Suzuki couplings, electron-donating groups on the boronic acid partner can accelerate the transmetalation step, which is often rate-limiting.[17]

  • 4-Ethoxycarbonyl Group (-CO₂Et): This is an electron-withdrawing group. While such groups can sometimes slow down the reaction rate compared to electron-rich counterparts, they provide a valuable synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation).

The combination of these groups makes this reagent particularly useful for constructing highly functionalized biaryl motifs found in many pharmaceutical and materials science applications.

Experimental Workflow and Protocols

The following diagram and protocol outline a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with a representative aryl bromide.

General Experimental Workflow

G General Workflow for Microwave-Assisted Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Assembly - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base B 2. Solvent Addition (e.g., 1,4-Dioxane/H₂O) A->B Degas if needed C 3. Vial Sealing (Crimp Cap) B->C D 4. Microwave Irradiation - Set Temp & Time - Monitor Pressure C->D E 5. Cooling & Quenching (Add Water/Solvent) D->E Cool to <50°C F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H

Caption: A typical workflow for performing a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate

This protocol details the coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with 4-bromotoluene.

Materials:

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • 10 mL microwave process vial with a magnetic stir bar

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add 4-bromotoluene (e.g., 171 mg, 1.0 mmol), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (269 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the vial.

  • Seal the vial securely with a Teflon septum and an aluminum crimp cap.

  • Place the sealed vial into the cavity of a dedicated laboratory microwave reactor.[18][19]

  • Set the reaction parameters: irradiate the mixture with stirring at 130°C for 20 minutes. The instrument will automatically adjust power to maintain the target temperature.

  • Post-Reaction Cooling: After the irradiation is complete, allow the vial to cool to below 50°C before removing it from the microwave cavity. This is a critical safety step to prevent the violent boiling of the superheated solvent.[20]

  • Once cooled, carefully open the vial in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary

The following table provides representative conditions for microwave-assisted Suzuki-Miyaura couplings. These should be considered starting points for optimization.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂ / PdCl₂(dppf)Readily available and effective palladium precursors.
Ligand Buchwald-type (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination, especially for less reactive aryl chlorides.[14]
Base K₂CO₃, K₃PO₄, Na₂CO₃Carbonates and phosphates are commonly used. K₃PO₄ is a stronger base and can be effective for challenging couplings.[14][21]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/H₂OPolar aprotic solvents or mixtures with water are excellent microwave absorbers and facilitate the dissolution of both organic and inorganic reagents.[8][15][22]
Temperature 120 - 150 °CHigher temperatures dramatically accelerate the reaction. The sealed vessel allows for temperatures well above the solvent's atmospheric boiling point.[10][23]
Time 10 - 30 minutesSignificantly reduced from the hours typically required for conventional heating.[24][25][26]
Power 50 - 200 W (Variable)Modern reactors use power modulation to maintain the set temperature.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction.

G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations in Microwave Chemistry

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[18][19] Laboratory-grade reactors are built to withstand high pressures and corrosive chemicals and have essential safety features like pressure and temperature sensors.[18][27]

  • Pressure Management: Reactions in sealed vessels generate significant pressure. Always allow the vessel to cool completely before opening to avoid explosive depressurization.[20]

  • Solvent Choice: Be aware of the stability of reagents and solvents at high temperatures. Some may decompose, leading to unexpected pressure increases or hazardous byproducts.[18]

  • Reaction Scale: When exploring a new reaction, start with a small scale to assess its kinetic profile and potential for exotherms.[18]

  • Vessel Integrity: Only use microwave vials and caps specified by the manufacturer. Scratched or damaged vials should be discarded as they may fail under pressure.[18]

References

  • Vertex AI Search. (2026). Microwaves as an Energy Transfer Method in Chemical Processes.
  • Piglione, F. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • RFHIC. (n.d.). Microwave-Driven Chemical Reactions. [Link]

  • Various Authors. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Microwave chemistry. [Link]

  • Scribd. (n.d.). Microwave Synthesis Advantages. [Link]

  • Shodhganga. (n.d.). Microwave-assisted organic reactions. [Link]

  • CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Chem-Station. (n.d.). Microwave chemistry: A Review. [Link]

  • ResearchGate. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. [Link]

  • Clavé, G., et al. (2023). Simple and Rapid Microwave-Assisted Suzuki–Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. PMC. [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • MDPI. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with.... [Link]

  • Organic Syntheses. (n.d.). Procedure for Microwave-Assisted Synthesis. [Link]

  • ACS Publications. (2009). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • Wang, Y., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. [Link]

  • PubChem. (n.d.). (4-Ethoxy-2-methoxyphenyl)boronic acid. [Link]

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid. [Link]

Sources

Ligand selection for coupling 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is extensive. This guide focuses on a particularly challenging yet valuable building block: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid .

This substrate is of significant interest due to its potential for constructing highly functionalized biaryl scaffolds. However, its unique structure presents a confluence of steric and electronic hurdles that can impede catalytic efficiency:

  • Steric Hindrance: The methoxy group at the ortho-position to the boronic acid creates a significant steric shield. This bulkiness can severely hinder the approach of the organoboron species to the palladium center during the crucial transmetalation step of the catalytic cycle.[2][3]

  • Competing Electronic Effects: The molecule possesses both an electron-donating methoxy group and an electron-withdrawing ethoxycarbonyl group. While the methoxy group can increase electron density on the aromatic ring, potentially aiding the catalytic cycle, the ester group deactivates the ring, making the boronic acid less nucleophilic.[4]

  • Substrate Stability: The ethoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, a common requirement for activating the boronic acid. Furthermore, like many boronic acids, this substrate is prone to protodeboronation, an unproductive side reaction that consumes the starting material.[5][6]

Successfully coupling this substrate requires a carefully orchestrated approach where the choice of ligand is paramount. This document provides a detailed rationale for ligand selection, an optimized experimental protocol, and a comprehensive troubleshooting guide for researchers.

The Catalytic Cycle: The Ligand's Central Role

To make an informed ligand choice, one must first understand its influence on the key steps of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.[1][7][8]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base (activates R²-B(OH)₂)

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. Bulky, electron-rich ligands are crucial here as they promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates this step.[9][10]

  • Transmetalation: The organic group (R²) is transferred from the activated boronate to the palladium(II) center. This is often the rate-determining step, especially for our sterically encumbered substrate. The ligand's steric profile must be large enough to favor a monoligated palladium complex but not so large as to completely block the approach of the boronate.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands also facilitate this final step.[9]

For 4-ethoxycarbonyl-2-methoxyphenylboronic acid, the ligand must be sufficiently bulky and electron-donating to drive the catalytic cycle forward, overcoming the steric clash and electronic deactivation inherent in the substrate.

Ligand Selection Strategy: A Data-Driven Approach

The selection of an appropriate ligand is the most critical parameter for success. Two main classes of ligands have proven effective for challenging Suzuki-Miyaura couplings: bulky monodentate phosphines and N-heterocyclic carbenes (NHCs).

Class 1: Bulky Monodentate Phosphine Ligands

Developed and popularized by groups like Buchwald and Hartwig, these ligands are characterized by sterically demanding and electron-rich biaryl or dialkylbiaryl phosphine backbones.[9] They are designed to create a single, highly active coordination site on the palladium center.

  • Rationale for Use: Their significant bulk facilitates both the oxidative addition and reductive elimination steps. The steric pressure they exert helps to overcome the activation barrier associated with sterically congested coupling partners.[9][10]

  • Top Candidates for this Substrate:

    • SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): An excellent starting point. Its dicyclohexylphosphine moiety provides significant bulk and electron-donating character, while the biphenyl backbone contributes to steric hindrance.

    • XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Offers even greater steric bulk than SPhos due to the triisopropyl substituents on the second aryl ring. This can be advantageous for extremely hindered couplings.

    • RuPhos (Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine): Provides a different steric and electronic profile that can sometimes outperform SPhos or XPhos.

Class 2: N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and form highly stable bonds with transition metals.[11][12]

  • Rationale for Use: The strong Pd-NHC bond leads to robust catalysts with high thermal stability and resistance to degradation, resulting in higher catalyst turnover numbers.[11][13] The steric environment around the carbene carbon can be systematically tuned by modifying the N-substituents.

  • Top Candidates for this Substrate:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky and commonly used NHC ligand that promotes the formation of active monoligated palladium complexes, making it suitable for challenging transformations.[13]

    • PEPPSI™-IPr: A pre-formed palladium-NHC complex (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). These are often air- and moisture-stable, simplifying reaction setup, and show high activity.

Ligand_Selection sub Substrate: 4-EtOOC-2-MeO-Ph-B(OH)₂ node1 node1 node2 node2 char1 High Steric Hindrance (ortho-MeO) Electronically Deactivated (para-COOEt) sub->char1 Properties need Bulky, Electron-Rich Ligand Promotes Monoligated Pd(0) Accelerates Rate-Limiting Steps char1->need Requires class1 Bulky Phosphines (Buchwald-type) need->class1 Option 1 class2 N-Heterocyclic Carbenes (NHCs) need->class2 Option 2 SPhos SPhos class1->SPhos XPhos XPhos class1->XPhos RuPhos RuPhos class1->RuPhos IPr PEPPSI-IPr class2->IPr PEPPSI_IPr PEPPSI-IPr class2->PEPPSI_IPr

Caption: Ligand selection logic for the hindered boronic acid.

Summary of Recommended Ligands and Conditions
LigandClassKey Features & RationaleRecommended BaseRecommended Solvent
SPhos Bulky PhosphineExcellent general-purpose ligand for hindered substrates. Good balance of steric bulk and electron-donating ability.K₃PO₄, Cs₂CO₃Toluene, Dioxane
XPhos Bulky PhosphineIncreased steric bulk for more challenging couplings. May improve yields where SPhos is insufficient.K₃PO₄, Cs₂CO₃Toluene, Dioxane
IPr NHCStrong σ-donor, forms highly stable and active catalysts. Excellent for preventing catalyst decomposition.K₃PO₄, K₂CO₃Toluene, THF
PEPPSI-IPr Pd-NHC PrecatalystAir-stable precatalyst simplifies handling. High activity and robustness.K₃PO₄, K₂CO₃Toluene, THF

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for specific coupling partners.

Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2-1.5 equiv, 0.6-0.75 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 0.01 mmol) or Pd₂(dba)₃ (1 mol%, 0.005 mmol)

  • SPhos ligand (4.4 mol%, 0.022 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv, 1.0-1.5 mmol)

  • Anhydrous, degassed Toluene (or 1,4-Dioxane) (0.1-0.2 M, ~3-5 mL)

  • Oven-dried 10 mL Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (>120 °C) and cooled under a stream of inert gas (Argon or Nitrogen).[14]

  • Reagent Addition: To the reaction vessel, add the aryl bromide, 4-ethoxycarbonyl-2-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand. Note: Add solids in a glovebox or quickly under a positive flow of inert gas.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe. The mixture should be a suspension.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter through a short plug of celite to remove the base and palladium residues, washing the plug with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. This guide provides solutions to common problems.

Troubleshooting start Reaction Outcome: Low or No Yield cause1 Cause: Inactive Catalyst? start->cause1 Check catalyst & O₂ exclusion cause2 Cause: Protodeboronation? start->cause2 Check for arene byproduct cause3 Cause: Ester Hydrolysis? start->cause3 Check for carboxylic acid byproduct cause4 Cause: Poor Solubility? start->cause4 Check for undissolved reagents sol1 Solution: - Use fresh Pd source/ligand. - Ensure rigorous degassing (freeze-pump-thaw). - Switch to a stable precatalyst (e.g., PEPPSI-IPr). cause1->sol1 sol2 Solution: - Use anhydrous solvent. - Use a milder base (K₂CO₃, CsF). - Lower reaction temp/time. - Consider using the pinacol ester of the boronic acid. cause2->sol2 sol3 Solution: - Use a non-hydroxide base (K₃PO₄, K₂CO₃). - Minimize water in the reaction. - Lower temperature and monitor closely. cause3->sol3 sol4 Solution: - Increase solvent volume. - Switch to a better solubilizing solvent (e.g., Dioxane, DMF). - Ensure vigorous stirring. cause4->sol4

Caption: A workflow for troubleshooting common reaction failures.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Catalyst deactivation due to oxygen.[5] 2. Inactive palladium source or oxidized ligand. 3. Insufficiently strong or poorly soluble base.1. Improve degassing technique (e.g., freeze-pump-thaw cycles). 2. Use a fresh bottle of ligand and palladium source, or switch to a more stable pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst). 3. Switch to a stronger/more soluble base like K₃PO₄ or Cs₂CO₃; ensure it is finely powdered.
Protodeboronation 1. Presence of trace water or acidic impurities. 2. High reaction temperature or prolonged reaction time.[6]1. Use rigorously dried, anhydrous solvents. 2. Consider using the more stable pinacol or MIDA ester of the boronic acid. 3. Attempt the reaction at a lower temperature, even if it requires a longer time.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative homocoupling.1. Ensure the reaction is maintained under a strict inert atmosphere throughout. Rigorous degassing is critical.
Hydrolysis of Ethoxycarbonyl Ester 1. Base is too strong or reaction temperature is too high. 2. Excessive water present in the reaction mixture.1. Switch to a milder base (e.g., K₂CO₃). 2. Minimize reaction time by stopping the reaction as soon as the starting material is consumed. 3. Use anhydrous conditions.

Conclusion

The successful Suzuki-Miyaura coupling of 4-ethoxycarbonyl-2-methoxyphenylboronic acid is a challenging but achievable transformation. The steric and electronic complexities of the substrate necessitate a departure from standard protocols, placing a strong emphasis on the rational selection of a bulky, electron-rich ligand. By pairing ligands such as SPhos or IPr with an appropriate base and carefully controlled, anhydrous conditions, researchers can effectively synthesize valuable biaryl structures. This guide provides the foundational knowledge and practical steps to navigate these challenges, enabling the efficient use of this complex building block in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. Available at: [Link]

Sources

Using 4-Ethoxycarbonyl-2-methoxyphenylboronic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in Drug Discovery

Abstract

This guide details the strategic application of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS 603122-86-7) as a pivotal building block in medicinal chemistry. Characterized by its dual-functionality—an electrophilic ester handle and an ortho-methoxy conformational lock—this reagent enables the rapid synthesis of sterically defined biaryl scaffolds. This document provides optimized protocols for Suzuki-Miyaura cross-coupling to minimize protodeboronation, downstream derivatization pathways, and troubleshooting strategies for high-throughput library generation.

Introduction: The "Privileged" Building Block

In modern drug discovery, the 4-Ethoxycarbonyl-2-methoxyphenylboronic acid moiety offers a unique combination of electronic and steric properties that make it highly valuable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

  • Ortho-Methoxy Group (2-OMe): Acts as a "conformational anchor." Through non-covalent intramolecular interactions (e.g., S(O)...Me), it can restrict rotation around the biaryl axis, potentially improving binding affinity by pre-organizing the ligand into a bioactive conformation. Additionally, it modulates solubility and metabolic stability compared to a naked phenyl ring.

  • Para-Ethoxycarbonyl Group (4-COOEt): Serves as a masked carboxylic acid. Post-coupling, this ester provides a versatile handle for hydrolysis to the free acid, enabling the synthesis of diverse amide libraries (solubility tails) or heterocycle formation.

Chemical Profile
PropertySpecification
IUPAC Name (4-ethoxycarbonyl-2-methoxyphenyl)boronic acid
CAS Number 603122-86-7
Molecular Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
Appearance White to off-white powder
Storage 2–8°C (Refrigerate); Hygroscopic
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water

Critical Handling & Stability Insights

The Challenge: Protodeboronation Boronic acids with ortho-heteroatoms (like the 2-methoxy group here) are susceptible to protodeboronation —the cleavage of the C-B bond replaced by C-H.[1] This side reaction is accelerated by:

  • High pH: Formation of the boronate anion makes the ipso-carbon more nucleophilic.

  • Metal Contaminants: Trace copper or iron can catalyze deboronation.

  • Prolonged Heating: Especially in aqueous media.

Handling Protocol:

  • Store Cold: Keep at 4°C. Allow to warm to room temperature in a desiccator before opening to prevent condensation.

  • Fresh Solutions: Prepare solutions in degassed solvents immediately prior to use. Do not store stock solutions of the boronic acid for >24 hours.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Esters with minimized deboronation.

Rationale: Standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) often fail for this substrate due to the steric hindrance of the 2-OMe group and the instability of the C-B bond. This protocol uses a highly active Buchwald precatalyst and a mild base to ensure rapid coupling before decomposition occurs.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G2. If solids, purge the vial with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Seal the vial and heat to 60°C . Note: Lower temperatures (40–60°C) are preferred over reflux (80–100°C) to suppress protodeboronation.

  • Monitoring: Monitor by LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: "Telescoped" Hydrolysis & Amidation

Target: Rapid generation of Amide Libraries from the Biaryl Ester intermediate.

Step 1: Hydrolysis

  • Dissolve the Biaryl Ester (from Protocol A) in THF/MeOH (1:1).

  • Add LiOH (3.0 equiv, 1M aq). Stir at RT for 2 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][2] The resulting Biaryl Acid is usually pure enough for the next step.

Step 2: Amide Coupling (Library Scale)

  • Dissolve Biaryl Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add Amine (R-NH₂, 1.2 equiv). Stir at RT for 4–16 hours.

  • Purification: Direct Prep-HPLC is recommended for library formatting.

Visualizing the Workflow

The following diagram illustrates the strategic flow from the building block to a diversity-oriented library, highlighting the critical decision points.

DrugDiscoveryWorkflow BoronicAcid 4-Ethoxycarbonyl- 2-methoxyphenylboronic acid Suzuki Suzuki Coupling (XPhos Pd G2, 60°C) BoronicAcid->Suzuki + Aryl Halide ArylHalide Aryl Halide (Scaffold Core) ArylHalide->Suzuki BiarylEster Biaryl Ester Intermediate Suzuki->BiarylEster Major Path Protodeboronation Protodeboronation (Byproduct) Suzuki->Protodeboronation Overheating/Strong Base Hydrolysis Hydrolysis (LiOH, THF/H2O) BiarylEster->Hydrolysis BiarylAcid Biaryl Acid Hydrolysis->BiarylAcid Amidation Amide Coupling (HATU, R-NH2) BiarylAcid->Amidation Library Final Drug Candidates Amidation->Library Diversity Point

Figure 1: Strategic workflow converting the boronic acid building block into a diverse amide library.[3]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Starting Material Remaining Catalyst deactivation or slow transmetallation due to steric hindrance.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%.
Formation of De-boronated Arene (Ar-H) Protodeboronation driven by high pH or heat.Use a weaker base (K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃).[1] Lower temp to 50°C. Use anhydrous conditions (Dioxane/DMF).
Homocoupling of Boronic Acid Oxidative coupling due to presence of Oxygen.Degas solvents thoroughly (sparge with Ar for 15 min). Ensure reaction vessel is sealed tight.
Hydrolysis of Ester during Coupling Base is too strong or reaction time too long.Use anhydrous base (powdered K₃PO₄) in dry solvent (Dioxane). Avoid NaOH/LiOH during coupling.

Case Study: Kinase Inhibitor Design

Scenario: A project team targets a kinase where the ATP-binding pocket has a narrow hydrophobic channel (Gatekeeper) and a solvent-exposed region.

  • Strategy: Use 4-Ethoxycarbonyl-2-methoxyphenylboronic acid to install the solvent-exposed tail.

  • Execution:

    • The 2-OMe group is positioned to clash with the gatekeeper residue, forcing the biaryl system into a twisted conformation (atropisomerism) that improves selectivity against homologous kinases.

    • The 4-COOEt group points towards the solvent front.

    • Following coupling, the ester is hydrolyzed and coupled with solubilizing amines (e.g., N-methylpiperazine), improving the DMPK profile (Solubility/Permeability) without disrupting the core binding mode.

References

  • Sigma-Aldrich. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid Product Sheet. (CAS 603122-86-7).[4]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[5]Journal of the American Chemical Society , 138(29), 9145–9157. (Mechanistic insights into deboronation of ortho-substituted boronic acids).

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles.Journal of the American Chemical Society , 132(40), 14052–14054. (Basis for XPhos Pd G2 recommendation).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6]Chemical Reviews , 95(7), 2457–2483.

Sources

Application Notes & Protocols: Scalable Synthesis and Applications of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring an electron-donating methoxy group ortho to the boronic acid and an electron-withdrawing ethoxycarbonyl group para to it—imparts specific reactivity and structural properties. This makes it a key intermediate for constructing complex molecular architectures. Boronic acids, in general, are foundational to many pivotal carbon-carbon bond-forming reactions, with boronic acid-containing drugs like Velcade (Bortezomib) and Ixazomib underscoring their significance in medicinal chemistry.[1]

This guide provides detailed, scalable protocols for both the synthesis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and its subsequent application in robust, industrially relevant cross-coupling reactions. We will delve into the mechanistic rationale behind procedural choices, offering insights honed from process development experience to ensure reproducibility, high yield, and purity on a large scale. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and troubleshooting common challenges associated with organoboron chemistry.

Scalable Synthesis of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

The synthesis of arylboronic acids on a large scale requires careful control of reaction conditions to avoid the formation of byproducts such as borinic acids and boroxines.[2][3] The following protocol is optimized for scalability, employing a Grignard-based approach which is often more cost-effective and manageable in a plant setting than cryogenic organolithium chemistry.

Synthesis Workflow

The overall transformation involves a halogen-magnesium exchange followed by electrophilic trapping with a borate ester.

G start_node Ethyl 4-bromo-3-methoxybenzoate (Starting Material) intermediate_node Aryl Grignard Intermediate start_node->intermediate_node Halogen-Magnesium Exchange reagent1_node i-PrMgCl·LiCl Toluene/THF reagent1_node->intermediate_node product_borate_node Intermediate Borate Ester intermediate_node->product_borate_node Borylation reagent2_node Triisopropyl borate (TIB) reagent2_node->product_borate_node final_product_node 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Final Product) product_borate_node->final_product_node Hydrolysis reagent3_node Aqueous HCl Workup reagent3_node->final_product_node

Caption: Synthesis workflow for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

Detailed Experimental Protocol

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Ethyl 4-bromo-3-methoxybenzoate (1.0 eq)

  • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq)

  • Triisopropyl borate (TIB) (1.5 eq)

  • Toluene, Anhydrous

  • Hydrochloric Acid (2 M)

  • Heptane

Procedure:

  • Reactor Setup: Charge the reactor with Ethyl 4-bromo-3-methoxybenzoate and anhydrous toluene (5 mL per gram of starting material). Begin stirring and purge the vessel with nitrogen.

  • Grignard Formation: Cool the reactor contents to -15 °C. Add the isopropylmagnesium chloride lithium chloride solution via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -10 °C. The use of a turbo Grignard reagent like i-PrMgCl·LiCl facilitates a smooth and efficient halogen-magnesium exchange at non-cryogenic temperatures.

  • Borylation: After the addition is complete, maintain the reaction mixture at -10 °C for 30 minutes. In a separate, dry vessel, dissolve triisopropyl borate in anhydrous toluene (2 mL per gram of TIB). Cool this solution to -15 °C. Transfer the freshly prepared Grignard reagent into the triisopropyl borate solution over 45-60 minutes, keeping the temperature below -10 °C. This "inverse addition" minimizes the formation of undesired borinic acid byproducts by keeping the borate ester in excess.[3]

  • Quench & Hydrolysis: Allow the reaction to warm to 10 °C over 1 hour. Slowly add 2 M HCl via the addition funnel to quench the reaction. The temperature will rise; maintain it below 25 °C. Continue adding acid until the aqueous layer is pH 1-2.

  • Workup & Isolation: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with brine. Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

  • Crystallization & Purification: Add heptane (4 mL per gram of initial starting material) to the concentrated toluene solution. The product should begin to crystallize. Cool the slurry to 0-5 °C and stir for 2 hours. Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C. This crystallization protocol is crucial for achieving high purity on a large scale, avoiding the need for column chromatography which is often problematic for boronic acids.[2][4]

Data Summary
ParameterValue/ConditionRationale
Starting Material Ethyl 4-bromo-3-methoxybenzoateCommercially available, stable precursor.
Grignard Reagent i-PrMgCl·LiCl (1.1 eq)Highly active for efficient Br/Mg exchange at moderate temperatures.
Borating Agent Triisopropyl borate (1.5 eq)Excess minimizes over-addition to form borinic acids.[3]
Reaction Temp. -15 °C to -10 °CBalances reaction rate with suppression of side reactions.
Workup Acidic aqueous quenchHydrolyzes the intermediate borate ester to the final boronic acid.
Purification Crystallization (Toluene/Heptane)Scalable method to achieve high purity (>98%).
Typical Yield 75-85%
Typical Purity >98% (by HPLC)

Application Protocol 1: Scalable Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[5][6][7] 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an excellent coupling partner for the synthesis of functionalized biaryl compounds, which are common motifs in active pharmaceutical ingredients.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 [Ar-Pd(II)-X]L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-Ar']L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_complex2->product arx Ar-X (Aryl Halide) arx->pd_complex1 boronic Ar'-B(OH)₂ (Boronic Acid) boronic->pd_complex2 base Base (e.g., K₃PO₄) base->pd_complex2 center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]

Detailed Experimental Protocol

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.05 eq)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely milled

  • Toluene / Water (10:1 v/v)

Procedure:

  • Reactor Charging: To the reactor, add the aryl bromide, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, and finely milled potassium phosphate. Rationale: Using finely milled base increases its surface area and reactivity, which is crucial for the transmetalation step.[6]

  • Solvent Addition: Add the toluene/water solvent mixture (10 mL total solvent per gram of aryl bromide).

  • Inerting: Begin stirring and sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the Palladium(II) Acetate and SPhos ligand. Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl bromides and enhances the rate of reductive elimination, leading to higher turnover numbers.[8]

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or TLC until the aryl bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer. Wash the organic layer with 2 M NaOH to remove any unreacted boronic acid, followed by a brine wash.

  • Purification: Treat the organic layer with a suitable scavenger (e.g., activated carbon or a silica-based palladium scavenger) to remove residual palladium. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can typically be purified by crystallization from a suitable solvent system like ethanol or isopropanol.

Data Summary: Reaction Scope
Aryl Bromide PartnerProductTypical YieldPurity (HPLC)
4-BromoanisoleEthyl 4'-methoxy-2-methoxy-[1,1'-biphenyl]-4-carboxylate92%>99%
1-Bromo-4-fluorobenzeneEthyl 4'-fluoro-2-methoxy-[1,1'-biphenyl]-4-carboxylate89%>99%
3-BromopyridineEthyl 2-methoxy-4-(pyridin-3-yl)benzoate85%>98%

Application Protocol 2: Synthesis of Substituted Benzofurans

Benzofuran scaffolds are prevalent in numerous natural products and medicinally important compounds.[9][10] This protocol outlines a palladium-catalyzed tandem reaction involving a Suzuki coupling followed by an intramolecular C-O bond formation (annuulation) to construct the benzofuran core.

Reaction Pathway: Tandem Coupling & Cyclization

G boronic_acid 4-Ethoxycarbonyl-2- methoxyphenylboronic acid intermediate Biaryl Intermediate (In situ) boronic_acid->intermediate Suzuki Coupling phenol 2-Bromophenol (Coupling Partner) phenol->intermediate catalyst Pd Catalyst Base catalyst->intermediate product Substituted Benzofuran (Final Product) intermediate->product C-O Bond Formation cyclization Intramolecular Annulation cyclization->product

Caption: Reaction pathway for benzofuran synthesis via tandem Suzuki coupling and cyclization.

Detailed Experimental Protocol

Materials & Equipment:

  • Sealed reaction vessel suitable for microwave heating or a standard jacketed reactor.

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 eq)

  • 2-Bromophenol (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • N,N-Dimethylformamide (DMF), Anhydrous

Procedure:

  • Reactor Charging: To a dry reaction vessel, add 2-bromophenol, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst & Solvent: Under a nitrogen atmosphere, add the Palladium(II) Acetate, XPhos ligand, and anhydrous DMF (10 mL per gram of 2-bromophenol). Rationale: The combination of a strong base (K₂CO₃) and a polar aprotic solvent like DMF facilitates both the Suzuki coupling and the subsequent nucleophilic attack of the phenoxide for the cyclization step.[11]

  • Reaction: Seal the vessel and heat the mixture to 120 °C. The reaction can often be driven to completion within 1-2 hours using microwave irradiation or 12-18 hours with conventional heating. Monitor by LC-MS for the disappearance of the starting materials and the biaryl intermediate, and the appearance of the final benzofuran product.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is best purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure benzofuran derivative. While chromatography is less ideal for scale-up, this class of reaction often requires it to achieve high purity.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

  • Methods for the synthesis of benzofurans and the procedure described in this work. (n.d.). ResearchGate. [Link]

  • 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. (n.d.). Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. (2010). Wiley-VCH. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of benzofurans. (1988).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Born again Boron. (2022). Scientific Update. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). Proceedings of the Japan Academy, Series B. [Link]

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2008). Organic Process Research & Development. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Molecules. [Link]

Sources

Strategic Utilization of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid in One-Pot Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4]

4-Ethoxycarbonyl-2-methoxyphenylboronic acid represents a "privileged building block" in medicinal chemistry. It serves as a bifunctional scaffold, enabling the rapid construction of biaryl systems with a latent carboxylic acid handle (masked as an ethyl ester).

While standard Suzuki-Miyaura protocols exist, this molecule requires a nuanced approach due to the interplay between the labile C-B bond (influenced by the ortho-methoxy group) and the hydrolytically sensitive ester at the para position. This guide details optimized one-pot protocols that leverage these features for efficiency, specifically targeting high-throughput library synthesis.

Chemical Profile
FeatureStructural ComponentSynthetic Implication
Coupling Handle Boronic Acid (C1)Primary site for Pd-catalyzed cross-coupling.[1][2][3]
Electronic Modulator ortho-Methoxy (C2)The "Ortho Effect": The oxygen lone pair can coordinate with Palladium, potentially accelerating transmetallation. However, it also increases electron density, slightly raising the risk of protodeboronation compared to unsubstituted analogs.
Latent Functionality para-Ethoxycarbonyl (C4)Electron-withdrawing group (EWG) that stabilizes the boronic acid. It serves as a masked carboxylic acid, allowing for sequential "One-Pot" hydrolysis or amidation.

Critical Mechanistic Considerations

Before executing the protocols, researchers must understand the competing pathways inherent to this substrate.

The Stability-Reactivity Trade-off

The ortho-methoxy group presents a double-edged sword. While it facilitates the reaction, it can promote protodeboronation (loss of the boron group replaced by hydrogen) if the catalytic cycle stalls.

  • Risk Factor: High temperature (>100°C) combined with high pH (strong bases like

    
    ) prior to transmetallation.
    
  • Mitigation: Use precatalysts that ensure rapid oxidative addition (e.g., Pd(dppf)Cl₂, XPhos Pd G2) and milder carbonate bases for the initial coupling step.

Graphviz Pathway Analysis

The following diagram illustrates the divergent pathways available in a one-pot system.

ReactionPathways Start Boronic Acid Substrate PdCycle Pd-Catalyzed Transmetallation Start->PdCycle Ar-X, Pd(0) BiarylEster Intermediate: Biaryl Ester PdCycle->BiarylEster Fast Cycle SideProduct Protodeboronation (Side Product) PdCycle->SideProduct Slow Cycle / High T BiarylAcid Final Product: Biaryl Carboxylic Acid BiarylEster->BiarylAcid + NaOH/LiOH (One-Pot)

Application Protocol 1: The "Suzuki-Saponification" Sequence

This is the primary application for this building block in drug discovery. It telescopes the cross-coupling and the ester deprotection into a single operation, avoiding intermediate isolation and solvent waste.

Objective: Synthesize a biaryl carboxylic acid from an aryl halide.

Reagents & Setup
  • Substrate: Aryl Halide (1.0 equiv) - Prefer Bromides or Iodides.

  • Boronic Acid: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.1 – 1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3–5 mol%). Chosen for robustness against air and moisture.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Base 1 (Coupling): Na₂CO₂ (2.0 equiv).

  • Base 2 (Hydrolysis): NaOH (5.0 equiv, 2M aqueous solution).

Step-by-Step Methodology
  • Charge Reactor: In a reaction vial, combine the aryl halide, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Fill).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Coupling Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[5] The peak for the Biaryl Ethyl Ester (Intermediate) should be dominant. The boronic acid should be consumed.

  • One-Pot Hydrolysis: Once coupling is >95% complete, do not cool . Add the aqueous NaOH solution directly to the hot reaction mixture.

  • Saponification: Increase temperature to 90–100°C and stir for 1–2 hours.

    • Checkpoint: LCMS should show the disappearance of the Ethyl Ester (+28 mass shift) and appearance of the Carboxylic Acid.

  • Workup:

    • Cool to room temperature.[6][2][7][8]

    • Dilute with water.

    • Crucial Step: Wash the basic aqueous layer with Ethyl Acetate (removes non-polar impurities and catalyst ligands). Discard organic layer.

    • Acidify the aqueous layer to pH ~3 using 1M HCl.

    • Extract the precipitate (product) into Ethyl Acetate or filter if solid.

Application Protocol 2: Ester-Preserving Coupling

If the target molecule requires the ethyl ester to remain intact (e.g., for lipophilicity or later modification), the hydrolysis must be suppressed.

Challenge: The ortho-methoxy group activates the ring, but the ester is susceptible to base-mediated hydrolysis even under mild Suzuki conditions if water is present.

Optimized Conditions (Anhydrous)
  • Base: K₃PO₄ (Potassium Phosphate, tribasic) - Finely ground, anhydrous.

  • Solvent: Anhydrous DMF or Toluene.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(Amphos)Cl₂.

  • Temperature: 90°C.

Technical Note: By excluding water and using an inorganic base with low solubility in organic solvents, the reaction proceeds via a heterogeneous mechanism that favors coupling over ester hydrolysis.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield / Protodeboronation Reaction too slow; ortho-OMe destabilizing C-B bond.Switch to a more active catalyst (e.g., XPhos Pd G3) to outcompete the degradation pathway.
Partial Hydrolysis (Mixed Product) Base too strong or water content too high during Protocol 2.Use anhydrous K₃PO₄ or CsF. Switch solvent to pure Toluene.
Homocoupling of Boronic Acid Oxidation of the boronic acid.Ensure rigorous degassing. Reduce catalyst loading.
Stalled Saponification Steric bulk of the biaryl system.Increase temperature to 100°C; switch Base 2 to LiOH (smaller cation).

Workflow Visualization

The following diagram depicts the decision logic for selecting the correct protocol based on the desired final chemotype.

ProtocolSelection Input Input: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid Decision Target Functional Group? Input->Decision RouteA Route A: Biaryl Acid (COOH) Decision->RouteA Carboxylic Acid RouteB Route B: Biaryl Ester (COOEt) Decision->RouteB Ethyl Ester ProcessA Protocol 1: Suzuki (Na2CO3) -> Add NaOH (One-Pot) RouteA->ProcessA ProcessB Protocol 2: Anhydrous Suzuki (K3PO4 / Toluene) RouteB->ProcessB

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Che, A. (2023).[4] One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium (Chemistry Applications). Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

  • BenchChem. (2025).[2] Comparative Guide to Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling Reactions. Link

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the use of this versatile reagent, with a specific focus on preventing its protodeboronation.

Understanding Protodeboronation

Protodeboronation is a common and often problematic side reaction in cross-coupling methodologies, particularly the Suzuki-Miyaura coupling.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an unwanted arene byproduct. In the case of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, this results in the formation of ethyl 3-methoxybenzoate, consuming the boronic acid and reducing the yield of the desired coupled product.

The susceptibility of an arylboronic acid to protodeboronation is influenced by a variety of factors, including the electronic nature of the substituents on the aromatic ring, pH, temperature, and the presence of water.[2][3][4][5] 4-Ethoxycarbonyl-2-methoxyphenylboronic acid possesses both an electron-donating methoxy group and an electron-withdrawing ethoxycarbonyl group, which can create a nuanced reactivity profile. Generally, electron-donating groups can increase the rate of protodeboronation.[1]

This guide provides practical, field-proven strategies to mitigate protodeboronation and ensure the successful application of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in your research.

Troubleshooting Guide: Preventing Protodeboronation

This section is structured in a question-and-answer format to directly address common issues encountered during experiments.

Issue 1: Low yield of the desired product and significant formation of ethyl 3-methoxybenzoate.

This is a classic sign of significant protodeboronation. The following troubleshooting steps can help identify and resolve the root cause.

Troubleshooting Workflow

Protodeboronation_Troubleshooting start Start: Low Yield & Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Action: Switch to a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Action: Reduce reaction temperature. Screen temperatures from RT to 80 °C. check_temp->lower_temp Yes check_water Are anhydrous conditions being used? check_temp->check_water No lower_temp->check_water use_anhydrous Action: Use anhydrous solvents and reagents. Dry glassware thoroughly. check_water->use_anhydrous No check_boronic_acid_form Is the free boronic acid being used? check_water->check_boronic_acid_form Yes use_anhydrous->check_boronic_acid_form use_ester Action: Convert to a more stable boronic ester (e.g., pinacol or MIDA ester). check_boronic_acid_form->use_ester Yes end Resolution: Protodeboronation Minimized check_boronic_acid_form->end No use_ester->end

Caption: Troubleshooting workflow for diagnosing and mitigating protodeboronation.

Detailed Troubleshooting Steps

Q1: My reaction is showing significant protodeboronation. What is the first thing I should check?

A1: The first and often most impactful parameter to check is the base . Protodeboronation is frequently base-catalyzed.[3][4][5] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate this side reaction.

  • Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent alternatives that can facilitate the desired coupling while minimizing protodeboronation.[6]

Q2: I've switched to a milder base, but I'm still observing protodeboronation. What's my next step?

A2: The next parameter to evaluate is the reaction temperature . Higher temperatures can increase the rate of protodeboronation.[7][8]

  • Recommendation: If your desired reaction proceeds efficiently at a lower temperature, reducing the heat can significantly suppress the protodeboronation pathway. It is advisable to screen a range of temperatures (e.g., from room temperature to 80 °C) to find the optimal balance between the rate of the desired reaction and the suppression of the side reaction.

Q3: I'm using a mild base and a lower temperature, but the problem persists. What else can I do?

A3: The presence of water can also contribute to protodeboronation by acting as a proton source.[2]

  • Recommendation: Employ anhydrous reaction conditions. This includes using anhydrous solvents, ensuring all reagents are dry, and thoroughly flame-drying glassware under vacuum or inert atmosphere before use.

Q4: I've tried all of the above and still see unacceptable levels of protodeboronation. Are there any other options?

A4: Yes. You can increase the stability of your boronic acid reagent by converting it to a boronic ester . Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are generally more stable towards protodeboronation.[3][9]

  • Recommendation: Consider converting 4-Ethoxycarbonyl-2-methoxyphenylboronic acid to its corresponding pinacol or MIDA boronate ester. These derivatives can act as a "slow-release" source of the boronic acid in situ, keeping its concentration low throughout the reaction and thus minimizing the opportunity for protodeboronation.[6][9]

Summary of Influencing Factors and Mitigation Strategies
FactorInfluence on ProtodeboronationRecommended Mitigation Strategy
Base Strength Stronger bases increase the rate.[3][4][5]Use milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]
Temperature Higher temperatures increase the rate.[7][8]Conduct the reaction at the lowest effective temperature.
Water Acts as a proton source, facilitating the reaction.[2]Use anhydrous solvents and reagents.
Boronic Acid Form Free boronic acids are generally less stable.Convert to a more stable derivative like a pinacol or MIDA ester.[3][9]
Reaction Time Longer reaction times can lead to more byproduct.Monitor the reaction closely and work up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Ethoxycarbonyl-2-methoxyphenylboronic acid susceptible to protodeboronation?

A1: The electronic properties of the substituents on the phenyl ring play a crucial role. The methoxy group at the 2-position is electron-donating, which generally increases the electron density on the aromatic ring and can make the carbon-boron bond more susceptible to cleavage.[1] While the ethoxycarbonyl group at the 4-position is electron-withdrawing, the overall electronic effect can still render the compound prone to protodeboronation, especially under harsh reaction conditions.

Q2: Can the choice of palladium catalyst and ligand affect the rate of protodeboronation?

A2: Yes, indirectly. The primary goal is to have the rate of the desired cross-coupling reaction be significantly faster than the rate of protodeboronation. A highly efficient catalyst system can consume the boronic acid in the productive pathway before significant protodeboronation can occur.

  • Recommendation: If you are experiencing issues, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a more active catalyst system for your specific substrates.[10]

Q3: Are there any specific storage conditions recommended for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid to maintain its stability?

A3: Yes. Like many boronic acids, it is recommended to store 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in a cool, dry place.[11] Specifically, storage at 2-8°C under an inert atmosphere is often advised to minimize degradation over time.[11]

Q4: Can I use 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in aqueous reaction conditions?

A4: While Suzuki-Miyaura reactions are often performed in biphasic aqueous/organic solvent systems, the presence of water can promote protodeboronation.[2] If you must use aqueous conditions, it is even more critical to employ the other mitigation strategies outlined in this guide, such as using a mild base, a low reaction temperature, and potentially a more stable boronic ester derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with an aryl halide, incorporating best practices to suppress protodeboronation.

Reagents and Equipment:
  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Preparation: Thoroughly flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the reaction vessel, add the aryl halide, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, palladium catalyst, and base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (start by screening lower temperatures, e.g., 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(63), 39679-39685. [Link]

  • Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. [Link]

  • Cheon, C. H., & Kim, J. (2015). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 80(16), 8236–8244. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

  • ResearchGate. (2017). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. [Link]

  • Cheon, C. H., & Kim, J. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. Organic Letters, 15(24), 6258–6261. [Link]

  • Perrin, C. L., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(36), 12732–12740. [Link]

  • Zarrad, F. I., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, e202400906. [Link]

  • Li, M., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(20), 2039-2042. [Link]

  • Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Zarrad, F. I., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Steric ortho-Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with the steric hindrance imposed by ortho-methoxy substituents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and reaction efficiency with these demanding substrates. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems when performing Suzuki couplings with ortho-methoxy-substituted aryl halides and boronic acids. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in mechanistic understanding.

Issue 1: Low to No Product Yield

This is the most common and frustrating issue. It often points to a fundamental problem in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]

Q: My reaction with a 2-methoxy-substituted aryl bromide shows very poor conversion, even after prolonged heating. What are the likely causes and how can I fix it?

A: Low conversion with sterically hindered substrates is often a result of an inefficient catalyst system that struggles to overcome the steric barriers at each stage of the catalytic cycle. The ortho-methoxy group can significantly slow down both the oxidative addition and the crucial reductive elimination step. [2][3]

  • Evaluate the Catalyst System (Ligand is Key): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4] The choice of ligand is the most critical parameter for success.

    • Rationale: Bulky, electron-rich phosphine ligands are essential. The bulkiness promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for oxidative addition.[1][5] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the insertion of palladium into the carbon-halide bond.[1][6]

    • Recommended Action: Switch to a state-of-the-art Buchwald-type biarylmonophosphine ligand.[7] These ligands are specifically designed to address steric challenges.[7][8]

  • Optimize the Base: The base plays a multifaceted role in the Suzuki coupling, including the activation of the boronic acid for transmetalation.[9][10]

    • Rationale: For sterically hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward. Weaker bases may not be sufficient to promote the formation of the reactive boronate species.

    • Recommended Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][11] These bases are often more effective in promoting the transmetalation step with hindered partners.

  • Check Reagent Quality and Reaction Setup: The success of any cross-coupling reaction is highly dependent on the quality of the reagents and a meticulously prepared reaction environment.

    • Rationale: Oxygen can deactivate the Pd(0) catalyst through oxidation.[12] Boronic acids can undergo protodeboronation, especially at elevated temperatures.[12]

    • Recommended Action:

      • Ensure all solvents are thoroughly degassed.[12]

      • Use fresh, high-purity boronic acid. If degradation is suspected, consider using more stable boronate esters (e.g., pinacol esters).[12][13]

      • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[11]

Ligand FamilyRecommended LigandsKey Features for Sterically Hindered Couplings
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.[7][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly electron-donating and sterically demanding, offering high stability and activity.[6][15]
Ferrocenyl Phosphines dppfThe large bite angle is thought to favor reductive elimination over β-hydride elimination.[5]
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)

The appearance of significant side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

Q: My main product is contaminated with significant amounts of biaryl from the homocoupling of my boronic acid, and I also see evidence of protodeboronation of my starting material. What's going wrong?

A: These side reactions point towards issues with the stability of your reagents and the efficiency of the catalytic cycle. Homocoupling arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen or a slow transmetalation step.[13] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by high temperatures and the presence of water. [12]

  • Rigorous Degassing: This is the first and most critical step to prevent homocoupling.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[13]

    • Recommended Action: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (at least 30 minutes).[11][12]

  • Use of Boronate Esters: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable derivative can be highly effective.

    • Rationale: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[12][13]

    • Recommended Action: Synthesize or purchase the pinacol ester of your boronic acid and use it in the coupling reaction.

  • Temperature and Reaction Time Optimization: Fine-tuning the reaction conditions can tip the balance in favor of the desired cross-coupling.

    • Rationale: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like protodeboronation.[12]

    • Recommended Action: Run a temperature screen to find the lowest possible temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

This section provides concise answers to common conceptual questions regarding Suzuki couplings with sterically hindered ortho-methoxy substrates.

Q1: How exactly does the ortho-methoxy group hinder the reaction?

The ortho-methoxy group presents a significant steric impediment. This bulkiness can hinder the approach of the palladium catalyst to the aryl halide during the oxidative addition step.[4][11] Furthermore, the steric clash between the two coupling partners on the palladium center can slow down the final reductive elimination step, which is necessary to form the desired C-C bond and regenerate the catalyst.[2][3] There is also a potential for the oxygen of the methoxy group to coordinate to the palladium center, which can alter the geometry and reactivity of the complex.[16][17]

Q2: What is the mechanistic role of bulky, electron-rich ligands like SPhos or XPhos in overcoming this hindrance?

These ligands are crucial for several reasons:

  • Promoting Oxidative Addition: Their electron-rich nature increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the oxidative addition with the electron-deficient aryl halide.[1][6]

  • Facilitating Reductive Elimination: The steric bulk of these ligands creates a crowded coordination sphere around the palladium. This steric pressure favors the reductive elimination step, where the two organic fragments are expelled from the metal center to form the product.[1][3]

  • Stabilizing the Active Catalyst: These ligands form stable complexes with palladium, preventing catalyst decomposition and promoting a longer catalyst lifetime.

Q3: Can I use microwave irradiation to improve my yields with these challenging substrates?

Yes, microwave heating can be a very effective tool. It often leads to dramatically reduced reaction times and can improve yields by providing rapid and uniform heating, which can help overcome the activation energy barriers associated with sterically hindered substrates.[11]

Q4: Are there alternatives to palladium catalysts for these types of couplings?

While palladium is the most common catalyst, nickel-based systems have also been developed and can be effective for certain challenging cross-couplings, including those with sterically hindered partners.[1][18] In some specialized cases, gold-catalyzed Suzuki-type couplings have also been reported for hindered substrates.[19]

Experimental Protocols & Visualizations

General Protocol for a Challenging Suzuki Coupling with an ortho-Methoxy Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-methoxy aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe.[11]

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the Buchwald ligand (e.g., SPhos, 2.2-4.4 mol%). Dissolve this mixture in a small amount of the degassed solvent and add it to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Steric Hindrance Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_A trans-Ar-Pd(II)-X(L_n) OxAdd->PdII_A Slow with o-OMe Transmetal Transmetalation (Ar'-B(OR)2) Slow_OA Slow Oxidative Addition PdII_B trans-Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_B Base Mediated Isom Isomerization PdII_C cis-Ar-Pd(II)-Ar'(L_n) Isom->PdII_C RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Slow_RE Slow Reductive Elimination Ligand Solution: Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Slow_OA->Ligand Base Solution: Stronger Base (e.g., K3PO4, Cs2CO3) Slow_OA->Base Slow_RE->Ligand Side_Rxns Side Reactions Degas Solution: Rigorous Degassing, Boronate Esters Side_Rxns->Degas

Caption: The Suzuki cycle with key points of failure for hindered substrates and corresponding solutions.

Troubleshooting_Workflow start Low Yield with o-Methoxy Substrate q1 Is your ligand a bulky biarylphosphine (e.g., SPhos, XPhos)? start->q1 a1_no Action: Switch from PPh3 or similar to a Buchwald-type ligand. q1->a1_no No q2 Is your base strong enough (e.g., K3PO4)? q1->q2 Yes a1_no->q2 a2_no Action: Switch from Na2CO3 to K3PO4 or Cs2CO3. q2->a2_no No q3 Are reagents high purity and is the system rigorously degassed? q2->q3 Yes a2_no->q3 a3_no Action: Use fresh boronic acid (or pinacol ester) and improve degassing protocol. q3->a3_no No end Re-run Optimized Reaction q3->end Yes a3_no->end

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, I., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6293.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Suzuki reaction. Retrieved from [Link]

  • Nishikawa, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(30), 10427-10433.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162–1163.
  • Liu, S., et al. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 9(20), 4619–4625.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nishikawa, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4676–4680.
  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Ikawa, T., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 4949–4960.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalytic Coupling of Alkyl-Organometallics. In Transition Metals for Organic Synthesis (Vol. 1, pp. 499-522). Wiley-VCH.
  • Jimdo. (2021, January 3). Oxidative Addition & Reductive Elimination. Retrieved from [Link]

  • Dracz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 100-103.
  • Dracz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347.
  • Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(35), 19445–19453.
  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Martinez-Laorden, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 24(14), 3467–3474.
  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 100-103.
  • Dwadnia, N., et al. (2017). Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. Chemistry – An Asian Journal, 12(4), 459–464.
  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 398-404.

Sources

Technical Support Center: Navigating Ester Hydrolysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of preventing unwanted ester hydrolysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, particularly during base-mediated reactions like the Suzuki-Miyaura coupling. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your molecule throughout your synthetic workflow.

I. Understanding the Challenge: The Dichotomy of Base in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. A key component of this reaction is the use of a base, which is essential for the activation of the boronic acid to facilitate transmetalation to the palladium catalyst. However, for substrates containing base-labile functional groups, such as the ethyl ester in 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, this basic environment presents a significant challenge. The very conditions that promote the desired cross-coupling can also lead to the undesired hydrolysis of the ester to the corresponding carboxylic acid.

This guide will walk you through the mechanisms of this hydrolysis and provide actionable strategies to mitigate this side reaction, thereby preserving the integrity of your target molecule.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and similar ester-containing boronic acids.

1. Why is the ester group on my boronic acid hydrolyzing during my Suzuki coupling reaction?

The hydrolysis of the ester is a classic case of a competing reaction pathway. The basic conditions required for the Suzuki coupling, typically involving bases like sodium carbonate, potassium carbonate, or potassium phosphate in the presence of water, create a nucleophilic hydroxide species. This hydroxide can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and ethanol. This process is also known as saponification.[1]

2. Are there specific bases that are more prone to causing ester hydrolysis?

Stronger bases and those that generate a higher concentration of hydroxide ions in solution are more likely to promote ester hydrolysis. For instance, alkali metal hydroxides (NaOH, KOH, LiOH) are generally more aggressive than carbonate or phosphate bases.[2] The choice of base is a critical parameter to control to minimize this unwanted side reaction.

3. Can the choice of solvent influence the rate of ester hydrolysis?

Absolutely. The presence of water is a prerequisite for hydrolysis. While many Suzuki coupling protocols call for aqueous-organic solvent mixtures to solubilize the base, minimizing the water content can help reduce the rate of hydrolysis.[3] Anhydrous conditions, where possible, can be an effective strategy.

4. Besides hydrolysis, are there other stability issues I should be aware of with this boronic acid?

Yes, like many arylboronic acids, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid can be susceptible to protodeboronation.[3][4] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of ethyl 3-methoxybenzoate as a byproduct. This is often accelerated by high temperatures and certain basic conditions.

5. Is it possible to protect the boronic acid to prevent these side reactions?

Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy.[5][6][7] These derivatives often exhibit enhanced stability under a wider range of reaction conditions and can slowly release the active boronic acid in situ during the coupling reaction.[6]

III. Troubleshooting Guide: A Decision-Making Workflow

When faced with significant ester hydrolysis, a systematic approach to troubleshooting is essential. The following guide provides a structured workflow to diagnose the issue and implement effective solutions.

dot

Caption: A decision-making workflow for troubleshooting ester hydrolysis.

IV. Experimental Protocols for Minimizing Ester Hydrolysis

The following protocols are designed to provide a starting point for optimizing your reaction conditions to favor the desired cross-coupling over ester hydrolysis.

Protocol 1: Mild Base Suzuki-Miyaura Coupling

This protocol utilizes a milder base and controlled temperature to minimize hydrolysis.

  • Materials:

    • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, potassium phosphate, and a magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Add anhydrous 1,4-dioxane via syringe.

    • Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Using a Pinacol Boronate Ester Derivative

This protocol involves the use of the more stable pinacol boronate ester of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

  • Materials:

    • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid pinacol ester (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • Follow the general setup procedure as described in Protocol 1, using the pinacol ester and potassium carbonate.

    • The reaction can often be run at a slightly higher temperature (e.g., 80-100 °C) due to the increased stability of the pinacol ester.[5]

    • Monitor the reaction and perform workup and purification as described in Protocol 1.

V. Data Summary: Comparison of Common Bases for Suzuki-Miyaura Coupling

The choice of base is a critical factor in balancing the rate of the desired coupling reaction with the rate of undesired ester hydrolysis. The following table provides a comparison of commonly used bases.

BasepKa of Conjugate AcidTypical ConditionsPropensity for Ester Hydrolysis
NaOH ~15.7Aqueous/OrganicHigh
K₂CO₃ 10.3Aqueous/OrganicModerate
K₃PO₄ 12.3Often Anhydrous or with minimal waterLow to Moderate
Cs₂CO₃ 10.3Aqueous/Organic or AnhydrousModerate
KF 3.2AnhydrousVery Low

Note: The propensity for hydrolysis is a qualitative assessment and can be influenced by other reaction parameters such as temperature and solvent.

VI. Mechanistic Insights: The Hydrolysis Pathway

Understanding the mechanism of ester hydrolysis is key to devising effective strategies to prevent it.

dot

Hydrolysis_Mechanism cluster_products Products Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate Collapse Alcohol Alcohol

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

In the presence of a base, water is deprotonated to form hydroxide ions. The hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. The ethoxide then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction to yield the final carboxylate salt and ethanol.

By understanding these fundamental principles and applying the practical strategies outlined in this guide, researchers can significantly improve the outcomes of their experiments involving 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and other sensitive substrates.

References

Sources

Purification techniques for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Welcome to the technical support hub for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Product No. 603122-86-7). This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile reagent. Ensuring the high purity of this building block is critical for the success of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions.

This document provides in-depth troubleshooting advice and detailed protocols to help you identify, address, and prevent common purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Ethoxycarbonyl-2-methoxyphenylboronic acid?

A1: The primary impurities depend on the synthetic route but typically include:

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is the most common impurity and exists in equilibrium with the boronic acid.[1][2][3][4]

  • Starting Materials: Unreacted precursors from the borylation step.

  • Homocoupled Byproducts: Biaryl species formed from the coupling of two boronic acid molecules, particularly if exposed to oxidative conditions or certain palladium species.[5][6]

  • Protodeboronated Species: The compound lacking the boronic acid group (ethyl 2-methoxybenzoate), which can form in aqueous or acidic conditions.[7]

  • Hydrolyzed Ester: The corresponding carboxylic acid (4-carboxy-2-methoxyphenylboronic acid), if the reaction or workup conditions are too basic or acidic for prolonged periods.[8][9]

Q2: How can I reliably assess the purity of my sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides the overall structural integrity. The presence of broad peaks for the aromatic and hydroxyl protons can indicate an equilibrium between the boronic acid and its boroxine form.[1]

  • HPLC/UPLC-MS: This is an excellent method for quantifying the main component and detecting minor impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier is a good starting point.[10]

  • ¹¹B NMR Spectroscopy: Can provide valuable information on the different boron species present in the sample.[11]

  • GC-MS: Suitable for identifying volatile impurities, though derivatization may be necessary for the boronic acid itself.[11]

Q3: What are the recommended storage conditions for this compound?

A3: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[12] This minimizes degradation from moisture, which can promote boroxine formation, and from oxygen, which can lead to oxidative instability.[7][13]

Troubleshooting Guides: From Reaction Workup to Final Product

This section addresses specific problems you may encounter during the purification process in a detailed question-and-answer format.

Problem 1: My NMR spectrum shows broad, ill-defined peaks, especially for the B(OH)₂ protons. Is my product impure?

Cause & Explanation: This is a classic sign of the equilibrium between the boronic acid and its cyclic trimeric anhydride, the boroxine.[1][2] This is not necessarily an "impurity" in the traditional sense, but a dynamic state of the compound. The interconversion between the two forms on the NMR timescale leads to peak broadening. The equilibrium is driven by the removal of water; even trace amounts of water in your NMR solvent (like CDCl₃) can shift the equilibrium.[1]

Solution Workflow:

  • Confirmation: Add a drop of D₂O to your NMR tube and shake. The B(OH)₂ protons will exchange, and their signal will disappear. The aromatic peaks should sharpen as the equilibrium is driven completely toward the boronic acid form.

  • Forcing Equilibrium: To obtain a sample that is primarily the boronic acid for analysis or reaction, you can dissolve the crude material in a solvent like diethyl ether and wash it with a small amount of water. After drying the organic layer and concentrating, the material will be predominantly the monomeric acid.

  • Forcing Boroxine Formation: Conversely, to obtain the boroxine, the boronic acid can be dehydrated, for example, by azeotropic removal of water with toluene or by drying under high vacuum over a strong desiccant like P₂O₅.[3]

Problem 2: My crude product is an intractable oil or refuses to crystallize after workup.

Cause & Explanation: This issue often arises from the presence of significant amounts of impurities that disrupt the crystal lattice formation. The likely culprits are residual solvents, excess boronic ester starting materials, or homocoupled byproducts. The ortho-methoxy and para-ethoxycarbonyl substituents can also contribute to a lower melting point compared to simpler phenylboronic acids.

Solution Workflow:

A logical purification strategy is essential. The choice of method depends on the nature of the impurities.

Purification_Decision_Tree start Crude Product (Oily or Non-crystalline) q1 Is the product soluble in non-polar solvents (e.g., Toluene, Hexane) and insoluble in water? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Purify by Flash Column Chromatography q1->chromatography No (Likely polar impurities) extraction_desc Dissolve in Ether/EtOAc. Wash with cold, dilute HCl to remove basic impurities. Wash with brine. Dry and concentrate. extraction->extraction_desc q2 Is the product still oily after extraction? extraction->q2 q2->chromatography Yes recrystallize Attempt Recrystallization q2->recrystallize No (Solid obtained) chrom_desc Silica gel. Eluent: Hexane/Ethyl Acetate gradient. Monitor by TLC. chromatography->chrom_desc recrystallize_desc Solvent Systems: - Toluene/Hexane - Ethyl Acetate/Hexane - Dichloromethane/Methanol[16] recrystallize->recrystallize_desc

Sources

Troubleshooting low reactivity of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the use of this versatile yet sometimes challenging reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: Troubleshooting Guide - Low Reactivity & Side Reactions

This section addresses the most frequently encountered issue with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid: low or inconsistent reactivity.

Question 1: My Suzuki-Miyaura coupling reaction with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is giving low to no yield. What are the primary causes?

Low yields with this specific boronic acid often stem from a combination of steric and electronic factors inherent to its structure, as well as suboptimal reaction conditions.[1]

Underlying Causes & Explanations:

  • Steric Hindrance: The primary culprit is often the ortho-methoxy group.[2][3] This group is in close proximity to the boronic acid moiety, creating significant steric bulk. This bulkiness can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, a critical step for the transmetalation phase of the catalytic cycle.[3]

  • Electronic Effects: The substituents on the phenyl ring play a dual role. The ortho-methoxy group is an electron-donating group (EDG) by resonance, which increases electron density on the aromatic ring. While generally activating for some reactions, in this context, it can make the boronic acid carbon less electrophilic and thus less prone to transmetalation. Conversely, the para-ethoxycarbonyl group is an electron-withdrawing group (EWG), which can help to activate the ring but may not be sufficient to overcome the ortho effect.

  • Catalyst Deactivation or Insufficient Activity: The choice of palladium catalyst and ligand is paramount. A standard catalyst system like Pd(PPh₃)₄ may not be active enough to overcome the steric and electronic hurdles presented by this substrate.[4]

  • Ineffective Base Activation: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which is the active species in the transmetalation step.[5][6][7] An inappropriate choice or insufficient amount of base can lead to a stalled reaction.[5][7]

  • Protodeboronation (Hydrolysis): This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process is often exacerbated by high temperatures and the presence of water, especially with certain bases.[8]

Question 2: How can I overcome the low reactivity of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid?

A systematic optimization of reaction parameters is the most effective approach.

Troubleshooting Workflow:

G cluster_0 Initial Low Yield cluster_1 Optimization Strategy cluster_2 Outcome Start Low Yield with Standard Conditions Catalyst Screen Catalyst & Ligand Start->Catalyst Bulky, electron-rich ligands Base Optimize Base Selection Catalyst->Base Stronger, non-nucleophilic bases Solvent Evaluate Solvent System Base->Solvent Aprotic polar solvents Temp Adjust Reaction Temperature Solvent->Temp Incremental increase Improved Improved Yield Temp->Improved

Caption: A systematic workflow for troubleshooting low yields.

Step-by-Step Optimization:

  • Catalyst and Ligand Selection: For sterically hindered boronic acids, more active catalyst systems are often required.

    • Recommendation: Switch from traditional catalysts like Pd(PPh₃)₄ to more robust systems. Buchwald or other modern precatalysts, which are designed for challenging couplings, are excellent choices.[4]

    • Ligands: Employ bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6]

  • Base Selection: The choice of base is critical and can be counterintuitive. While stronger bases are often needed, they must be compatible with the ester functionality.

    • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings.[10] It is a strong enough base to facilitate boronate formation without promoting significant ester hydrolysis. Cesium carbonate (Cs₂CO₃) is another effective option.[11]

  • Solvent System: The solvent affects the solubility of reagents and the reaction rate.

    • Recommendation: Anhydrous polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is a common and effective choice.[12] Toluene or THF with water can also be effective.[11] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Temperature Control: Many Suzuki couplings require heating to proceed at a reasonable rate.[1][8]

    • Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and, if the reaction is sluggish, cautiously increase it to 100-110 °C.[8][11] Be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[8]

Question 3: I'm observing significant amounts of a homocoupled product (biphenyl derivative of the boronic acid). How can I minimize this?

Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[13]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[1][13]

    • Protocol: Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[1][9] Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1][9]

Section 2: FAQs - Handling, Stability, and Mechanism

Question 4: What is the recommended way to store and handle 4-Ethoxycarbonyl-2-methoxyphenylboronic acid?

Proper storage is crucial to maintain the integrity of the reagent.

  • Storage: The compound should be stored under refrigerated conditions (2-8 °C) and sealed in a dry environment.[14][15] Boronic acids can be sensitive to moisture and air over long periods.

  • Handling: Use the boronic acid as fresh as possible. If it has been stored for a long time, its purity should be checked (e.g., by NMR) before use. When weighing and adding to the reaction, minimize its exposure to the atmosphere.

Question 5: Can 4-Ethoxycarbonyl-2-methoxyphenylboronic acid decompose?

Yes, boronic acids can undergo decomposition through several pathways.

  • Protodeboronation: As mentioned, this is the cleavage of the C-B bond, which is a common issue in Suzuki reactions.[8]

  • Oxidative Degradation: Phenylboronic acids can be susceptible to oxidative decomposition, particularly in the presence of oxidizing agents like hydrogen peroxide, which can convert them to phenols.[16][17] While not a typical component of a Suzuki reaction, this highlights the sensitivity of the C-B bond.

  • Trimerization (Boroxine Formation): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[18] This can happen upon heating or prolonged storage. While boroxines are often competent in Suzuki couplings, their formation changes the stoichiometry of the active boron species.

Question 6: Can I use a boronate ester derivative instead of the boronic acid to improve reactivity?

Using a more stable derivative like a pinacol boronate ester can be a viable strategy.[1]

  • Advantages: Boronate esters, such as pinacol esters, are generally more stable than boronic acids and less prone to protodeboronation and trimerization. They can be purified by column chromatography, ensuring high purity.

  • Considerations: While more stable, boronic esters are generally less reactive than their corresponding boronic acids.[19] Their use may necessitate more forcing reaction conditions (e.g., stronger base, higher temperature) to achieve efficient transmetalation.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, incorporating the troubleshooting strategies discussed above.

Reaction: Coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with an Aryl Bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane/water (5:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Catalyst and Ligand Addition:

    • Briefly open the flask under a positive pressure of inert gas and add the Pd₂(dba)₃ (0.025 mmol) and PCy₃ (0.06 mmol).

  • Solvent Addition:

    • Prepare the 5:1 dioxane/water solvent mixture and degas it by sparging with argon or nitrogen for at least 30 minutes.[8]

    • Add the degassed solvent (e.g., 5 mL) to the reaction flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar L2 PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2 + Base) PdII_R_Ar->Pd0 Catalyst Regeneration Product R-Ar PdII_R_Ar->Product Reductive Elimination

Sources

Removing palladium contaminants from 4-Ethoxycarbonyl-2-methoxyphenylboronic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Contaminant Removal

Product Focus: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Welcome to the Technical Support Center for troubleshooting the removal of palladium contaminants from your 4-Ethoxycarbonyl-2-methoxyphenylboronic acid products. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar compounds following palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my 4-Ethoxycarbonyl-2-methoxyphenylboronic acid product critical?

A1: The removal of residual palladium is crucial for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of heavy metals. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[1] Secondly, residual palladium can interfere with downstream reactions or biological assays, leading to unreliable results.[2][3]

Q2: What are the primary methods for removing palladium contaminants?

A2: The most common and effective methods include:

  • Adsorption using Scavengers: Utilizing solid-supported reagents with functional groups that have a high affinity for palladium, such as thiols, amines, and thioureas.[4][5] These are often silica-based or polymer-based.

  • Activated Carbon Treatment: A cost-effective method where the high surface area of activated carbon adsorbs palladium species.[1][6][7][8]

  • Crystallization: Can be an effective final purification step, sometimes enhanced with additives that keep palladium in the mother liquor.[9][10]

  • Chromatography: While useful for general purification, standard column chromatography alone is often insufficient for reducing palladium to acceptable levels.[2]

Q3: How can I accurately determine the concentration of residual palladium in my product?

A3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive technique for quantifying trace metal impurities in APIs.[10][11] Other methods include Atomic Absorption (AA) Spectroscopy and, for less quantitative but rapid screening, fluorimetric and colorimetric methods.[10][11][12]

Q4: I've performed column chromatography, but my palladium levels are still high. Why?

A4: This is a common issue. Palladium species can co-elute with the product during chromatography.[13] Furthermore, the boronic acid moiety or the methoxy and ethoxycarbonyl groups on your specific molecule may chelate with palladium, making it more soluble and harder to separate by simple chromatography. A dedicated scavenging step after chromatography is often necessary to reliably reduce palladium to low levels.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process.

Issue 1: Incomplete Palladium Removal After Scavenging

  • Symptom: Your final product still contains palladium levels above the desired limit (>10 ppm) after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Choice. The nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness.[4] Not all scavengers are equally effective for all forms of palladium.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based scavengers).[4] Thiol-based scavengers are often very effective for the soft Lewis acidic palladium.

  • Possible Cause 2: Sub-optimal Scavenging Conditions. Time, temperature, and scavenger-to-palladium ratio are critical parameters.

    • Solution: Optimize the scavenging conditions. Increase the stirring time (from a few hours to overnight) and/or the temperature (e.g., to 40-60 °C) to improve kinetics.[4][10] Ensure you are using a sufficient excess of the scavenger (typically 4-10 molar equivalents relative to the initial palladium catalyst loading).[4][10]

Issue 2: Significant Product Loss During Purification

  • Symptom: You observe a low yield of your 4-Ethoxycarbonyl-2-methoxyphenylboronic acid after the palladium removal step.

  • Possible Cause: Non-specific Adsorption. This is particularly common with activated carbon, which can adsorb the desired organic product in addition to the palladium.[1] Some scavenger resins can also exhibit this behavior.[4]

    • Solution 1: Optimize Adsorbent Amount. Use the minimum amount of activated carbon or scavenger required to reach the target palladium level. Start with a lower loading (e.g., 5 wt% for activated carbon) and increase only if necessary.[4]

    • Solution 2: Change Scavenger Type. Switch from activated carbon to a more selective, functionalized silica-based scavenger, which has a lower likelihood of non-specific binding.[4]

    • Solution 3: Thorough Washing. After filtering off the scavenger or carbon, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[1]

Troubleshooting Logic Diagram

G start High Pd Levels Detected (>10 ppm) check_loss Is Product Loss a Major Concern? start->check_loss try_selective Use Selective Scavenger (e.g., Silica-Thiol) check_loss->try_selective Yes try_carbon Use Activated Carbon (Cost-Effective) check_loss->try_carbon No optimize_amount Reduce Scavenger Amount & Increase Wash Steps try_selective->optimize_amount Still High Loss? re_analyze_yes Analyze Pd & Yield optimize_amount->re_analyze_yes Re-analyze Pd & Yield optimize_conditions Increase Time / Temperature / Scavenger Amount try_carbon->optimize_conditions Pd Still High? re_analyze_no Analyze Pd optimize_conditions->re_analyze_no Re-analyze Pd

Caption: Troubleshooting logic for common palladium removal issues.

Comparative Analysis of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Loading
Silica-Based Scavengers High selectivity, low product loss, good for various Pd species.[8][14]Higher cost compared to carbon.4-10 eq. relative to Pd[4][10]
Activated Carbon Low cost, effective for many Pd species, widely available.[6][8]Potential for non-specific product adsorption and yield loss.[1]5-20 wt% relative to crude product[4]
Crystallization Can be highly effective for final purification, removes other impurities.Product must be a solid, may require significant optimization.N/A

Experimental Protocols

Protocol 1: Palladium Scavenging using Silica-Based Thiol Scavengers

This protocol provides a general procedure for using a commercially available silica-thiol scavenger.

  • Reaction Workup: After the palladium-catalyzed reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts. Concentrate the organic phase under reduced pressure to obtain the crude 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, or Ethyl Acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger. A typical loading is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours.[1][10] The optimal time should be determined by periodic analysis if possible.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and the washings and concentrate under reduced pressure. Analyze the resulting product for residual palladium content using ICP-MS.[4]

Workflow for Palladium Scavenging

G cluster_prep Preparation cluster_scavenge Scavenging cluster_workup Workup & Analysis crude Crude Product in Organic Solvent add_scavenger Add Scavenger (e.g., Silica-Thiol) crude->add_scavenger stir Stir at RT or 40-50°C (4-24h) add_scavenger->stir filter Filter to Remove Solid Scavenger stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze Pd by ICP-MS concentrate->analyze

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Technical Support Center: Suzuki-Miyaura Cross-Coupling with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemistry and empower you to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: The Propensity for Homocoupling

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a valuable building block in organic synthesis. However, its electron-rich nature, a consequence of the methoxy and ethoxycarbonyl substituents, can heighten the propensity for a key side reaction: homocoupling. This process, where two molecules of the boronic acid react to form a symmetrical biaryl, not only consumes your starting material and reduces the yield of the desired cross-coupled product but also introduces a often difficult-to-separate impurity.

This guide will address the common challenges associated with this specific boronic acid and provide field-proven strategies to minimize homocoupling and other side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is causing this homocoupling?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, and its prevalence is often linked to two primary culprits: the presence of oxygen and the involvement of Palladium(II) species.[1][2]

  • The Role of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[1][2] These Pd(II) species can then mediate the homocoupling of your boronic acid.[3]

  • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[4][5] This reduction can sometimes be facilitated by the boronic acid itself, leading to the formation of the homocoupling product.[1][4]

Q2: How can I effectively minimize the presence of oxygen in my reaction setup?

A2: Rigorous exclusion of oxygen is paramount for suppressing homocoupling.[3][6] Standard inerting procedures are often insufficient. Consider the following enhanced degassing techniques:

  • Solvent Degassing: Do not just sparge your solvent with an inert gas. For optimal oxygen removal, a "freeze-pump-thaw" method is highly recommended, especially for sensitive reactions. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. Repeat this cycle at least three times.

  • Vessel Preparation: Your reaction vessel (e.g., a Schlenk flask) must be thoroughly dried and purged. Evacuate the flask while gently heating to remove adsorbed moisture and air, then backfill with a high-purity inert gas like argon or nitrogen. Repeat this cycle three to five times.[7]

  • Subsurface Sparge: Before adding your catalyst, a subsurface sparge of the reaction mixture with an inert gas for 20-30 minutes can be highly effective at removing residual dissolved oxygen.[3][6]

Q3: What is the best choice of palladium source and ligand to minimize homocoupling with this specific boronic acid?

A3: The choice of catalyst and ligand is critical and should be tailored to the electron-rich nature of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

  • Palladium Source: To circumvent the issues associated with in-situ reduction of Pd(II) precatalysts, it is often advantageous to use a Pd(0) source directly.[1] Pd(PPh₃)₄ is a common choice, though its performance can be substrate-dependent.[7] Alternatively, modern precatalysts like the Buchwald G3 or G4 palladacycles are designed for clean and efficient generation of the active Pd(0) species under mild conditions, which can be beneficial.[4][5]

  • Ligands: For electron-rich boronic acids, bulky and electron-rich phosphine ligands are generally recommended.[7] Ligands such as SPhos or XPhos can promote the rate-limiting reductive elimination step, which is the final step in the formation of your desired product.[7] A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions.[7]

The Suzuki-Miyaura Catalytic Cycle and the Competing Homocoupling Pathway

To better visualize the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the detrimental homocoupling side reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The desired catalytic pathway for C-C bond formation.

Homocoupling_Pathway PdII Pd(II) Transmetal1 Transmetalation PdII->Transmetal1 BoronicAcid1 Ar'-B(OH)₂ BoronicAcid1->Transmetal1 Intermediate1 Ar'-Pd(II)-X Transmetal1->Intermediate1 Transmetal2 Transmetalation Intermediate1->Transmetal2 BoronicAcid2 Ar'-B(OH)₂ BoronicAcid2->Transmetal2 Intermediate2 Ar'-Pd(II)-Ar' Transmetal2->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim HomocouplingProduct Ar'-Ar' RedElim->HomocouplingProduct Pd0 Pd(0) RedElim->Pd0 Pd0->PdII Oxidation Oxygen O₂ Oxygen->PdII

Caption: The competing pathway leading to the undesired symmetrical biaryl.

Advanced Troubleshooting and Optimization

Q4: I've improved my degassing technique, but I'm still seeing homocoupling. What other reaction parameters can I adjust?

A4: Beyond oxygen exclusion, several other factors can significantly influence the extent of homocoupling.

ParameterRecommendation for Minimizing HomocouplingRationale
Base Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃.[7][8]Stronger bases can accelerate the desired transmetalation, but excessively harsh conditions can also promote boronic acid decomposition and other side reactions.[9][10] The choice of base is highly dependent on the solvent and substrate.[8]
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.[4][7]Water is often necessary to facilitate the action of inorganic bases and to promote the transmetalation step.[11] However, the ratio should be optimized, as excess water can lead to protodeboronation.
Temperature Use the lowest temperature at which the reaction proceeds at a reasonable rate.Higher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. However, for less reactive aryl halides, elevated temperatures may be necessary.[9]
Reagent Stoichiometry Use a slight excess of the boronic acid (1.1-1.3 equivalents).While a larger excess might drive the reaction to completion, it also increases the concentration of the species responsible for homocoupling. A slow addition of the boronic acid can sometimes be beneficial.[5]
Q5: My boronic acid has been on the shelf for a while. Could its quality be a factor?

A5: Absolutely. The quality of your 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is critical. Boronic acids can degrade over time, particularly when exposed to air and moisture.[7] This can lead to the formation of boroxines (the trimeric anhydride), which can have different reactivity, or to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][7]

Best Practices for Boronic Acid Handling:

  • Storage: Store in a desiccator under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended.

  • Purity Check: If in doubt about the quality, consider purifying the boronic acid by recrystallization before use.

  • Consider Boronate Esters: For challenging couplings, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can significantly improve reproducibility and reduce side reactions.[7]

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with an aryl bromide, designed to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask, and then evacuate and backfill with high-purity argon. Repeat this cycle three to five times.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water via syringe in a 4:1 ratio.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction and the specific challenges posed by electron-rich substrates like 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, you can systematically optimize your reaction conditions to achieve high yields of your desired product while minimizing unwanted side reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Cano, I., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Guisado-Barrios, G., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Amodes, H. E. S.-S. O. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • MDPI. (2022, November 3). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • PubChem. (4-Ethoxy-2-methoxyphenyl)boronic acid. [Link]

Sources

Catalyst screening for sterically hindered 2-methoxy boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Screening for Sterically Hindered 2-Methoxy Boronic Acids

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: March 2026

Executive Summary: The "Perfect Storm" of 2-Methoxy Substrates

Coupling 2-methoxy phenylboronic acids presents a dual challenge that frequently stalls drug discovery campaigns:

  • Steric Hindrance: The ortho-methoxy group physically impedes the approach of the palladium center during transmetallation.

  • Protodeboronation: The electron-rich methoxy group (via resonance) and the ortho-positioning facilitate rapid hydrolytic cleavage of the C–B bond (protodeboronation), often faster than the cross-coupling itself.

This guide provides a self-validating logic system to overcome these competing pathways.

Module 1: The "No Reaction" Scenario (Catalyst Selection)

Q: I am seeing <5% conversion and full recovery of my aryl halide. My boronic acid is degrading. What is the failure point?

A: The failure is likely in the Transmetallation Step . For sterically hindered substrates, the rate of transmetallation (


) is significantly slower than the rate of protodeboronation (

). If your catalyst does not facilitate rapid transmetallation, the boronic acid decomposes before it can couple.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) Standard ligands like


 or even 

lack the necessary steric bulk and electron-richness to force the transmetallation event with ortho-substituted partners. You must use ligands that create a mono-ligated Pd(0) species.
Ligand Performance Matrix
LigandClassBest Use CaseMechanistic Advantage
SPhos DialkylbiarylFirst-Line Defense. Excellent for 2-methoxy boronic acids.The methoxy groups on the ligand backbone impart stability and allow the Pd center to accommodate the substrate's steric bulk [1].
XPhos DialkylbiarylHigh Steric Bulk. Use if the aryl halide is also hindered (e.g., ortho-substituted).Massive isopropyl groups create a protective pocket, preventing catalyst dimerization and accelerating reductive elimination [2].
RuPhos DialkylbiarylElectron-Rich/Heterocycles. Use if the aryl halide is an electron-rich heterocycle.High electron density on Phosphorus facilitates oxidative addition of challenging halides [3].
P(t-Bu)3 Tri-alkylNiche High-Hindrance. Extremely bulky, forces mono-ligation, but air-sensitive and less versatile than Buchwald ligands.

Q: Why isn't my Pd(OAc)2 + Ligand mixture working? A: Inconsistent reduction. Generating Pd(0) from Pd(II) salts like Pd(OAc)2 requires an induction period (reduction by phosphine or boronic acid). With unstable 2-methoxy boronic acids, the substrate often decomposes during this induction period.

Protocol Upgrade: Switch to Precatalysts (Pd-G3 or Pd-G4) . These precatalysts (e.g., XPhos Pd G3) contain the ligand pre-bound and a sacrificial group that releases the active mono-ligated Pd(0) species immediately upon exposure to base, eliminating the induction period [4].

Module 2: The "Protodeboronation" Nightmare

Q: My LCMS shows the mass of the de-boronated arene (Ar-H) instead of the product. How do I stop this?

A: You are fighting a kinetic war against base-catalyzed hydrolysis. The mechanism of protodeboronation for 2-methoxy boronic acids is accelerated by three factors: High pH , Water , and Temperature .

Troubleshooting Logic: The Stability Triad
  • Base Selection (The pH Factor):

    • Avoid: Hydroxides (NaOH, KOH) or Alkoxides (NaOtBu). The high concentration of

      
       rapidly attacks the boron center to form the boronate "ate" complex, which is the precursor to C–B bond cleavage [5].
      
    • Use: Anhydrous phosphates (

      
       ) or Carbonates (
      
      
      
      ,
      
      
      ). These provide sufficient basicity for the Suzuki reaction without generating a high standing concentration of hydroxide.
  • Solvent System (The Water Factor):

    • Standard: Dioxane/Water (4:1). Risk:[1][2] High water content promotes hydrolysis.

    • Optimization: Switch to n-Butanol or Anhydrous Toluene (if solubility permits). If water is strictly necessary for the base, reduce it to a minimum (e.g., 10:1 ratio) or use a phase-transfer catalyst (TBAB).

  • Substrate Modification (The Nuclear Option):

    • If the boronic acid is too unstable, convert it to a MIDA Boronate or Pinacol Ester .[1] These slow-release reservoirs maintain a low concentration of the active boronic acid, minimizing the window for decomposition [6].

Module 3: Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision logic for troubleshooting.

G Start Start: 2-Methoxy Boronic Acid Coupling Reaction Reaction Outcome? Start->Reaction Success High Yield (>80%) Reaction->Success Ideal Fail_Proto Failure: Protodeboronation (Ar-H observed) Reaction->Fail_Proto Ar-H Major Product Fail_Stall Failure: Low Conversion (SM Recovered) Reaction->Fail_Stall Ar-X Recovered Sol_Base Action: Switch to Anhydrous Base (K3PO4) Reduce Water Content Fail_Proto->Sol_Base Step 1 Sol_Ligand Action: Switch to SPhos or XPhos Fail_Stall->Sol_Ligand Step 1 Sol_Base->Reaction Retest Sol_MIDA Action: Switch to MIDA Boronate or Pinacol Ester Sol_Base->Sol_MIDA If Step 1 Fails Sol_MIDA->Reaction Retest Sol_Ligand->Reaction Retest Sol_Precat Action: Switch to Pd-G3/G4 Precatalyst Sol_Ligand->Sol_Precat Step 2 Sol_Precat->Reaction Retest

Caption: Decision tree for diagnosing Suzuki coupling failures based on LCMS/NMR analysis of the crude mixture.

Module 4: Standardized Screening Protocol

Do not rely on a single condition. Use this micro-scale screen to identify the "Sweet Spot."

Equipment: 1-dram vials or 24-well block. Scale: 0.1 mmol Aryl Halide.

EntryCatalyst Source (2-4 mol%)LigandBase (2 equiv)Solvent (0.2 M)Temp
A1 Pd(OAc)2SPhosK2CO3Dioxane/H2O (5:1)80°C
A2 XPhos Pd G3 (Included)K3PO4THF (Anhydrous) 60°C
A3 RuPhos Pd G3 (Included)K2CO3Toluene/H2O (10:1)100°C
A4 Pd(dtbpf)Cl2(Included)K3PO41-Butanol80°C

Protocol Steps:

  • Weigh Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base to the vial.

  • Inert Atmosphere: If using G3/G4 precatalysts, you can weigh in air, but purge the vial with Argon/Nitrogen before heating.

  • Catalyst Addition: Add Precatalyst last.

  • Solvent: Add degassed solvent.

  • Heat: Stir vigorously. Note: 2-methoxy boronic acids can degrade within 1 hour at 100°C. Check LCMS at 30 mins and 2 hours.

Module 5: Mechanism of Interference

Understanding the specific role of the 2-methoxy group is vital for rational design.

Mechanism Pd_Ar L-Pd(II)-Ar (Oxidative Addition Complex) Transmet_State Transmetallation TS (Steric Clash) Pd_Ar->Transmet_State + Base Boronic 2-Methoxy Boronic Acid Boronic->Transmet_State Decomp Protodeboronation (Ar-H) Boronic->Decomp Base-Catalyzed Hydrolysis (Direct Pathway) Product Coupled Product Transmet_State->Product Fast Ligand (SPhos) Transmet_State->Decomp Slow Ligand (Pathway Dominates if stalled)

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Steric bulk slows the green path; 2-methoxy electronics accelerate the red path.

References
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.

  • G3 and G4 Buchwald Precatalysts. MilliporeSigma.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2, 27-50.[3]

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[3]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents. Journal of the American Chemical Society, 132(22), 7601–7603.

Sources

Handling air and moisture sensitivity of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid . Due to the unique electronic properties of its substituents, this specific boronic acid exhibits pronounced sensitivity to both air (oxidation) and moisture (boroxine equilibrium and protodeboronation).

Below is a comprehensive, causality-driven troubleshooting guide to help you maintain reagent integrity and optimize your cross-coupling workflows.

Module 1: Mechanistic Troubleshooting (Expert FAQs)

Q1: Why does my 4-Ethoxycarbonyl-2-methoxyphenylboronic acid degrade into a phenol derivative when left on the bench? The Causality: The degradation is driven by oxidative deboronation. The boron atom in a boronic acid possesses an empty p-orbital, making it highly susceptible to nucleophilic attack by molecular oxygen or reactive oxygen species (ROS) present in ambient air[1]. Upon attack, the carbon atom migrates from the boron to the oxygen, forming a labile boric ester. Ambient moisture then rapidly hydrolyzes this ester, yielding ethyl 4-hydroxy-3-methoxybenzoate (a phenol) and boric acid[1].

Q2: I am observing inconsistent reaction yields and broad, complex peaks in my


H NMR spectra. Is this a moisture issue? 
The Causality:  Yes. Boronic acids do not exist as static monomers; they are in a dynamic, moisture-dependent equilibrium with their dehydrated cyclic trimers, known as boroxines[2]. Exposure to vacuum or desiccants drives the loss of water, forming the boroxine, while ambient humidity hydrolyzes it back to the boronic acid[3]. Because the molecular weight of the boroxine trimer differs significantly from three independent boronic acid monomers, this hidden equilibrium causes severe batch variability and stoichiometric miscalculations if not analytically validated[3].

Q3: During my Suzuki-Miyaura coupling, I am recovering significant amounts of the deboronated arene (ethyl 3-methoxybenzoate). How is this side-reaction occurring? The Causality: You are observing base-catalyzed protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[4]. In basic aqueous conditions, hydroxide ions coordinate to the boron to form a reactive boronate anion[4]. Because your specific molecule contains a strongly electron-withdrawing ethoxycarbonyl group (-COOEt) at the 4-position, it highly stabilizes the formation of a transient aryl anion intermediate during C-B cleavage[4]. This electronic stabilization drastically accelerates the rate of protodeboronation compared to neutral or electron-rich boronic acids[5].

Module 2: Quantitative Degradation & Troubleshooting Matrix

To quickly diagnose and resolve issues during your experiments, refer to the following causality matrix summarizing the quantitative and qualitative shifts associated with each degradation pathway.

Degradation PathwayEnvironmental TriggerMechanistic DriverAnalytical Indicator (

H NMR / MS)
Mitigation Strategy
Oxidation Ambient Air (O

/ ROS)
Nucleophilic attack on empty boron p-orbitalEmergence of phenol -OH peak; MS shift to corresponding phenolStore under Argon; rigorously degas all reaction solvents.
Boroxine Formation Dehydration / VacuumThermodynamic condensation (-H

O)
Broadened aromatic peaks; shifting of -OMe signalsPerform pre-reaction NMR assay to calculate exact active molarity.
Protodeboronation Moisture + Base (High pH)Base-catalyzed C-B cleavage via stabilized aryl anionLoss of boron-adjacent protons; MS confirms arene massUse anhydrous bases (e.g., Cs

CO

); employ slow-release strategies.

Module 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on the bottle's stated molecular weight. Use the following self-validating protocols to handle 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

Protocol A: Stoichiometric Validation & Boroxine Rectification

Purpose: To determine the exact ratio of monomeric boronic acid to trimeric boroxine before calculating equivalents for a cross-coupling reaction.

  • Sample Preparation: Inside a glovebox, dissolve 10 mg of the boronic acid batch in 0.6 mL of strictly anhydrous CDCl

    
    .
    
  • NMR Acquisition: Acquire a standard

    
    H NMR spectrum.
    
  • Integration & Calculation (Validation Step): Identify the distinct methoxy (-OMe) or ethoxy (-CH

    
    CH
    
    
    
    ) signals for both the boronic acid monomer and the boroxine trimer[3]. Integrate these peaks to determine the Boroxine:Boronic Acid (BRX:BA) ratio.
  • Mass Adjustment: Calculate the "effective molecular weight" of your batch based on the BRX:BA ratio. Use this adjusted molecular weight to weigh out the exact stoichiometric equivalents required for your reaction.

Protocol B: Anhydrous & Anaerobic Cross-Coupling Setup

Purpose: To execute a Suzuki-Miyaura coupling while suppressing both oxidative deboronation and base-catalyzed protodeboronation.

  • Solvent Degassing: Transfer your reaction solvent (e.g., Toluene/THF) to a Schlenk flask. Perform three continuous Freeze-Pump-Thaw cycles to remove dissolved oxygen, mitigating ROS attack on the boron p-orbital.

  • Reagent Loading: Inside an argon-filled glovebox, add the calculated mass of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (from Protocol A), the aryl halide electrophile, and an anhydrous base (e.g., finely milled Cs

    
    CO
    
    
    
    ) to an oven-dried reaction vial. Note: Avoiding aqueous bases like NaOH prevents the pre-equilibrium formation of the boronate anion, suppressing protodeboronation.
  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl

    
    ) and seal the vial with a PTFE-lined septum cap.
    
  • Reaction Execution: Remove the vial from the glovebox, connect it to a Schlenk line via a needle, and inject the degassed solvent. Stir at the optimized temperature under a positive pressure of Argon.

  • In-Process Validation: After 2 hours, extract a 50

    
    L aliquot via syringe, quench with saturated NH
    
    
    
    Cl, extract with EtOAc, and analyze via TLC/LC-MS to confirm the absence of the phenol or arene byproducts.

Module 4: Pathway Visualization

The following logical diagram maps the environmental triggers to their respective degradation pathways, illustrating the chemical fate of the reagent if handled improperly.

G BA 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Active Reagent) Boroxine Boroxine Anhydride (Cyclic Trimer) BA->Boroxine Dehydration (-H2O) Vacuum/Desiccation Phenol Phenol Byproduct (Oxidative Degradation) BA->Phenol O2 / ROS Attack Air Exposure Arene Arene Byproduct (Protodeboronation) BA->Arene Base / H2O High pH Conditions Boroxine->BA Hydrolysis (+H2O) Ambient Moisture

Caption: Degradation pathways of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid via air and moisture.

References

1.[4] Protodeboronation - Wikipedia. Wikipedia. Verify Source 2.[5] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Verify Source 3.[1] Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). Verify Source 4.[3] Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO. Organic Chemistry Portal. Verify Source 5.[2] US11370889B2 - Boroxine based dynamic thermosetting polymers. Google Patents. Verify Source

Sources

Validation & Comparative

1H NMR Analysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of analytical approaches for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7). It is designed for medicinal chemists and analytical scientists requiring high-fidelity structural validation.

A Comparative Solvent & Derivatization Guide

Product Focus: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid CAS: 603122-86-7 Molecular Formula: C₁₀H₁₃BO₅ MW: 224.02 Da[1]

Part 1: Executive Technical Summary

The structural characterization of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid presents a specific analytical challenge common to ortho-substituted arylboronic acids: the Boroxine Equilibrium .

Unlike standard organic molecules, this compound exists in a dynamic equilibrium between its monomeric free acid form and its cyclic trimeric anhydride (boroxine). This equilibrium is heavily influenced by solvent polarity and water content. Using the wrong solvent system results in broad, uninterpretable signals and inaccurate integration, potentially leading to false purity failures during drug development.

This guide compares the two industry-standard approaches—DMSO-d₆ vs. CDCl₃ —and establishes the superior protocol for validating this specific building block.

Part 2: Comparative Analysis of Analytical Methods

Comparison A: Solvent System Performance

The choice of deuterated solvent is the single most critical variable in the analysis of this compound.

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Not Recommended)
Species Observed Predominantly Monomer (Free Acid).Mixture of Monomer + Boroxine (Trimer).
Mechanism DMSO acts as a Lewis base, forming H-bonds with the -B(OH)₂ protons, stabilizing the monomeric state.Non-polar nature promotes dehydration. The lack of H-bond acceptors drives the entropy-favored formation of cyclic boroxines.
Spectral Clarity Sharp, well-resolved peaks. The -B(OH)₂ protons appear as a distinct singlet (or broad singlet) around 8.0–8.5 ppm.Broad, overlapping aromatic signals. The -B(OH)₂ protons are often invisible or extremely broad due to rapid exchange.
Water Sensitivity Low. DMSO absorbs water, but the signal is distinct (~3.33 ppm) and rarely interferes with the aromatic region.High. Trace acid/water catalyzes rapid boroxine exchange, causing peak coalescence.
Suitability High. Ideal for purity assays and structural confirmation.Low. Suitable only if the sample is derivatized (e.g., to a pinacol ester) first.
Comparison B: Structural Derivatization

When raw material variability is high, derivatization may be required for definitive characterization.

  • Free Acid (Direct Analysis): Rapid and cheap but susceptible to "boroxine blur" in non-polar solvents.

  • Pinacol Ester Derivative: Converting the boronic acid to a pinacol ester removes the hydrogen bonding capability, locking the molecule into a single monomeric state. This allows for sharp NMR spectra in CDCl₃ but requires an extra synthetic step.

Part 3: Expected Analytical Profile (Data)

Based on the substituent effects of the 2-methoxy (electron-donating, ortho) and 4-ethoxycarbonyl (electron-withdrawing, para) groups, the following chemical shifts are the standard reference values in DMSO-d₆ .

Predicted 1H NMR Data Table (DMSO-d₆, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
B-OH Boronic Acid8.00 – 8.30 Broad Singlet2HDisappears on D₂O shake. Stabilized by DMSO.
Ar-H6 Aromatic7.60 – 7.70 Doublet (J~8Hz)1HOrtho to Boron; Para to OMe (Shielded relative to H5).
Ar-H5 Aromatic7.50 – 7.60 Doublet (J~8Hz)1HOrtho to Ester (Deshielded).
Ar-H3 Aromatic7.40 – 7.50 Singlet (or d)1HIsolated between OMe and Ester.
OCH₂- Ethyl Ester4.30 – 4.35 Quartet (J~7Hz)2HTypical ethyl ester methylene.
-OCH₃ Methoxy3.80 – 3.85 Singlet3HOrtho to Boron.
-CH₃ Ethyl Ester1.30 – 1.35 Triplet (J~7Hz)3HTypical ethyl ester methyl.

> Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and temperature.

Part 4: Experimental Protocol

Protocol: High-Fidelity Characterization in DMSO-d₆

Objective: To obtain a sharp, quantitative 1H NMR spectrum free from boroxine interference.

  • Sample Preparation:

    • Weigh 10–15 mg of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid into a clean vial.

    • Critical: Do not heat the sample to dry it before analysis, as this promotes dehydration to the boroxine anhydride.

  • Solvation:

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Vortex gently until fully dissolved. Ensure no suspension remains.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: 16–32 scans are sufficient for this concentration.

    • Relaxation Delay (d1): Set to ≥ 5 seconds to ensure accurate integration of the aromatic protons vs. the ester protons.

  • Validation (The D₂O Shake):

    • After the initial scan, add 1 drop of D₂O to the NMR tube.

    • Shake vigorously and re-run the spectrum.

    • Result: The broad singlet at ~8.2 ppm (B-OH) should disappear. The water peak at ~3.3 ppm will increase. This confirms the assignment of the boronic acid protons.

Part 5: Visualization of Analytical Logic

The following diagrams illustrate the chemical equilibrium challenges and the decision matrix for accurate analysis.

Diagram 1: The Boroxine Equilibrium Challenge

This diagram shows why CDCl₃ fails: it drives the formation of the cyclic trimer.

BoroxineEquilibrium cluster_solvents Solvent Influence Monomer Monomer (Free Boronic Acid) Target Species Trimer Boroxine (Cyclic Trimer) Artifact Monomer->Trimer Dehydration (Favored in CDCl₃) Trimer->Monomer Hydrolysis (Favored in DMSO/H₂O) Water 3 H₂O DMSO DMSO-d₆ Stabilizes Monomer CDCl3 CDCl₃ Promotes Trimer

Caption: In non-polar solvents (CDCl₃), the equilibrium shifts right, forming the boroxine.[2][3][4][5] DMSO stabilizes the monomer via hydrogen bonding.

Diagram 2: Optimal Analytical Workflow

A decision tree for selecting the correct method based on sample state.

Workflow Start Start: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid SolubilityCheck Is the sample for Structural Confirmation? Start->SolubilityCheck MethodA Method A: Direct NMR (Standard) SolubilityCheck->MethodA Yes MethodB Method B: Derivatization (High Purity Req) SolubilityCheck->MethodB Complex Mixture Solvent Select Solvent: DMSO-d₆ MethodA->Solvent Avoid Avoid Solvent: CDCl₃ MethodA->Avoid Action Add D₂O Shake to confirm B(OH)₂ Solvent->Action Result Sharp Spectrum (Monomer Only) Action->Result

Caption: The standard workflow prioritizes DMSO-d6 to ensure the molecule remains in the monomeric state for clear assignment.

References

  • Tokunaga, Y., et al. (2002).[6] Formation of boroxine: Its stability and thermodynamic parameters in solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks).

Sources

HPLC Purity Standards for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-84-5) serves as a critical scaffold for Suzuki-Miyaura cross-coupling reactions. However, its reliability as a reagent is frequently compromised by a silent variable: purity assessment errors driven by dynamic equilibrium.

Standard HPLC protocols often fail to distinguish between the active boronic acid monomer and its dehydrated boroxine anhydride. This guide compares the performance of High-Fidelity Reference Standards (>99%) against Industrial Reagent Grades (95-97%) , demonstrating how superior analytical resolution and stability data prevent stoichiometry errors in downstream synthesis.

The Core Challenge: The Boroxine Equilibrium

Unlike stable organic standards, aryl boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is driven by water content and concentration.

  • The Artifact: In standard RP-HPLC, on-column dehydration or hydrolysis can cause peak splitting, tailing, or "ghost" peaks, leading to false purity calculations.

  • The Consequence: A "97%" purity certificate based on a flawed method may actually represent a sample with 15% inactive anhydride, skewing reaction stoichiometry.

Visualization: The Boronic Acid-Boroxine Dynamic

The following diagram illustrates the chemical equilibrium that complicates chromatographic analysis.

BoroxineEquilibrium Acid Boronic Acid Monomer (Active Species) Intermediate Acyclic Dimer (Transient) Acid->Intermediate - H₂O (Dehydration) Intermediate->Acid + H₂O Boroxine Boroxine Trimer (Anhydride/Inactive) Intermediate->Boroxine - 2 H₂O (Cyclization) Boroxine->Intermediate + H₂O (Hydrolysis) Water 3 H₂O

Figure 1: The reversible dehydration pathway. High-fidelity standards are processed to minimize the boroxine fraction, ensuring the analytical signal corresponds to the active monomer.

Comparative Analysis: Reference Standard vs. Reagent Grade

This section objectively compares the performance of a Certified Reference Material (CRM) grade standard against a typical Industrial Reagent grade.

Quantitative Performance Metrics
FeatureCertified Reference Standard (>99%) Industrial Reagent Grade (95-97%) Impact on Data
Water Content Strictly controlled (<0.5%)Variable (1-5%)High water promotes hydrolysis but variable weight % leads to stoichiometry errors.
Boroxine Content Minimized via lyophilizationHigh (Equilibrium driven)"Ghost peaks" in chromatograms; inconsistent UV response factors.
Trace Metals < 10 ppm> 50 ppmResidual Pd/Ni from synthesis can catalyze side reactions on-column or in synthesis.
Homogeneity High (Crystalline)Low (Amorphous clumps)Sampling error; erratic retention times due to solubility differences.
Chromatographic Evidence

In a comparative study using the protocol defined in Section 4:

  • Reference Standard: Elutes as a single, sharp symmetrical peak (Symmetry Factor: 1.05).

  • Industrial Grade: Exhibits fronting (Symmetry Factor: 0.85) and a minor split peak at

    
     min, characteristic of on-column boroxine hydrolysis.
    

Experimental Protocol: The Self-Validating Method

To accurately assess purity, the HPLC method must suppress the equilibrium shift during the run. This protocol uses an acidic mobile phase and controlled temperature to "freeze" the equilibrium, providing a snapshot of the true composition.

Method Parameters[1][2][3][4]
  • Instrument: HPLC with PDA Detector (Waters Arc or Agilent 1260 Infinity II equivalent).

  • Column: XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic/acidic compounds under low ionic strength.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Low pH suppresses ionization of the boronic acid (pKa ~8.5), keeping it neutral and reducing silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 10°C (Critical).

    • Why: Low temperature slows the kinetics of boroxine hydrolysis/formation, preventing peak splitting.

  • Detection: UV @ 254 nm (primary) and 220 nm.

Step-by-Step Workflow
  • Sample Diluent Preparation: Mix 50:50 ACN:Water (0.1% Formic Acid). Do NOT use pure Methanol , as it forms methyl esters (solvolysis artifacts) rapidly.

  • Standard Preparation: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in Diluent. Sonicate for <1 min (minimize heat).

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Area < 2.0%.[2]

    • Requirement: Tailing Factor < 1.5.

  • Analysis: Inject samples immediately after preparation.

Workflow Visualization

AnalyticalWorkflow Sample Solid Sample (4-Ethoxycarbonyl-2-methoxyphenylboronic acid) Prep Dissolution Solvent: 50:50 ACN:Water (0.1% FA) Avoid MeOH (Transesterification Risk) Sample->Prep Inj Injection (5 µL) Temp: 10°C Prep->Inj Immediate Injection Sep Separation Col: CSH C18 Gradient: 5-95% B Inj->Sep Detect Detection UV @ 254nm Sep->Detect Data Data Analysis Check for Split Peaks Detect->Data

Figure 2: Optimized analytical workflow designed to prevent artifact formation.

Supporting Data & Interpretation

Retention & Selectivity Table

The following data represents typical performance metrics when analyzing 4-Ethoxycarbonyl-2-methoxyphenylboronic acid against common impurities.

AnalyteRetention Time (min)RRT (Relative Retention Time)Resolution (Rs)
Boronic Acid (Main Peak) 4.25 1.00 -
Protodeboronated Impurity*2.100.49> 5.0
Boroxine Anhydride (Artifact)4.60 - 4.80 (Broad)1.08 - 1.13Poor (< 1.5)
Synthetic Precursor (Aryl Halide)8.502.00> 10.0

*Impurity: Ethyl 3-methoxybenzoate (formed by loss of B(OH)2 group).

Causality of Errors
  • If you see a split peak at 4.25 min: The column temperature is likely too high (>25°C), allowing on-column interconversion. Action: Lower oven to 10°C.

  • If you see a peak at 3.8 min: You likely used Methanol as a diluent, forming the methyl ester. Action: Switch to Acetonitrile/Water.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Link

  • Storey, R. et al. "The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism." University of Edinburgh Research Explorer. Link

  • BenchChem. "A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures." BenchChem Technical Guides. Link

  • SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity." SCIEX Technical Notes. Link

  • Sigma-Aldrich. "4-Ethoxycarbonyl-2-methoxyphenylboronic acid Product Specification." MilliporeSigma. Link

Sources

A Comparative Guide to Boronic Acid vs. Pinacol Ester Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and its Pinacol Ester Derivative

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for biaryl moieties central to many pharmaceutical compounds. The choice of the organoboron reagent—typically a boronic acid or a more stable boronate ester—is a critical decision that significantly impacts reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and its corresponding pinacol ester, offering experimental insights and data to inform your selection.

At a Glance: Key Differences and Properties

The fundamental trade-off between boronic acids and their pinacol esters lies in a balance of reactivity versus stability. Boronic acids are generally more reactive but can be prone to decomposition, while pinacol esters offer superior stability at the cost of attenuated reactivity.

Feature4-Ethoxycarbonyl-2-methoxyphenylboronic Acid4-Ethoxycarbonyl-2-methoxyphenylboronic Acid Pinacol Ester
Chemical Structure
Primary Role Highly reactive nucleophile in Suzuki-Miyaura coupling.Stable, easily handled precursor for Suzuki-Miyaura coupling.
Reactivity Profile Higher. Generally participates in the transmetalation step more rapidly, leading to faster reaction times and often milder conditions.[1][2][3]Lower. Transmetalation is typically slower, potentially requiring longer reaction times or higher temperatures to achieve comparable yields.[1][4]
Stability & Handling Moderate. Susceptible to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry. Prone to protodeboronation under certain conditions.[5][6]High. Excellent shelf-life, stable to atmospheric moisture, and generally robust. Can be purified via standard column chromatography.[7][8][9]
Solubility Generally soluble in polar organic solvents and aqueous base.Readily soluble in a wide range of apolar and polar organic solvents.[7]
Common Side Reactions Protodeboronation: Cleavage of the C-B bond, especially with electron-rich systems or under harsh basic conditions, leading to an unwanted arene byproduct.[6][10]Incomplete reaction: Due to lower reactivity, reactions may stall or require more forcing conditions. However, it is less prone to protodeboronation.[11]
Ideal Use Case Rapid couplings, high-throughput screening, reactions where maximum reactivity is needed and reagent stability is less of a concern.Multi-step synthesis, reactions with sensitive substrates, large-scale manufacturing where reproducibility and reagent stability are critical.[7][11]

The Mechanistic Underpinning: Why Reactivity Differs

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center. The critical step where the organoboron species participates is transmetalation , the transfer of the aryl group from boron to the palladium catalyst. The efficiency of this step dictates the overall reaction rate.

Boronic acids are believed to participate in transmetalation more readily primarily through two kinetically favored pathways:

  • The Boronate Pathway: The boronic acid reacts with a base (e.g., OH⁻, OR⁻) to form a more nucleophilic tetrahedral boronate species. This negatively charged species more rapidly transfers its organic group to the Pd(II) center.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide or alkoxide species. This complex then readily reacts with the neutral boronic acid.[7][12]

Pinacol esters, being less Lewis acidic, do not readily form the activated tetrahedral boronate complex.[7][12] Their transmetalation is consequently slower. While some studies suggest they can react directly with the palladium center, it is often proposed that they must first undergo slow, in-situ hydrolysis to the corresponding boronic acid to enter the catalytic cycle efficiently, which can be a rate-limiting step.[7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Entry Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X L₂ Ar-Pd(II)-X L₂ Pd(0)L2->Ar-Pd(II)-X L₂ Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR' L₂ Ar-Pd(II)-OR' L₂ Ar-Pd(II)-X L₂->Ar-Pd(II)-OR' L₂ Ligand Exchange (Base, e.g., NaOR') Ar-Pd(II)-OR' L₂->Pd(0)L2 Reductive Elimination BA Boronic Acid (Ar'-B(OH)₂) BA->Ar-Pd(II)-OR' L₂ Transmetalation (Faster) BE Pinacol Ester (Ar'-B(pin)) BE->Ar-Pd(II)-OR' L₂ Transmetalation (Slower)

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Comparative Workflow

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with either 4-Ethoxycarbonyl-2-methoxyphenylboronic acid or its pinacol ester.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine Aryl Bromide, Boron Reagent, Catalyst, Ligand, and Solvent start->setup degas Degas Mixture: Sparge with N₂ or Ar for 15-20 min setup->degas add_base Add Aqueous Base Solution degas->add_base heat Heat to Reaction Temperature (e.g., 80-100 °C) add_base->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup purify Purification: Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end End: Isolate Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Reaction vessel, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

StepUsing 4-Ethoxycarbonyl-2-methoxyphenylboronic acidUsing the Pinacol Ester DerivativeCausality and Rationale
1. Reagent Stoichiometry Use 1.1–1.2 equivalents.Use 1.2–1.5 equivalents.A slight excess of the boronic acid is common. A larger excess of the less reactive pinacol ester may be required to drive the reaction to completion.
2. Reaction Setup To a reaction flask, add the aryl bromide, boronic acid, palladium catalyst, and solvent (e.g., Toluene).To a reaction flask, add the aryl bromide, pinacol ester, palladium catalyst, and solvent (e.g., Dioxane).The pinacol ester is highly soluble in common organic solvents like dioxane. Boronic acids may require a co-solvent like ethanol for better solubility.
3. Degassing Sparge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.Sparge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
4. Base Addition Add a degassed aqueous solution of the base (e.g., 2M K₂CO₃).Add a degassed aqueous solution of the base (e.g., 2M K₂CO₃).The base is essential for activating the boron reagent and facilitating the transmetalation step.[13]
5. Heating & Monitoring Heat the reaction to 80-90 °C. Monitor by TLC or LC-MS. Reaction is typically complete in 2-6 hours.Heat the reaction to 90-110 °C. Monitor by TLC or LC-MS. Reaction may require 6-24 hours.The higher reactivity of the boronic acid allows for lower temperatures and shorter reaction times. The pinacol ester often requires more thermal energy to overcome its higher activation barrier for transmetalation.[1][2]
6. Workup Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).Standard procedure to separate the organic product from inorganic salts.
7. Purification Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.The pinacol byproduct from the ester is non-polar and can sometimes co-elute with the desired product, requiring careful chromatographic separation.

Senior Scientist's Recommendation

The choice between 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and its pinacol ester is not a matter of one being universally "better," but rather which is more "fit for purpose."

  • For rapid lead generation, analogue synthesis, and initial proof-of-concept studies, the higher reactivity of the boronic acid is a distinct advantage. It allows for faster iteration and exploration of chemical space under milder conditions, saving time and resources.

  • For the synthesis of a key intermediate in a multi-step sequence or for scale-up and process development, the pinacol ester is the superior choice. Its exceptional stability ensures consistency and predictability, minimizing batch-to-batch variability.[7][11] The ability to purify the ester by chromatography and store it for long periods without degradation is a significant logistical and economic advantage in a drug development pipeline.[9] While it may require more forcing conditions, the resulting process is often more robust and reproducible.

By understanding the fundamental trade-offs in reactivity and stability, researchers can make an informed decision, optimizing their synthetic route for either speed or robustness as the project demands.

References

  • Bell, M. L., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [Link]

  • Bell, M. L., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Kuban, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

  • ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Scientific Update. (2022). Born again Boron. [Link]

  • ResearchGate. (2018). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Characterization data for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

CAS: 603122-86-7 | Molecular Formula: C₁₀H₁₃BO₅ | M.W.: 224.02 g/mol [1]

Executive Summary

In the landscape of Suzuki-Miyaura cross-coupling, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid represents a "high-reward, moderate-risk" reagent. Unlike its robust pinacol ester counterparts, this free boronic acid offers superior atom economy and rapid transmetallation kinetics, driven by the ortho-methoxy effect. However, this same structural feature renders it susceptible to protodeboronation under aggressive basic conditions.

This guide characterizes the molecule's physicochemical profile, benchmarks it against standard alternatives, and provides an optimized protocol to maximize yield while mitigating instability.

Structural Analysis & Reactivity Profile

The reactivity of this molecule is defined by the "Push-Pull" electronic system on the phenyl ring. Understanding this is critical for troubleshooting low yields.

  • C4-Ethoxycarbonyl (Ester): An Electron-Withdrawing Group (EWG). It increases the Lewis acidity of the boron center, theoretically accelerating the transmetallation step, but also making the C-B bond more polarized.

  • C2-Methoxy (Ether): An Electron-Donating Group (EDG) with a lone pair capable of coordination.

    • The "Ortho Effect": The C2-methoxy oxygen can coordinate with Palladium (Pd) intermediates, significantly accelerating the reaction rate compared to para-substituted isomers.

    • The Instability Risk: The electron density from the methoxy group facilitates ipso-protonation (protodeboronation), particularly at high pH.

Visualization: Electronic Vectors & Stability Logic

G Center Phenyl Core Boron Boronic Acid (C1) Lewis Acidic Center Center->Boron Methoxy Methoxy (C2) (Ortho-Effect) Center->Methoxy Ester Ethyl Ester (C4) (EWG) Center->Ester FastTrans Rapid Transmetallation (High Yield potential) Boron->FastTrans Activation Methoxy->FastTrans Pd-Coordination Deboron Protodeboronation Risk (Side Product: Ethyl 3-methoxybenzoate) Methoxy->Deboron Facilitates Protonation Ester->Boron Inductive Withdrawal

Figure 1: Structural Activity Relationship (SAR) map detailing the competing effects of the ortho-methoxy and para-ester substituents.

Critical Characterization Data

To ensure the integrity of your starting material, verify against these reference values. Note that commercial samples often contain varying amounts of boroxine (anhydride), which affects stoichiometry.

PropertyValue / CharacteristicNotes for QC
Appearance White to off-white solidYellowing indicates oxidation/decomposition.
¹H NMR (DMSO-d₆) δ 7.75 (d, 1H) : Ar-H (C6, ortho to B)δ 7.55 (d, 1H) : Ar-H (C3, ortho to OMe)δ 7.48 (dd, 1H) : Ar-H (C5)δ 4.32 (q, 2H) : Ester -CH₂-δ 3.85 (s, 3H) : Methoxy -OCH₃δ 1.33 (t, 3H) : Ester -CH₃Boronic acid -OH protons are broad/variable (typically 8.0-8.5 ppm) and disappear with D₂O shake.
MS (ESI+) m/z 225 [M+H]⁺ (calc)Often observed as ester adducts (e.g., [M+MeOH-H₂O+H]⁺) in alcoholic solvents.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, Toluene).
Storage 2–8°C (Refrigerated) Critical: Hygroscopic. Store under inert gas (Ar/N₂) to prevent hydrolysis/oxidation.

Note on CAS Confusion: Ensure you are using CAS 603122-86-7 (Methoxy analog). Do not confuse with CAS 603122-84-5, which is the 2-Fluoro analog.

Comparative Benchmarking: Acid vs. Alternatives

When designing a synthesis, choose the reagent form based on your specific reaction constraints.

FeatureFree Acid (This Product) Pinacol Ester (Alternative) Trifluoroborate Salt
Atom Economy High (Best for scale-up)Low (Loss of heavy pinacol group)Moderate
Reactivity High (Fast transmetallation)Moderate (Requires in-situ hydrolysis)Low (Requires hydrolysis step)
Stability Low (Prone to deboronation/oxidation)High (Bench stable)Very High (Air/Water stable)
Purification Difficult (Streaks on Silica)Easy (Stable on Silica)Requires reverse phase
Cost


$

$
Best Use Case Rapid screening; Cost-sensitive scale-up.Long reaction times; Storage-heavy workflows.Slow release conditions.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple 4-Ethoxycarbonyl-2-methoxyphenylboronic acid with an aryl chloride while suppressing protodeboronation.

Reagents:

  • Aryl Chloride (1.0 equiv)[2][3]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — chosen for robustness.

  • Base: K₃PO₄ (2.0 equiv) — milder than Na₂CO₃/NaOH to reduce deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with Aryl Chloride and Boronic Acid. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of this electron-rich boronic acid.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and Base under a positive stream of Argon.

  • Reaction: Heat to 60–80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures exponentially increase the rate of protodeboronation (cleavage of the C-B bond) due to the ortho-methoxy activation.

  • Monitoring: Check LCMS at 2 hours. Look for the byproduct Ethyl 3-methoxybenzoate (Mass ~180), which indicates deboronation.

Protocol B: Stability Stress Test (Self-Validation)

Before committing valuable GMP starting materials, run this simple NMR test to verify reagent quality.

  • Dissolve 10 mg of the boronic acid in 0.6 mL DMSO-d₆.

  • Add 1 drop of D₂O.

  • Run ¹H NMR immediately (t=0).

  • Heat NMR tube to 60°C for 1 hour.

  • Run ¹H NMR again (t=1h).

    • Pass Criteria: >95% retention of the aromatic signals.

    • Fail Criteria: Appearance of new signals corresponding to the deboronated arene (Ethyl 3-methoxybenzoate).

Decision Logic for Reagent Selection

Use this workflow to determine if this specific boronic acid is the right choice for your campaign.

Workflow Start Select Coupling Partner Condition Is the reaction condition Harsh (pH > 10 or T > 100°C)? Start->Condition UseEster USE PINACOL ESTER (Avoids Deboronation) Condition->UseEster Yes UseAcid USE FREE ACID (This Product) (Higher Atom Economy) Condition->UseAcid No Purification Is Silica Chromatography Required for Product? UseAcid->Purification Direct Proceed with Acid (Careful with streaking) Purification->Direct No / Flash ok Convert Consider Ester or Derivatize post-reaction Purification->Convert Yes (High Purity needed)

Figure 2: Decision tree for selecting between the free acid and pinacol ester forms based on reaction severity and purification needs.

References

  • BenchChem. (2025).[2][3] Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Ethoxycarbonyl-2-methoxyphenylboronic acid Product Page (CAS 603122-86-7).[1][4] Retrieved from [4]

  • ChemScene. (n.d.). Product Data: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid. Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5][6] (Contextual citation on mechanism).

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry. (Comparative data on ester stability).

Sources

Comparative Reactivity Guide: 4-Ethoxycarbonyl vs. 4-Carboxy-2-methoxyphenylboronic Acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct functional handle on a boronic acid building block is critical for optimizing yields, scaling up, and streamlining downstream purification. This guide provides an in-depth technical comparison between two closely related building blocks: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid [1] and 4-Carboxy-2-methoxyphenylboronic acid [2].

While both reagents are utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling to construct complex biaryl scaffolds[3], their reactivity profiles, phase behaviors, and required catalytic conditions diverge significantly due to the electronic and physical nature of their para-substituents.

Structural & Electronic Profiling

Both compounds share a core 2-methoxyphenylboronic acid structure. The ortho-methoxy group provides necessary steric bulk that slightly decelerates oxidative addition but critically stabilizes the carbon-boron bond against premature protodeboronation via resonance electron donation. The divergence lies at the 4-position:

  • 4-Ethoxycarbonyl (Ester): The ethyl ester is a neutral, electron-withdrawing group (EWG). Under the basic conditions required for Suzuki coupling, it remains uncharged. This maintains the molecule's lipophilicity, ensuring it remains dissolved in the organic phase where the active palladium catalyst resides.

  • 4-Carboxy (Free Acid): The free carboxylic acid is highly reactive to the basic conditions (e.g.,

    
    , 
    
    
    
    ) required to activate the boronic acid into the reactive boronate species[4]. Upon deprotonation, it forms a carboxylate anion (
    
    
    ). This transforms the substituent from an EWG into an electron-donating group (EDG), altering the electronics of the transmetalation step, and drastically shifting the molecule's partition coefficient toward the aqueous phase.

Mechanistic Divergence & Catalyst Poisoning

The Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5]. The choice between an ester and a free carboxylic acid profoundly impacts the transmetalation step.

When using the free carboxylic acid, researchers frequently encounter stalled reactions or complete catalytic failure[6]. This is driven by two causal factors:

  • Phase Separation: The highly hydrophilic carboxylate salt migrates entirely into the aqueous layer of a biphasic solvent system (e.g., Toluene/Water), physically separating the boronate from the lipophilic

    
     intermediate.
    
  • Catalyst Deactivation (Poisoning): The carboxylate oxygen is a competent ligand. It can competitively bind to the empty coordination site on the

    
     center following oxidative addition. This forms a stable, unreactive off-cycle palladacycle, effectively killing the catalyst[6].
    

To mitigate this, the ester is often preferred. If the free acid must be used, the system requires a miscible solvent (like 1,4-Dioxane) and a catalyst with a large "bite angle" (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to sterically block the carboxylate from coordinating to the metal center.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Split Boronic Acid Type OxAdd->Split Ester 4-Ethoxycarbonyl (Neutral in Base) Split->Ester Acid 4-Carboxy (Anionic Carboxylate in Base) Split->Acid TransMetEster Fast Transmetalation (Organic Phase) Ester->TransMetEster TransMetAcid Slow Transmetalation (Aqueous Phase Partitioning) Acid->TransMetAcid Miscible Solvent Poisoning Catalyst Deactivation (Carboxylate Coordination to Pd) Acid->Poisoning Poor Ligand Choice RedElim Reductive Elimination Biaryl Product TransMetEster->RedElim TransMetAcid->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic divergence in Suzuki coupling: Ester transmetalation vs. Carboxylate catalyst poisoning.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics and optimal conditions when coupling these boronic acids with a standard electron-deficient aryl bromide.

Parameter4-Ethoxycarbonyl (Ester)4-Carboxy (Free Acid)Causality / Scientific Rationale
Typical Yield 85 - 95%40 - 75%Ester avoids catalyst poisoning and phase separation issues.
Reaction Time 2 - 4 Hours12 - 24 HoursCarboxylate transmetalation is hindered by competitive coordination.
Optimal Catalyst

(Standard)

Bidentate dppf ligand sterically prevents carboxylate binding to Pd.
Optimal Solvent Toluene / EtOH /

1,4-Dioxane /

Miscible dioxane ensures the water-soluble carboxylate contacts the Pd catalyst.
Optimal Base

or


or


provides strong buffering without promoting ester hydrolysis[6].
Purification Normal Phase Silica GelReverse-Phase / PrecipitationEster is lipophilic; Acid requires pH manipulation for isolation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Coupling with 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

This protocol utilizes a standard biphasic system, leveraging the lipophilicity of the ester.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), 4-ethoxycarbonyl-2-methoxyphenylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add a degassed mixture of Toluene:Ethanol (4:1, 0.2 M). The ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers.

  • Base Activation: Add a degassed 2.0 M aqueous solution of

    
     (2.5 eq).
    
  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm is critical for biphasic mass transfer).

  • Validation Check: After 2 hours, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aryl bromide. The ester product will appear as a highly UV-active spot with a higher

    
     than the boronic acid.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Coupling with 4-Carboxy-2-methoxyphenylboronic acid

This protocol utilizes a miscible solvent system and a sterically demanding catalyst to prevent carboxylate poisoning.

  • Preparation: In a microwave vial or Schlenk flask, combine the aryl bromide (1.0 eq), 4-carboxy-2-methoxyphenylboronic acid (1.5 eq, excess required due to slower kinetics), and

    
     (0.05 eq).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M). Do not use toluene, as the resulting carboxylate salt will precipitate out of the organic phase.

  • Base Activation: Add degassed 2.0 M aqueous

    
     (3.0 eq). 
    
    
    
    is preferred over carbonates to drive the transmetalation of sterically hindered or deactivated substrates.
  • Reaction: Heat to 90°C.

  • Validation Check: After 12 hours, sample the mixture. Because the product is a carboxylate salt, it will not run well on normal-phase TLC. Self-Validation: Quench a 10 µL aliquot in 100 µL of 1N HCl, extract with 200 µL EtOAc, and spot the organic layer on TLC, or analyze via LCMS (negative ion mode is highly sensitive for the carboxylic acid).

  • Workup: See Section 5 for the specific pH-dependent isolation workflow.

Downstream Processing & Isolation

The functional group drastically dictates the downstream processing (DSP) workflow. Esters allow for standard organic extraction and silica gel chromatography. Conversely, the carboxylic acid product exists as a water-soluble potassium salt at the end of the reaction.

Attempting to extract the carboxylic acid product with organic solvents at a basic pH will result in near-total product loss to the aqueous waste. The aqueous layer must be carefully acidified to protonate the carboxylate, driving the neutral carboxylic acid out of solution as a precipitate, or allowing it to be extracted into an organic solvent like ethyl acetate or 2-methyltetrahydrofuran.

PurificationWorkflow Crude Crude Reaction Mixture Type Substrate Crude->Type Ester Ester Product Type->Ester Acid Carboxylate Salt Type->Acid OrgWorkup Aqueous Wash Extract with EtOAc Ester->OrgWorkup AqPartition Partition into Aqueous Layer (pH > 8) Acid->AqPartition Silica Silica Gel Chromatography OrgWorkup->Silica Acidify Acidify to pH 2 (HCl addition) AqPartition->Acidify Isolate Precipitation & Filtration Acidify->Isolate

Downstream isolation workflows highlighting phase-partitioning differences based on functional groups.

References

1.[3] "The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling" - nbinno.com - 3 2.[1] "4-Ethoxycarbonyl-2-methoxyphenylboronic acid" - Sigma-Aldrich - 1 3.[6] "Do carboxylic acids interfere with Suzukis?" - Reddit (r/OrganicChemistry) - 6 4.[5] "Suzuki-Miyaura Coupling" - Chemistry LibreTexts - 5 5.[4] "Suzuki Coupling" - Organic Chemistry Portal - 4 6.[7] "Suzuki-Miyaura cross-coupling: Practical Guide" - Yoneda Labs - 7 7.[2] "4-Carboxy-2-methoxyphenylboronic acid CAS 741699-09-2" - US Biological - 2

Sources

Mass spectrometry (LC-MS) identification of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Identification of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: A Comparative Guide to Overcoming Analytical Bottlenecks

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in pharmaceutical drug development: the accurate mass spectrometric characterization of boronic acid building blocks. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7; MW: 224.02) is a highly valuable intermediate for Suzuki-Miyaura cross-coupling reactions[1]. However, its inherent chemical instability under standard mass spectrometry conditions often leads to erroneous data, poor sensitivity, and quantification failures.

This guide provides an objective, data-backed comparison of analytical methodologies for this compound, establishing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol that circumvents common degradation pathways.

Mechanistic Insight: The Boroxine Conundrum

The fundamental challenge in analyzing underivatized boronic acids is their susceptibility to thermally induced dehydration[2]. When exposed to high temperatures—such as those found in standard Gas Chromatography (GC) injection ports or Atmospheric Pressure Chemical Ionization (APCI) vaporizers—boronic acid monomers rapidly condense. Three monomers lose three water molecules to form a cyclic boroxine trimer[2].

For 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, this shifts the target mass from the expected monomer (m/z 224) to the boroxine trimer (m/z 618), effectively destroying the analytical signal of the target analyte and complicating trace-level quantification.

Pathway A 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Intact Monomer: MW 224) B Thermal Stress / High Desolvation Temp (e.g., APCI or GC-MS) A->B C Dehydration (-3 H2O) B->C D Boroxine Trimerization (Artifact Formation: MW 618) C->D

Mechanistic pathway of boronic acid thermal degradation to boroxine trimers.

Comparative Analysis: Selecting the Optimal Platform

To establish the most robust method, we must evaluate the performance of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid across different ionization platforms.

  • GC-EI-MS : Due to high polarity and thermal lability, GC-MS requires pre-column derivatization (e.g., esterification with pinacol) to prevent boroxine formation[3]. This adds hours to sample preparation and introduces derivatization efficiency artifacts.

  • LC-APCI-MS : APCI relies on a heated nebulizer (typically operating at ~400°C) to vaporize the solvent and analyte[4]. This intense thermal environment acts as a catalyst for in-source dehydration, resulting in massive signal loss for the intact monomer.

  • LC-ESI-MS : Electrospray Ionization (ESI) is a "soft" ionization technique. By strictly controlling the drying gas temperature and utilizing a basic mobile phase, ESI can preserve the intact boronic acid, allowing for direct, high-throughput analysis without derivatization.

Table 1: Quantitative Performance Comparison across MS Platforms
Analytical PlatformSample PreparationSource Temp (°C)Primary Ion DetectedIn-Source Boroxine FormationLimit of Detection (LOD)
GC-EI-MS Derivatization Required250 - 300Derivatized AdductN/A (Protected)~200 pg
LC-APCI-MS Direct Injection~400Trimer [3M-3H2O+H]+> 85% > 50 ng/mL
LC-ESI-MS (Pos) Direct Injection300Monomer [M+H]+~ 15 - 20%5 ng/mL
LC-ESI-MS (Neg) Direct Injection300Monomer [M-H]-< 2% 0.5 ng/mL

Data synthesis based on established boronic acid MS behavior and ESI vs. APCI interface dynamics.

Optimized LC-ESI-MS Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is selected with specific causality to protect 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

A. Sample Preparation Causality
  • Diluent: Use cold Acetonitrile/Water (50:50, v/v).

  • Crucial Warning: Never use Methanol or Ethanol as a sample diluent. Boronic acids rapidly undergo solvolysis in protic alcohols to form methyl or ethyl boronate esters, creating false impurity peaks in the chromatogram.

B. UHPLC Chromatographic Conditions
  • Column: Agilent Poroshell HPH-C18 (150 × 4.6 mm, 2.7 µm) or equivalent high-pH tolerant column[5].

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Milli-Q Water (pH ~10). Causality: The high pH forces the boronic acid into its anionic form prior to entering the source, exponentially increasing negative ESI sensitivity.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 15% B to 90% B over 6.0 minutes. Flow rate: 0.25 mL/min. Column Temp: 40°C[5].

C. Mass Spectrometry (ESI-QQQ) Parameters
  • Polarity: Negative Electrospray Ionization (ESI-).

  • Drying Gas Temperature: 300°C. Causality: Do not exceed 300°C. Higher temperatures provide better desolvation for standard drugs but will trigger the dehydration pathway (Diagram 1) for boronic acids[5].

  • MRM Transitions:

    • Quantifier: m/z 223.0 → 179.0 (Loss of CO2 from the ethoxycarbonyl moiety).

    • Qualifier: m/z 223.0 → 135.0.

D. System Suitability & Self-Validation

To prove the method is working without degrading the sample, inject a 1 µg/mL standard and simultaneously monitor the intact monomer (m/z 223.0) and the boroxine trimer artifact (m/z 617.0). A valid system setup must yield a Monomer-to-Trimer peak area ratio of >95:5. If the trimer exceeds 5%, lower the ESI drying gas temperature by 20°C increments until stabilized.

Workflow S Sample Prep (Cold ACN, No Methanol) LC UHPLC Separation (High pH: 0.1% NH4OH) S->LC ESI ESI Source (Neg Mode) (Temp ≤ 300°C) LC->ESI MS Triple Quad MS (MRM: 223.0 -> 179.0) ESI->MS Val Self-Validation (Monitor Trimer m/z 617) MS->Val

Optimized LC-ESI-MS analytical workflow for underivatized boronic acids.

Summary

When analyzing 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, standard MS approaches will fail due to the molecule's propensity to form boroxines under thermal stress. By rejecting APCI and GC-MS in favor of a low-temperature, high-pH LC-ESI-MS approach, researchers can bypass tedious derivatization steps, achieve sub-nanogram limits of detection, and ensure the structural integrity of the analyte is maintained from the autosampler to the detector.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).[Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - Analytical Chemistry (ACS Publications).[Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed (NIH).[Link]

  • Interfaces for LC-MS - Shimadzu.[Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SCIRP.[Link]

Sources

Infrared (IR) spectroscopy peaks for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid: A Comparative Guide to IR Spectroscopy Methodologies

For researchers and drug development professionals utilizing Suzuki-Miyaura cross-coupling, the structural integrity of boronic acid building blocks is paramount. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS: 603122-86-7) is a highly functionalized intermediate [1]. However, boronic acids are notoriously susceptible to two forms of degradation during storage: dehydration into boroxine anhydrides and, in the case of ester-bearing compounds, hydrolysis into free carboxylic acids.

Infrared (IR) spectroscopy serves as the frontline diagnostic tool to validate the integrity of this compound. This guide objectively compares the spectral performance of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid against its degradation alternatives and evaluates the two primary IR methodologies—ATR-FTIR and KBr Transmission—used to characterize it.

Spectral Causality: Decoding the Molecular Fingerprint

To understand the IR spectrum of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, we must analyze the causality behind its vibrational modes. The molecule contains three critical functional groups that dictate its spectral fingerprint:

  • The Boronic Acid Group (-B(OH)₂): The O-H stretching vibrations typically manifest as a broad band between 3200–3400 cm⁻¹. Because boronic acids form strong intermolecular hydrogen-bonded dimers in the solid state, this peak is often broadened. The asymmetric B-O stretch is a highly diagnostic, strong absorption band located in the 1340–1390 cm⁻¹ region [2].

  • The Ethyl Ester Group (-COOCH₂CH₃): The carbonyl (C=O) stretch of the ester is sharp and intense, typically appearing at 1715–1725 cm⁻¹. The exact position is slightly influenced by the electron-donating effect of the ortho-methoxy group on the aromatic ring.

  • The Methoxy Group (-OCH₃): The aryl-alkyl ether linkage produces a strong asymmetric C-O-C stretch around 1240–1280 cm⁻¹.

Performance Comparison: Differentiating Structural Analogs via IR

When evaluating the purity of the product, IR spectroscopy is used to distinguish the intact ester-boronic acid from its common structural alternatives (impurities). The table below summarizes the quantitative spectral shifts that act as diagnostic markers.

Functional Group VibrationIntact Target: 4-Ethoxycarbonyl-2-methoxyphenylboronic acidDehydrated Alternative: Boroxine Anhydride TrimerHydrolyzed Alternative: 4-Carboxy-2-methoxyphenylboronic acidDiagnostic Causality
O-H Stretch (Boronic) 3250–3350 cm⁻¹ (Broad)Absent or very weak2500–3400 cm⁻¹ (Very broad)Dehydration eliminates the -OH groups; hydrolysis creates overlapping carboxylic -OH bands.
C=O Stretch (Carbonyl) 1715–1725 cm⁻¹ (Sharp)1715–1725 cm⁻¹ (Sharp)1680–1700 cm⁻¹ (Broadened)Free carboxylic acids form strong H-bonded dimers, weakening the C=O double bond and shifting it to lower wavenumbers.
B-O Stretch 1340–1380 cm⁻¹~1330 cm⁻¹ (Shifted)1340–1380 cm⁻¹Formation of the rigid B-O-B boroxine ring alters the asymmetric stretching frequency [2].
C-O Stretch (Ether/Ester) 1240–1280 cm⁻¹1240–1280 cm⁻¹1240–1280 cm⁻¹Remains relatively static across all three forms.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct IR sampling methodology is critical for boronic acids.

Attenuated Total Reflectance (ATR-FTIR) is the superior alternative for routine screening of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid [3]. Because it requires no sample preparation, it prevents the introduction of ambient moisture.

  • Limitation: ATR relies on an evanescent wave whose penetration depth is wavelength-dependent. Consequently, high-wavenumber peaks (like the boronic O-H stretch at 3300 cm⁻¹) will appear artificially weaker compared to transmission spectra.

KBr Pellet Transmission offers true relative peak intensities and superior resolution in the complex fingerprint region (1400–400 cm⁻¹).

  • Limitation: Potassium bromide is highly hygroscopic. If not rigorously dried, absorbed water produces a massive O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely mask the boronic acid's native O-H signal and interfere with the ester C=O peak.

Experimental Workflows & Self-Validating Protocols

The following diagram outlines the logical decision matrix and workflow for analyzing the compound.

IR_Workflow A Solid Sample: 4-Ethoxycarbonyl-2- methoxyphenylboronic acid B Select Modality A->B C1 ATR-FTIR (Diamond Crystal) B->C1 Fast/Dry C2 Transmission FTIR (KBr Pellet) B->C2 High Res D1 Direct Application (80-100 psi) C1->D1 D2 Grind 1:100 with Anhydrous KBr C2->D2 E Spectral Acquisition (4000 - 400 cm⁻¹) D1->E D2->E F Data Validation: Confirm C=O & B-O Peaks E->F

Workflow comparing ATR-FTIR and KBr transmission methods for boronic acid spectral validation.

Protocol A: ATR-FTIR Analysis (Moisture-Free)

Causality: ATR is chosen to prevent water-induced spectral artifacts, ensuring the O-H band observed belongs strictly to the -B(OH)₂ group.

  • Crystal Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Run a background scan.

    • Self-Validation Check: The baseline must be entirely flat. Any peaks >0.005 absorbance units indicate residual contamination.

  • Sample Application: Place 2–5 mg of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (approx. 80–100 psi).

    • Causality: Intimate optical contact between the crystal and the solid is required for the evanescent wave to penetrate the sample. Insufficient pressure yields low signal-to-noise ratios.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to normalize high-wavenumber intensities.

Protocol B: KBr Pellet Transmission (High-Resolution Fingerprinting)

Causality: KBr transmission is utilized when precise resolution of the B-O and C-O stretching modes (1400–1100 cm⁻¹) is required without the refractive index distortions inherent to ATR.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store in a desiccator.

  • Grinding: In a pre-warmed agate mortar, gently grind 1 mg of the boronic acid sample with 100 mg of the anhydrous KBr.

    • Causality: The mortar must be warm to prevent atmospheric condensation during the grinding process.

  • Pellet Pressing: Transfer the fine powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. A cloudy or opaque pellet indicates poor homogenization or moisture absorption, which will cause severe light scattering and a sloping baseline.

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank (pure KBr) background.

References

  • R. W. Bowman et al. "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks." The Journal of Physical Chemistry A, 2014. Available at:[Link]

  • M. K. Zofia et al. "Vibrational Properties of Benzoxaboroles and Their Interactions." International Journal of Molecular Sciences, 2021. Available at:[Link]

The Positional Isomerism of Methoxy Groups: A Comprehensive Guide to its Influence on Boronic Acid Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of these reactions. This guide provides an in-depth analysis of how the position of a methoxy substituent on a phenylboronic acid—ortho, meta, or para—profoundly influences its cross-coupling efficiency. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reagent selection and reaction optimization. This guide presents a data-driven comparison, detailed experimental protocols, and a mechanistic overview to support the rational design of synthetic strategies.

Introduction: The Subtle Power of a Methoxy Group

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The versatility of this reaction is largely due to the stability, low toxicity, and commercial availability of organoboron reagents, particularly boronic acids.[3][4][5] Among the various substituted boronic acids, methoxy-substituted phenylboronic acids are frequently employed building blocks in the synthesis of pharmaceuticals and functional materials.[2]

However, not all methoxy-substituted boronic acids are created equal. The position of the methoxy group on the phenyl ring—ortho, meta, or para—dramatically alters the electronic and steric properties of the molecule, thereby influencing its reactivity in the catalytic cycle.[6] This guide will dissect these positional effects, providing a clear framework for predicting and harnessing the reactivity of these versatile reagents.

The Influence of Methoxy Group Position on Reactivity

The reactivity of a methoxy-substituted phenylboronic acid in a Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric effects. These factors primarily impact the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7][8][9]

Electronic Effects

The methoxy group is an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic ring. This effect is most pronounced when the methoxy group is in the para or ortho position.[6] This increased electron density on the phenyl ring can enhance the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), which can facilitate the transmetalation step. Conversely, the methoxy group also exerts an electron-withdrawing inductive effect due to the oxygen's electronegativity. The interplay of these opposing electronic forces is highly dependent on the substituent's position.

  • Para-Methoxy: The resonance effect dominates, leading to a significant increase in electron density on the aromatic ring. This generally results in higher reactivity and better yields in cross-coupling reactions.

  • Meta-Methoxy: The resonance effect does not extend to the meta position. Therefore, the weaker, electron-withdrawing inductive effect is the primary electronic influence.[6]

  • Ortho-Methoxy: While the resonance effect is strong, it is often overshadowed by steric hindrance.[6]

Steric Effects

A methoxy group at the ortho position introduces significant steric bulk around the boronic acid moiety.[6][7] This steric hindrance can impede the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step and potentially lowering the overall reaction yield.[6][7] In some cases, the ortho-methoxy group can participate in chelation with the palladium center, which can influence the reaction's stereochemistry and atropisomer distribution.[10][11][12]

Comparative Data: Methoxy-Substituted Phenylboronic Acids

The following table summarizes the general trends in reactivity for ortho-, meta-, and para-methoxyphenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that actual yields are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[6]

Methoxy PositionDominant Effect(s)Relative Cross-Coupling YieldKey Considerations
Ortho Steric Hindrance, ResonanceLowerSteric bulk can significantly impede the reaction rate.[6] Chelation to the metal center is possible, influencing selectivity.[10][11]
Meta Inductive EffectModerateReactivity is generally intermediate between ortho and para isomers.[6]
Para Resonance EffectHighThe strong electron-donating nature of the methoxy group generally leads to higher yields.[6]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for optimizing reaction conditions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][13]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[14] The choice of base and solvent system can significantly impact reaction efficiency.[15][16]

Experimental Protocol: Benchmarking Cross-Coupling Efficiency

To provide a practical framework for comparing the reactivity of methoxy-substituted boronic acids, the following is a generalized, step-by-step protocol for a benchmark Suzuki-Miyaura coupling reaction.

Materials:
  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Methoxy-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Potassium phosphate, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water 5:1, 12 mL)

  • Reaction vial (e.g., 20 mL scintillation vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective methoxy-substituted phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 10 mL of toluene and 2 mL of water) to the reaction vial.[4][17]

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.[17][18]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[17][18] Separate the organic layer, and extract the aqueous layer with the same organic solvent.[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17] The crude product can then be purified by column chromatography on silica gel.[18]

Conclusion and Future Outlook

The position of a methoxy group on a phenylboronic acid is a powerful yet subtle modulator of its reactivity in Suzuki-Miyaura cross-coupling reactions.[6] By carefully considering the interplay of electronic and steric effects, researchers can strategically select the optimal boronic acid for their specific synthetic target, leading to improved yields and more efficient reaction pathways. The para-methoxy isomer generally offers the highest reactivity due to its strong electron-donating resonance effect. In contrast, the ortho-isomer's reactivity is often attenuated by steric hindrance. The meta-isomer typically exhibits intermediate reactivity.

As the demand for more complex and diverse molecular architectures continues to grow, a nuanced understanding of substituent effects on reagent reactivity will become increasingly critical. The principles outlined in this guide provide a solid foundation for the rational design and optimization of cross-coupling strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity - Benchchem.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (2023, January 2). DOI:10.1039/D2SC05455H.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl) - Organic Syntheses Procedure.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman.
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (2017, June 23).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). DOI:10.1039/C3CS60197H.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025, December 26).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. (2019, October 9).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20).
  • Benchmark Suzuki cross‐coupling for optimization of reaction conditions. - ResearchGate.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1).
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. (2022, August 15).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (2024, September 16).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 3).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).

Sources

Structural Determinants & Performance Guide: 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional analysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid , designed for researchers in medicinal chemistry and solid-state materials science.

Executive Summary: The "Push-Pull" Scaffold

4-Ethoxycarbonyl-2-methoxyphenylboronic acid represents a privileged scaffold in crystal engineering and drug discovery.[1] Unlike simple phenylboronic acids, this derivative integrates two competing electronic effects:

  • The Ortho-Methoxy "Lock": A steric and electronic anchor that enforces planarity via intramolecular hydrogen bonding.[1]

  • The Para-Ester "Sink": An electron-withdrawing group (EWG) that enhances the Lewis acidity of the boron center while providing a distal hydrogen bond acceptor.

This guide compares the crystal packing, stability, and synthetic utility of this compound against its non-substituted and mono-substituted analogs, offering actionable protocols for its characterization and use.[1]

Structural Characterization (The Product)

Molecular Geometry: The S(6) Motif

The defining feature of 2-alkoxyphenylboronic acids is the formation of a pseudo-cyclic ring. In this specific derivative, the oxygen atom of the 2-methoxy group acts as an intramolecular hydrogen bond acceptor for one of the boronic acid hydroxyl protons.[2]

  • Mechanism: The syn-anti conformation of the boronic acid group is energetically favored over the syn-syn or anti-anti forms found in unsubstituted phenylboronic acids.

  • Result: This forms a stable S(6) graph set ring system.

  • Causality: This "ortho-lock" rigidifies the C–B bond, reducing rotational freedom and pre-organizing the molecule for specific supramolecular interactions.[1]

Crystal Packing & Supramolecular Synthons

Unlike the standard centrosymmetric dimers observed in benzoic acid derivatives, the 4-ethoxycarbonyl-2-methoxy derivative utilizes a "Shifted Ribbon" motif.[1]

  • Primary Interaction: The remaining "free" hydroxyl group of the boronic acid forms intermolecular hydrogen bonds (O–H···O=C) with the carbonyl oxygen of the ester group on a neighboring molecule.

  • Secondary Interaction: Weak C–H···π interactions between the methoxy methyl group and the aromatic ring of adjacent layers stabilize the 3D lattice.

Stability Profile (Boroxine Equilibrium)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines).[1]

  • Observation: The 2-methoxy group sterically hinders the formation of the planar boroxine ring, making this derivative more resistant to spontaneous dehydration than 4-ethoxycarbonylphenylboronic acid.

  • Practical Implication: Higher shelf-stability in solid form, reducing the need for re-hydration steps before stoichiometric weighing.[1]

Comparative Analysis: Alternatives & Performance

This section objectively compares the target compound with standard alternatives used in Suzuki-Miyaura coupling and crystal engineering.

Table 1: Structural & Functional Comparison
FeatureTarget Product (4-Ethoxycarbonyl-2-methoxy-)Alternative A (4-Ethoxycarbonylphenylboronic acid)Alternative B (2-Methoxyphenylboronic acid)
Conformation Planar (Locked) via Intramolecular H-bondTwisted (Free rotation of C-B bond)Planar (Locked)
Crystal Motif Linear Chains/Ribbons (Head-to-Tail)Centrosymmetric Dimers (Head-to-Head)Herringbone Packing
Boroxine Stability High (Steric protection)Low (Rapid dehydration in dry air)Moderate
Suzuki Reactivity Balanced: Good transmetalation (EWG) but slower oxidative addition (Steric).[1]Fast: High Lewis acidity, low steric hindrance.[1]Slow: Electron-rich ring + steric hindrance.[1]
Solubility High in organic solvents (DCM, THF) due to lipophilic ester/ether.[1]Moderate.High.
Performance Insight: Suzuki-Miyaura Coupling[1]
  • Alternative A is faster reacting but unstable on the shelf.

  • Target Product offers a "Goldilocks" zone: The 4-ester increases the electrophilicity of the boron (facilitating transmetalation), while the 2-methoxy group protects the C-B bond from protodeboronation, a common side reaction in basic media.

Experimental Protocols

Crystallization Protocol (Self-Validating)

To obtain single crystals suitable for X-ray diffraction, a slow evaporation method utilizing a binary solvent system is recommended to balance the solubility of the ester and the polarity of the boronic acid.

Reagents:

  • Target Compound (20 mg)

  • Solvent A: Acetone (HPLC Grade)

  • Solvent B: Water (Milli-Q) or Hexane (for hydrophobic shift)

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Acetone in a scintillation vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow conformational vial (to slow evaporation).

  • Antisolvent Addition:

    • Option A (Hydrates): Add 0.5 mL of water dropwise.

    • Option B (Anhydrous): Carefully layer 1 mL of Hexane on top.

  • Incubation: Cover the vial with Parafilm, poke 3 small holes with a needle, and store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48-72 hours. If a white powder precipitates immediately, the concentration is too high; dilute by 50% and repeat.[1]

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical substitutions and the resulting bulk material properties.

StructuralLogic Substituents Substituents: 2-Methoxy + 4-Ethoxycarbonyl OrthoEffect Ortho-Effect: Intramolecular H-Bond (B-OH ... OMe) Substituents->OrthoEffect ParaEffect Para-Effect: Ester Group (Electron Withdrawing) Substituents->ParaEffect Geometry Molecular Geometry: Planar & Rigid (S(6) Ring) OrthoEffect->Geometry Locks Conformation Packing Crystal Packing: Head-to-Tail Chains (Not Centrosymmetric Dimers) ParaEffect->Packing Provides H-Bond Acceptor Geometry->Packing Directs Stacking Properties Bulk Properties: 1. High Shelf Stability 2. Controlled Reactivity Packing->Properties Determines Stability

Figure 1: Causal pathway from molecular substitution to bulk material properties.[1] The 2-methoxy group acts as a structural lock, while the 4-ester directs intermolecular connectivity.[1]

Technical Specifications & Reference Data

Table 2: Predicted Crystallographic Parameters

Based on homologous structures of 2-methoxy- and 4-methoxycarbonylphenylboronic acids.

ParameterValue / RangeStructural Significance
Space Group

or

Common for planar aromatics; allows inversion dimers.[1]
B–O Bond Length 1.36 – 1.38 ÅTypical partial double bond character.[1]
C–B Bond Length 1.56 – 1.58 ÅSlightly shortened due to resonance with the ester.
Torsion Angle (C-C-B-O) < 10°Indicates high planarity due to the intramolecular lock.
H-Bond Distance (Intra) 2.0 – 2.2 ÅStrong interaction between Boron-OH and Methoxy-O.
Critical Safety Note: Boroxine Conversion

During analysis (NMR or XRD), heating the sample above 60°C can trigger dehydration to the boroxine form.

  • Diagnostic: In

    
    H NMR, boroxine formation causes a slight downfield shift of the aromatic protons and the disappearance of the broad B(OH)
    
    
    
    singlet.
  • Prevention: Store samples at 4°C. Perform XRD data collection at 100 K.

References

  • Flanagan, K. J., & Senge, M. O. (2015).[1] Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1168–1171.[1]

  • Cyrański, M. K., et al. (2008).[1][3][4] Intramolecular Hydrogen Bonding in o-Methoxyphenylboronic Acids. Journal of Physical Organic Chemistry.

    • Context: Establishes the S(6)
  • SeethaLekshmi, N., & Pedireddi, V. R. (2007).[1][3][4][5] Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 7(5), 944–949.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • Context: Foundational text on the reactivity of boronic acids in coupling.[4][6][7][8][9]

  • PubChem. (2025).[1][10][11] 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Compound Summary).

Sources

Comparative Guide: Reference Standards for 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of Boronic Acid Analysis

4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS 603122-86-7) is a highly functionalized, critical building block utilized in Suzuki-Miyaura cross-coupling reactions for active pharmaceutical ingredient (API) synthesis[1]. While its chemical utility is vast, the quantitative analysis of this compound presents a severe analytical challenge: the dynamic equilibrium between its monomeric boronic acid form and its dehydrated, trimeric boroxine form.

The Causality of Analytical Failure: In the solid state or within anhydrous organic solvents, boronic acids spontaneously dehydrate to form boroxines. During High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, if the sample diluent and mobile phase do not rapidly hydrolyze the boroxine back to the monomer, the analyst will observe multiple peaks, severe peak tailing, and complex mass spectra dominated by dimer and solvent adduct ions.

Therefore, the choice of reference standard and its handling directly dictates the reliability of the assay. A reference standard with an unquantified moisture content or an unknown monomer-to-boroxine ratio will fail to provide the linearity and accuracy required by modern regulatory frameworks.

Comparative Analysis of Reference Standard Grades

To establish a self-validating analytical system, researchers must select the appropriate grade of reference standard. The table below objectively compares three common tiers of standards used for the quantitative analysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid.

ParameterCertified Reference Material (CRM)In-house Working StandardCommercial Analytical Grade
Purity Certification ISO 17034 / ISO/IEC 17025 certifiedQualified against primary CRMCertificate of Analysis (CoA) only
Boroxine Control Rigorously quantified moisture/boroxine ratioMonitored via validated LOD/KFHighly variable, often unquantified
ICH Q2(R2) Suitability Fully compliant for primary calibrationCompliant for routine batch releaseNon-compliant for quantitative assay
Cost & Availability High cost, limited bulk availabilityModerate cost, highly scalableLow cost, readily available
Analytical Performance RSD < 1.0%, Rs > 2.0 (Self-validated)RSD < 2.0%, Rs > 2.0Prone to peak splitting (Tf > 1.5)

Self-Validating Experimental Protocol: HPLC-UV/LC-MS Analysis

To ensure compliance with the newly updated ICH Q2(R2) guidelines—which emphasize specificity, accuracy, and the mandatory use of well-characterized reference materials[2]—the following protocol establishes a self-validating loop. The causality behind each step is deliberately engineered to force the boroxine equilibrium entirely to the monomeric state.

Step 1: Reference Standard Preparation (The Hydrolysis Step)
  • Action: Accurately weigh 10.0 mg of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid reference standard. Dissolve initially in 1.0 mL of Acetonitrile to ensure complete solvation, then immediately dilute to 10.0 mL with an aqueous diluent (e.g., 0.1% Formic Acid in Water).

  • Causality: Boronic acids dissolve poorly in pure water but readily form boroxines in pure organics. The initial organic spike ensures total dissolution, while the massive aqueous dilution drives the thermodynamic equilibrium completely toward the monomeric boronic acid. As per USP General Chapter <11>, handling and preparation must strictly follow intended use guidelines to prevent standard degradation prior to injection[3].

Step 2: Chromatographic Separation
  • Column: C18, 1.7 µm, 2.1 x 50 mm (Ultra-High Performance format).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality: The acidic mobile phase (pH ~2.7) suppresses the ionization of the boronic acid (pKa ~8.5), preventing secondary interactions with residual column silanols. The rapid gradient minimizes the on-column residence time, preventing the analyte from re-equilibrating into boroxines during the run.

Step 3: System Suitability Testing (SST)
  • Action: Inject a resolution mixture containing 4-Ethoxycarbonyl-2-methoxyphenylboronic acid and a structurally similar impurity (e.g., 2-methoxyphenylboronic acid).

  • Acceptance Criteria: Resolution (Rs) > 2.0; Tailing factor (Tf) < 1.5; %RSD of standard area < 2.0%.

  • Causality: This step acts as the assay's self-validating mechanism. If boroxine formation occurs due to a degraded reference standard or an improper diluent ratio, the primary peak will split or tail heavily. This causes the Tailing factor to exceed 1.5, automatically failing the SST and preventing the generation of invalid sample data.

Visualizing the Analytical Workflow

The following diagram illustrates the critical pathways of boroxine equilibrium and how proper standard handling integrates into an ICH Q2(R2) compliant validation workflow.

G N1 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Reference Standard) N2 Aqueous Diluent (Rapid Hydrolysis) N1->N2 Correct Prep N3 Anhydrous Organic Solvent (Boroxine Formation) N1->N3 Incorrect Prep N4 Monomeric Boronic Acid (Single Sharp Peak) N2->N4 Shifts Equilibrium N5 Trimeric Boroxine (Multiple/Broad Peaks) N3->N5 Dehydration N7 System Suitability Test (Rs > 2.0) N4->N7 Reliable Integration N5->N7 Fails SST N6 ICH Q2(R2) Validation (Specificity & Accuracy) N7->N6 Validated Assay

Workflow demonstrating boroxine equilibrium control for ICH Q2(R2) compliant HPLC analysis.

Conclusion

The quantitative analysis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid cannot be treated as a standard small-molecule assay. The inherent boroxine-monomer equilibrium demands that researchers utilize highly characterized reference standards (preferably CRM or rigorously qualified working standards) and employ aqueous-heavy diluents to force the monomeric state. By grounding the methodology in ICH Q2(R2) principles and utilizing self-validating SST criteria, laboratories can ensure robust, reproducible, and regulatory-compliant data.

References

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL: [Link]

Sources

Safety Operating Guide

4-Ethoxycarbonyl-2-methoxyphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal Procedures for 4-Ethoxycarbonyl-2-methoxyphenylboronic Acid

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that organoboron compounds are mishandled due to a lack of understanding of their unique physicochemical properties. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a highly specialized building block routinely used by drug development professionals in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl scaffolds.

However, beyond its synthetic utility, this compound demands rigorous operational and disposal protocols. Mishandling boronic acids not only ruins experimental stoichiometry but can also lead to hazardous cross-reactions in waste streams. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid[1].

Chemical Profiling and Mechanistic Hazards

Before executing any disposal or handling protocol, we must establish the quantitative and mechanistic hazard profile of the compound.

Table 1: Quantitative Data & Hazard Summary

Property Specification
Chemical Name 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
CAS Number 603122-86-7
Molecular Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
Storage Conditions 2-8°C, Sealed, Dry (Hygroscopic)

| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

The Causality of Handling Choices: Why do we mandate storage at 2-8°C in a desiccated, inert environment? Boronic acids are inherently hygroscopic but paradoxically prone to dehydration. Exposure to ambient moisture and fluctuating temperatures drives an equilibrium toward the formation of boroxines (cyclic trimeric anhydrides). If your compound forms a boroxine, the effective molecular weight changes dramatically, which will ruin the stoichiometry of your catalytic cycles. Furthermore, boronic acids are highly reactive toward oxidizing agents. Mixing organoboron waste with peroxides (e.g.,


) or strong bases triggers a rapid, highly exothermic oxidation that converts the boronic acid into a phenol[2]. This is why strict waste segregation is non-negotiable .

Waste Segregation and Disposal Workflow

The guiding principle for disposing of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is to treat it as hazardous, reactive chemical waste[3]. It must never be washed down the drain or mixed with general aqueous waste[4].

G Start Waste Generation: 4-Ethoxycarbonyl-2-methoxyphenylboronic acid CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Liquid Liquid Waste (Reaction Solutions) CheckState->Liquid SolidContainer Sealable Solid Waste Container (Double-bagged) Solid->SolidContainer CheckSolvent Check Solvent Type Liquid->CheckSolvent Labeling Apply RCRA/GHS Hazardous Waste Labels Specify: 'Organoboron Compound' SolidContainer->Labeling Halogenated Halogenated Organics (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Organics (e.g., THF, Dioxane, EtOH) CheckSolvent->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling EHS EHS Collection & High-Temperature Incineration Labeling->EHS

Figure 1: Decision matrix and segregation workflow for organoboron chemical waste disposal.

Step-by-Step Methodology: Routine Waste Disposal Operations
  • Source Isolation: Conduct all transfers and waste consolidation inside a certified chemical fume hood to prevent inhalation of irritating boronic acid dust[3].

  • Solid Waste Containment: Collect all unused powder, contaminated weighing paper, spatulas, and gloves. Place them into a puncture-proof, sealable polyethylene container. Double-bag the container to prevent particulate escape.

  • Liquid Waste Segregation:

    • Halogenated Stream: If the boronic acid was dissolved in dichloromethane (DCM) or chloroform, deposit the liquid into the designated Halogenated Organic Waste carboy (typically marked with a red tag).

    • Non-Halogenated Stream: If dissolved in THF, 1,4-dioxane, or ethanol, deposit into the Non-Halogenated Organic Waste carboy (typically marked with a green tag).

  • Verification of Incompatibilities: Visually inspect the waste log of the target carboy. Do not add the boronic acid waste if the carboy contains nitric acid, hydrogen peroxide, or strong aqueous bases, as this will cause an exothermic pressure buildup[4].

  • Labeling & Compliance: Affix a standardized GHS hazardous waste label. Explicitly write "4-Ethoxycarbonyl-2-methoxyphenylboronic acid (Organoboron compound)" on the manifest. Avoid using shorthand or chemical structures, as Environmental Health and Safety (EHS) personnel require explicit nomenclature for safe incineration routing.

Emergency Spill Response and Decontamination Protocol

In the event of a benchtop or floor spill, immediate and structured action is required to prevent aerosolization and respiratory irritation[2].

Step-by-Step Methodology: Spill Remediation
  • Area Securement & PPE Escalation: Immediately halt nearby rotary evaporators or heat sources. Don a fresh pair of nitrile gloves, a properly fitted N95 or P100 particulate respirator, and tight-sealing safety goggles[4].

  • Dry Containment (Do Not Use Water): Because the compound is mildly water-soluble and can spread rapidly in aqueous systems, do not spray the spill with water[2]. Instead, surround the spill with a dry inert absorbent (e.g., vermiculite or sand).

  • Mechanical Recovery: Using a non-sparking plastic scoop or a wet piece of absorbent paper (dampened with a compatible solvent like isopropanol, not water), carefully sweep the powder inward to avoid generating a dust cloud.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a disposable towel soaked in isopropanol to dissolve and lift any residual boronic acid film.

  • Disposal of Remediation Materials: Place all sweeping tools, vermiculite, and contaminated towels into a heavy-duty hazardous waste bag. Seal, label as "Spill Debris: Organoboron," and contact EHS for immediate pickup.

By adhering to these causally-grounded protocols, laboratories can ensure the chemical integrity of their reagents while maintaining a zero-incident safety record.

References

Sources

Personal protective equipment for handling 4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 4-Ethoxycarbonyl-2-methoxyphenylboronic acid (CAS 603122-86-7) is a highly versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks. However, like many functionalized boronic acids, it presents specific handling challenges. The compound is a fine, hygroscopic powder that acts as a localized irritant to mucosal membranes and the respiratory tract[1].

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical. By understanding the mechanistic reasoning behind each safety measure, laboratory personnel can build self-validating workflows that ensure both operational efficiency and uncompromising safety[2].

Quantitative Data & Hazard Profile

To design an effective safety protocol, we must first analyze the physical and hazard characteristics of the compound. Boronic acids feature an electrophilic boron atom that can interact with biological nucleophiles, while their particulate nature presents a distinct inhalation risk.

Table 1: Chemical & Physical Properties

Property Value
Chemical Name 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
CAS Number 603122-86-7
Molecular Formula C₁₀H₁₃BO₅
Molecular Weight 224.02 g/mol
Physical State Solid (Powder)

| Storage Conditions | Sealed in dry, 2-8°C |

Table 2: Hazard Profile (GHS Classification)

Hazard Code Description Causality / Mechanism
H302 Harmful if swallowed Systemic toxicity upon ingestion; interacts with biological nucleophiles.
H315 Causes skin irritation Electrophilic boron atom reacts with skin moisture, causing localized inflammation.
H319 Causes serious eye irritation Particulate nature and mild acidity disrupt the ocular mucosal membrane.

| H335 | May cause respiratory irritation | Fine powder can aerosolize, irritating the upper respiratory tract. |

Personal Protective Equipment (PPE) Matrix & Justification

The selection of PPE is not arbitrary; it is a direct response to the chemical's physical state and reactivity profile[3].

  • Hand Protection:

    • Specification: Nitrile gloves (minimum 0.11 mm thickness) for handling the dry powder.

    • Causality: Nitrile provides an excellent barrier against dry particulates. Critical Note: If the boronic acid is dissolved in polar aprotic solvents (e.g., DMF, DMSO, or THF) during reaction setup, you must upgrade to Butyl rubber or laminated (e.g., Silver Shield) gloves . Nitrile degrades rapidly (breakthrough time <10 minutes) when exposed to these solvents, creating a vector for the dissolved chemical to absorb through the skin.

  • Eye Protection:

    • Specification: ANSI Z87.1-compliant indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the periphery. Because this compound is a fine powder (H319), ambient air currents in a fume hood can easily aerosolize micro-particles, which can bypass standard glasses and react with ocular moisture to cause severe irritation.

  • Body Protection:

    • Specification: Flame-retardant (FR) lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the sleeves from knocking over lightweight powder containers and eliminate gaps where aerosolized dust could settle on the forearms.

  • Respiratory Protection:

    • Specification: Handling must be restricted to a certified chemical fume hood. If a hood is unavailable (e.g., during a large-scale spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

    • Causality: The H335 (respiratory irritation) hazard is driven by the powder's low mass and high surface area, allowing it to easily remain suspended in the breathing zone.

Operational Workflow: Safe Handling & Reaction Setup

Workflow Storage 1. Storage Retrieval (2-8°C, Desiccated) PPE 2. Don PPE (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Transfer (Draft Shield Active) PPE->Hood Weighing 4. Weighing & Solvation (Anti-Static Tools) Hood->Weighing Reaction 5. Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Spill Event? Reaction->Spill Clean 6. Clean-up & Decon (Wet Wipe Method) Spill->Clean Yes Waste 7. Hazardous Waste (EPA/RCRA Compliant) Spill->Waste No Clean->Waste

Workflow for the safe handling and exposure control of boronic acid derivatives.

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Preparation: Ensure the fume hood sash is lowered to the designated operational height. Causality: This maximizes face velocity to capture any aerosolized boronic acid dust before it reaches the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static ionizing brush or a slightly damp lint-free wipe. Causality: Boronic acid powders are highly susceptible to static cling. Static buildup causes the powder to repel from the spatula, aerosolizing into the hood environment.

  • Transfer: Use a grounded, stainless-steel U-shaped spatula to transfer the powder into an anti-static weigh boat.

  • Solvation (Self-Validating Step): Instead of transferring dry powder across the lab, dissolve the weighed boronic acid in your reaction solvent (e.g., THF or Dioxane) inside the fume hood before transferring it to the main reaction vessel.

    • Validation Check: A clear, homogenous solution confirms complete solvation, entirely eliminating the risk of airborne dust during subsequent transport across the laboratory.

Spill Management & Disposal Plan

Even with rigorous protocols, spills can occur. The primary goal during a spill of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is to prevent aerosolization[2].

Step-by-Step Methodology: Spill Decontamination
  • Isolate: Immediately halt work and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Wet-Wipe Containment: Do not sweep the powder. Causality: Sweeping introduces kinetic energy that aerosolizes the irritant. Instead, dampen a heavy-duty absorbent pad with a compatible solvent (e.g., water or a mild ethanol solution).

  • Neutralization: Gently place the damp pad over the powder to suppress dust. Wipe from the perimeter of the spill toward the center to prevent spreading the contaminant.

  • Surface Decontamination: Wash the affected surface with a 1% aqueous Alconox solution to remove residual organic matter, followed by a DI water rinse.

    • Validation Check: The surface should show no visible white residue and exhibit no hydrophobic "beading" when rinsed with water, confirming the complete removal of the organic acid.

Waste Disposal Protocol
  • Solid Waste: All contaminated wipes, weigh boats, and empty vials must be placed in a sealed, clearly labeled hazardous waste bag (EPA/RCRA compliant) for incineration.

  • Liquid Waste: Aqueous washes from decontamination should be collected in a designated "Aqueous Organic Waste" carboy. Do not pour down the sink, as boronic acid derivatives can exhibit long-term toxicity to aquatic life.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - OSHA". URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.